Product packaging for DIETHYL 1-OCTYLPHOSPHONATE(Cat. No.:CAS No. 1068-07-1)

DIETHYL 1-OCTYLPHOSPHONATE

Cat. No.: B093591
CAS No.: 1068-07-1
M. Wt: 250.31 g/mol
InChI Key: MVDVRXOWIPONFY-UHFFFAOYSA-N
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Description

DIETHYL 1-OCTYLPHOSPHONATE is a useful research compound. Its molecular formula is C12H27O3P and its molecular weight is 250.31 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl octylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O3P B093591 DIETHYL 1-OCTYLPHOSPHONATE CAS No. 1068-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryloctane
Source PubChem
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InChI

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVRXOWIPONFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074442
Record name Phosphonic acid, octyl-, diethyl ester
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Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1068-07-1
Record name Diethyl P-octylphosphonate
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Record name Diethyl octylphosphonate
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Record name Phosphonic acid, octyl-, diethyl ester
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Record name Diethyl octylphosphonate
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Foundational & Exploratory

Diethyl 1-octylphosphonate chemical properties and specifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 1-octylphosphonate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, analytical methods, and applications of this compound. With full editorial control, this document is structured to provide not just data, but field-proven insights grounded in authoritative references.

Introduction and Core Identifiers

This compound (CAS No. 1068-07-1) is an organophosphorus compound characterized by an eight-carbon alkyl chain attached to a phosphonate group.[1][2][3] This structure imparts amphiphilic properties, making it a subject of interest in various chemical research areas. While primarily available for research and development purposes, its role as a chemical intermediate and a model compound for studying phosphonate chemistry is significant.[1][4] This guide delves into the foundational chemical data, synthesis protocols, and potential applications derived from its structural features.

The compound is also known by several synonyms, including 1-diethoxyphosphoryloctane, diethyl octylphosphonate, and octylphosphonic acid diethyl ester.[1][5][6]

IdentifierValue
CAS Number 1068-07-1[1][2][4][5][7]
Molecular Formula C₁₂H₂₇O₃P[1][2][4][5][7]
Molecular Weight 250.31 g/mol [1][2][4][5]
IUPAC Name diethyl octylphosphonate[7][8]
InChI Key MVDVRXOWIPONFY-UHFFFAOYSA-N[5][7][8]
Canonical SMILES CCCCCCCCP(=O)(OCC)OCC[2][5][7]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. It exists as a liquid at room temperature with limited solubility in water, a common trait for long-chain alkyl phosphonate esters.[3][7][9]

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[3][7][9]
Boiling Point 88-89 °C @ 0.1 mm Hg[3][9]
Density 0.953 g/cm³[3][9]
Refractive Index 1.4325 - 1.4365 @ 20 °C[3][7]
Water Solubility < 0.2 g/L @ 25 °C[2][3][9]
Storage Temperature Ambient / Room Temperature[2][3][9]

Synthesis of this compound

The most common and industrially relevant method for synthesizing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For this compound, this involves the reaction between triethyl phosphite and a 1-halooctane, typically 1-bromooctane.

The choice of a trialkyl phosphite as the phosphorus source is causal; its P(III) center is nucleophilic, readily attacking the electrophilic carbon of the alkyl halide. The subsequent dealkylation step, where the halide anion attacks one of the ethyl groups of the phosphonium intermediate, is thermodynamically driven by the formation of a stable phosphoryl (P=O) bond.

Synthesis_Workflow cluster_reactants Reactants reagent1 1-Bromooctane intermediate Quaternary Phosphonium Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Triethyl Phosphite reagent2->intermediate product This compound intermediate->product Dealkylation (SN2) byproduct Bromoethane intermediate->byproduct

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from the general principles described for the synthesis of 1-octylphosphonic acid, where the diethyl ester is the primary intermediate.[10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, charge 1-bromooctane and a catalytic amount of a Lewis acid (e.g., iron trichloride), if desired, to facilitate the reaction.[10]

  • Reagent Addition: Heat the flask to 70-120 °C. Add triethyl phosphite dropwise from the dropping funnel over 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[10]

  • Reaction Drive: After the addition is complete, increase the temperature to 130-160 °C and maintain for 2-4 hours to ensure the reaction goes to completion.[10]

  • Work-up and Purification: Cool the reaction mixture. The primary byproduct, bromoethane, is volatile and can be removed under reduced pressure. The crude product, this compound, can then be purified by vacuum distillation to yield a clear liquid. The boiling point of 88-89 °C at 0.1 mm Hg is a key indicator of the pure fraction.[3][9]

This self-validating protocol relies on temperature control to manage the exothermic reaction and vacuum distillation to separate the high-boiling product from any unreacted starting materials or byproducts.

Technical Specifications and Analytical Characterization

Commercial grades of this compound typically adhere to strict purity specifications, which are verified using standard analytical techniques.

SpecificationTypical ValueAnalytical Method
Assay (Purity) ≥ 97.5%Gas Chromatography (GC)[7]
Appearance Colorless to pale yellow liquidVisual Inspection[7]
Refractive Index 1.4325 - 1.4365 @ 20 °CRefractometry[7]
Protocol: Quality Control and Structural Elucidation

A multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment, drawing from methods used for similar phosphonate compounds.[11]

Analytical_Workflow sample Sample of This compound gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir purity Purity Assessment (GC Peak Area %) gcms->purity mass Mass Verification ([M+H]⁺ Ion) gcms->mass structure Structural Confirmation (¹H, ¹³C, ³¹P shifts) nmr->structure bonds Functional Group ID (P=O, C-O-P) ftir->bonds final Certificate of Analysis purity->final mass->final structure->final bonds->final

Caption: Workflow for the analytical characterization of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine purity and confirm molecular weight.

    • Method: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) into a GC equipped with a non-polar column. The retention time provides a purity profile, while the mass spectrometer detects the molecular ion, confirming the compound's identity.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Unambiguous structural confirmation.[11]

    • ¹H NMR: Will show characteristic signals for the octyl chain protons and the two ethyl groups, with specific splitting patterns due to coupling with the phosphorus atom.

    • ¹³C NMR: Will confirm the presence of all 12 carbon atoms in their unique chemical environments.

    • ³¹P NMR: Will display a single resonance, the chemical shift of which is characteristic of a phosphonate ester.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: A strong absorbance band is expected around 1250 cm⁻¹ corresponding to the P=O (phosphoryl) stretch. Additional bands will be present for C-H and P-O-C bonds.[11]

Applications and Field Insights

While this compound is designated for research use, its utility can be understood by examining the applications of the broader class of alkyl phosphonates.[1]

  • Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid, a versatile ligand and surface modifier.[10][13] The octyl chain can be functionalized, or the entire molecule can be used in reactions like the Horner-Wadsworth-Emmons reaction after modification.

  • Proteomics Research: The compound is listed as a biochemical for proteomics research, suggesting its use as a standard or in the synthesis of more complex probes for studying protein-ligand interactions.[4]

  • Precursor for Surface Modifiers: Phosphonic acids, derived from esters like this compound, form robust self-assembled monolayers (SAMs) on various metal oxide surfaces.[13] Such SAMs are critical in developing biomaterials, sensors, and corrosion inhibitors. The octyl chain provides a hydrophobic layer, which can be valuable in creating water-repellent surfaces.

  • Analogue in Drug Development: Although not a drug itself, it serves as a non-polar analogue for developing phosphonate-based therapeutics. Phosphonates are often used as stable mimics of phosphate groups in enzyme inhibitors, with applications as antivirals (e.g., Tenofovir) or bone-targeting agents.[14] this compound can be used in foundational studies to understand the impact of lipophilicity on cell permeability and target engagement for new phosphonate-based drug candidates.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][9]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][15]

    • Handling: Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.[15]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[1][16]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Spectroscopic data for diethyl 1-octylphosphonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-Octylphosphonate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1068-07-1), a versatile organophosphorus compound used in various industrial and research applications, including the synthesis of flame retardants and lubricant additives.[1] Accurate structural elucidation and purity assessment are paramount for its effective application, and this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular identity. The protocols and interpretations presented herein are grounded in established principles and are designed to be a self-validating resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound possesses a central phosphorus atom bonded to an eight-carbon alkyl chain, two ethoxy groups, and a phosphoryl oxygen. This structure imparts both hydrophobic (octyl chain) and polar (phosphonate group) characteristics.[1] Its molecular formula is C₁₂H₂₇O₃P, with a molecular weight of approximately 250.31 g/mol .[2][3] A thorough understanding of this structure is foundational to interpreting its spectroscopic output.

molecular_structure P P O_double O P->O_double O1 O P->O1 O2 O P->O2 C1_octyl CH₂ P->C1_octyl C1_ethoxy CH₂ O1->C1_ethoxy C2_ethoxy CH₃ C1_ethoxy->C2_ethoxy C3_ethoxy CH₂ O2->C3_ethoxy C4_ethoxy CH₃ C3_ethoxy->C4_ethoxy C2_octyl CH₂ C1_octyl->C2_octyl C3_octyl CH₂ C2_octyl->C3_octyl C4_octyl CH₂ C3_octyl->C4_octyl C5_octyl CH₂ C4_octyl->C5_octyl C6_octyl CH₂ C5_octyl->C6_octyl C7_octyl CH₂ C6_octyl->C7_octyl C8_octyl CH₃ C7_octyl->C8_octyl

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of the spin-active ³¹P nucleus (100% natural abundance) provides a unique diagnostic handle but also introduces complexity into the ¹H and ¹³C spectra through heteronuclear spin-spin coupling.[4]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen environments within the molecule.

Experimental Protocol: ¹H NMR Acquisition

The following protocol ensures high-quality, reproducible spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve the nonpolar compound and its single, well-defined residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]

  • Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Standard acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]

Data Summary & Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.10Doublet of Quartets (dq)4HP-O-CH₂ -CH₃
~ 1.75Multiplet2HP-CH₂ -CH₂-
~ 1.55 - 1.25Multiplet10H-(CH₂ )₅-
~ 1.32Triplet (t)6HP-O-CH₂-CH₃
~ 0.88Triplet (t)3H-CH₂-CH₃
  • Ethoxy Group Protons: The methylene protons of the two ethoxy groups appear as a complex signal around 4.10 ppm. This "doublet of quartets" arises from coupling to the adjacent methyl protons (³JHH ≈ 7 Hz) and the phosphorus atom (³JHP ≈ 7 Hz).[8] The terminal methyl protons appear as a simple triplet at approximately 1.32 ppm, integrating to six protons.[8]

  • Octyl Chain Protons: The protons on the carbon alpha to the phosphorus (P-CH₂) are deshielded and appear as a multiplet around 1.75 ppm. The large, overlapping multiplet between 1.55 and 1.25 ppm corresponds to the central methylene groups of the octyl chain. The terminal methyl group of the octyl chain gives rise to a characteristic triplet at approximately 0.88 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and reveals C-P coupling, which is invaluable for definitive assignments.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg/mL) may be beneficial to reduce acquisition time.

  • Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum to singlets or doublets (due to C-P coupling). A longer relaxation delay (2-5 seconds) is often necessary for the full observation of all carbon signals. For unambiguous assignment of carbons directly bonded to phosphorus, a ¹H and ³¹P dual-decoupled experiment can be employed, though this requires specialized hardware.[4]

Data Summary & Interpretation

Chemical Shift (δ, ppm)JCP (Hz)Assignment
~ 61.5~ 6.5P-O-C H₂-CH₃
~ 31.8-C H₂-CH₃ (Octyl)
~ 30.5~ 15P-CH₂-C H₂-
~ 29.1-(C H₂)₃-
~ 27.5~ 141P-C H₂-
~ 22.6-C H₂-CH₃ (Octyl)
~ 16.5~ 6.0P-O-CH₂-C H₃
~ 14.1-CH₂-C H₃ (Octyl)
  • Key Feature - C-P Coupling: The most defining feature is the splitting of carbon signals due to coupling with the phosphorus nucleus. The magnitude of the coupling constant (JCP) is distance-dependent. The carbon directly attached to the phosphorus (P-C H₂) exhibits a large one-bond coupling constant (¹JCP) of approximately 141 Hz.[4] Carbons two (²JCP) and three (³JCP) bonds away show progressively smaller couplings.[4] This pattern is a definitive validation of the phosphonate structure.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus compounds, providing information on the electronic environment of the phosphorus atom.

Experimental Protocol: ³¹P NMR Acquisition

  • Sample Preparation: The same sample used for ¹H NMR is suitable.

  • Data Acquisition: Acquire a proton-decoupled spectrum. This results in a single sharp signal for this compound.

  • Referencing: The chemical shift must be referenced to an external standard, which is universally 85% phosphoric acid (H₃PO₄) at δ 0.0 ppm.[6][7]

Data Summary & Interpretation

Chemical Shift (δ, ppm)Assignment
~ 30-32Diethyl alkylphosphonate
  • Chemical Shift: Diethyl alkylphosphonates typically resonate in the range of 30-33 ppm.[6] The specific chemical shift for this compound is expected in this region. The inductive effect of the electron-donating octyl group influences this shift.[6] A single peak in this region is a strong indicator of sample purity with respect to other phosphorus-containing species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a single drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

Data Summary & Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2850StrongC-H (Alkyl) Stretching
~ 1250StrongP=O (Phosphoryl) Stretching
~ 1050-1020StrongP-O-C (Alkyl) Stretching
  • Phosphoryl Group (P=O): The most characteristic absorption is the intense band around 1250 cm⁻¹, which is indicative of the P=O double bond stretch.[7]

  • P-O-C Linkage: A second strong, broad absorption in the 1050-1020 cm⁻¹ region corresponds to the stretching vibrations of the P-O-C linkages of the ethoxy groups.[7]

  • Alkyl C-H Bonds: Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of the numerous C-H bonds in the octyl and ethyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data Acquisition: Inject the sample into the GC. The compound will be separated from any impurities and then enter the MS source, where it is ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Data Summary & Fragmentation Analysis

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 250, corresponding to the molecular weight of the compound (C₁₂H₂₇O₃P).[2]

  • Major Fragments: Common fragmentation pathways for diethyl alkylphosphonates involve cleavages at the P-O and P-C bonds. Key expected fragments include:

    • m/z 138: [M - C₈H₁₆]⁺, loss of octene via a McLafferty-type rearrangement.

    • m/z 137: [HP(O)(OC₂H₅)₂]⁺, the diethyl phosphonate core.

    • m/z 109: [HP(O)(OH)(OC₂H₅)]⁺, loss of an ethylene molecule from m/z 137.

    • m/z 81: [HP(O)(OH)₂]⁺, loss of a second ethylene molecule.

fragmentation M [C₁₂H₂₇O₃P]⁺˙ m/z = 250 F138 [C₄H₁₀O₃P]⁺˙ m/z = 138 M->F138 - C₈H₁₆ (Octene) F137 [C₄H₁₁O₃P]⁺ m/z = 137 M->F137 - C₈H₁₇• (Octyl radical) F109 [C₂H₇O₃P]⁺ m/z = 109 F137->F109 - C₂H₄ (Ethene) F81 [H₃O₃P]⁺ m/z = 81 F109->F81 - C₂H₄ (Ethene)

References

Diethyl 1-Octylphosphonate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Unassuming Phosphonate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of bioisosteric moieties is paramount for the rational design of novel therapeutics. Diethyl 1-octylphosphonate (CAS No. 1068-07-1), a seemingly simple long-chain alkylphosphonate, represents a versatile building block with significant, often under-appreciated, potential. Its utility extends from a foundational reagent in olefination reactions to a precursor for enzyme inhibitors and a valuable component in materials science. This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into its synthesis, elucidate its spectral characteristics, and explore its applications, with a focus on the causal reasoning behind its reactivity and utility.

Physicochemical & Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe application in a laboratory setting. This compound is a colorless to pale yellow liquid with low water solubility, a characteristic dictated by its long hydrophobic octyl chain.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1068-07-1[2]
Molecular Formula C₁₂H₂₇O₃P[2]
Molecular Weight 250.31 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 88-89 °C at 0.1 mmHg[1]
Density 0.953 g/cm³[1]
Refractive Index 1.4340[1]
Water Solubility <0.2 g/L at 25 °C[3]

Safety & Handling:

According to aggregated GHS data, this compound may cause skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling. All manipulations should be conducted in a well-ventilated fume hood. For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[2]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.[5][6] This venerable reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide.[5] The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[6]

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products Triethyl_phosphite Triethyl phosphite DEOP This compound Triethyl_phosphite->DEOP Heat (Δ) 1_Bromooctane 1-Bromooctane 1_Bromooctane->DEOP Bromoethane Bromoethane

Diagram 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Michaelis-Arbuzov reaction.

Materials:

  • 1-Bromooctane (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging Reagents: Charge the flask with 1-bromooctane (1.0 equivalent). To this, add triethyl phosphite (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C with vigorous stirring. The bromoethane byproduct will begin to distill off.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[7]

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Excess Triethyl Phosphite: A slight excess of triethyl phosphite is used to ensure the complete consumption of the 1-bromooctane.

  • High Temperature: The thermal conditions are necessary to drive the dealkylation of the intermediate phosphonium salt.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the potential oxidation of the triethyl phosphite at high temperatures.

Spectroscopic Characterization

Unambiguous characterization of the synthesized this compound is crucial for its use in further applications. NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry are the primary analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by distinct signals arising from the ethyl and octyl moieties, with coupling to the phosphorus nucleus providing key structural information.

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H NMR ~4.10quintet (dq)J(H,H) ≈ 7.1, J(P,H) ≈ 7.0O-CH₂ -CH₃
~1.70mP-CH₂ -CH₂-
~1.40 - 1.20m-(CH₂)₆-
~1.32tJ(H,H) ≈ 7.1O-CH₂-CH₃
~0.88tJ(H,H) ≈ 6.8-CH₂-CH₃
¹³C NMR ~61.5dJ(P,C) ≈ 6.5O -CH₂
~31.8s-(CH₂)₅-CH₂ -CH₂-CH₃
~30.5dJ(P,C) ≈ 140P -CH₂
~29.1s-(CH₂)n-
~22.6s-CH₂ -CH₃
~16.4dJ(P,C) ≈ 6.0O-CH₂-CH₃
~14.1s-CH₂-CH₃
³¹P NMR ~30-32sP =O

Predicted data is based on analogous long-chain dialkyl phosphonates and general principles of NMR spectroscopy.[8][9]

Mass Spectrometry (MS)

Under electron ionization (EI), long-chain alkyl phosphonates typically exhibit fragmentation patterns characterized by α- and β-cleavages relative to the phosphorus atom, as well as fragmentation along the alkyl chain.[10]

Predicted Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 250) may be observed, although it might be of low intensity.

  • α-Cleavage: Loss of the octyl chain (C₈H₁₇•) leading to a fragment at m/z 137.

  • β-Cleavage with McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the phosphoryl oxygen, followed by the elimination of an alkene (e.g., octene), can lead to a fragment at m/z 138.

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) resulting from the fragmentation of the octyl chain.[11]

  • Loss of Ethoxy Group: Cleavage of a P-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 205.

Mass_Spec_Fragmentation M+ [C₁₂H₂₇O₃P]⁺˙ m/z = 250 alpha_cleavage Loss of C₈H₁₇• mclafferty McLafferty Rearrangement loss_ethoxy Loss of •OC₂H₅ m_137 [C₄H₁₀O₃P]⁺ m/z = 137 alpha_cleavage->m_137 m_138 [C₄H₁₁O₃P]⁺˙ m/z = 138 mclafferty->m_138 m_205 [C₁₀H₂₂O₂P]⁺ m/z = 205 loss_ethoxy->m_205 HWE_Reaction cluster_reactants Reactants cluster_products Products DEOP This compound Carbanion Carbanion DEOP->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde/Ketone Alkene (E)-Alkene Aldehyde->Alkene Phosphate Diethyl phosphate Carbanion->Alkene

References

A Comprehensive Guide to the Solubility and Stability of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-octylphosphonate (DEOP) is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃P.[1][2][3] As a member of the phosphonate ester family, it possesses a distinct combination of a polar phosphonate head and nonpolar hydrocarbon chains, which dictates its physicochemical behavior. This guide provides an in-depth analysis of the solubility and stability of DEOP, offering both theoretical understanding and practical, field-proven experimental protocols. Understanding these core characteristics is paramount for researchers in drug development, chemical synthesis, and materials science, as they directly impact formulation, storage, handling, and efficacy in various applications. This document moves beyond a simple recitation of facts to explain the causality behind its behavior and the experimental designs required for its accurate assessment.

Core Physicochemical Properties

A foundational understanding of DEOP begins with its fundamental physicochemical properties, which are summarized below. These parameters are the primary determinants of the compound's behavior in various matrices and environments.

PropertyValueSource(s)
CAS Number 1068-07-1[1][2][4]
Molecular Formula C₁₂H₂₇O₃P[1][2][4]
Molecular Weight 250.31 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[2][5]
Boiling Point 316.9°C @ 760 mmHg; 88-89°C @ 0.1 mmHg[1][2]
Density 0.953 g/cm³[2][6]
Refractive Index 1.4340[2][6]
Water Solubility <0.2 g/L at 25°C[3][5][6]
Vapor Pressure 0.000739 mmHg at 25°C[1]

Solubility Profile: A Dichotomy of Polarity

The solubility of DEOP is governed by the interplay between its polar diethoxyphosphoryl group [-P(O)(OCH₂CH₃)₂] and its long, nonpolar octyl chain [-C₈H₁₇]. This dual nature dictates its miscibility with a wide range of solvents.

Theoretical Framework

The principle of "like dissolves like" is central to predicting DEOP's solubility. The long aliphatic octyl tail imparts significant nonpolar, lipophilic character to the molecule. Conversely, the phosphonate group, with its polar P=O bond and lone electron pairs on the ester oxygens, provides a site for dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Aqueous Solubility : The dominance of the eight-carbon alkyl chain over the polar phosphonate group results in very poor water solubility, reported as less than 0.2 g/L.[3][5][6] The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large lipophilic tail is unfavorable.

  • Organic Solvent Solubility : DEOP is expected to be readily soluble in non-polar solvents such as hexanes and toluene, where van der Waals forces are the predominant intermolecular interactions. It should also exhibit high solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the phosphonate head. Its solubility in polar protic solvents, such as ethanol and methanol, is also expected to be high, though the interaction is primarily with the polar head group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for quantifying the solubility of a compound in various solvents. The core principle is to create a saturated solution and then measure the concentration of the solute.

Methodology:

  • Preparation : Add an excess amount of DEOP to a known volume of the test solvent (e.g., water, ethanol, hexane) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase ensures that saturation is achieved.

  • Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. A mechanical shaker or orbital incubator is ideal for this purpose.

  • Phase Separation : Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to permit the undissolved DEOP to settle. For aqueous solutions, centrifugation can be employed to accelerate the separation of the excess solute.

  • Sampling : Carefully extract an aliquot of the clear, supernatant liquid phase. It is critical to avoid disturbing the undissolved layer. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is used to remove any suspended micro-particles.

  • Quantification : Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method. Quantify the concentration of DEOP using a stability-indicating technique such as Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in g/L or mg/mL.

Causality Behind Choices:

  • Excess Solute : Guarantees that the solution reaches its maximum saturation point.

  • Prolonged Equilibration : Ensures the dissolution process has reached a true thermodynamic equilibrium, providing a reproducible and accurate measurement.

  • Temperature Control : Solubility is highly temperature-dependent; maintaining a constant temperature is critical for data consistency.

  • Filtration : Prevents undissolved micro-particles from artificially inflating the measured concentration.

Diagram: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification prep 1. Add Excess DEOP to Solvent equil 2. Agitate at Constant Temp (24-72h) prep->equil Achieve Saturation sep 3. Settle or Centrifuge (≥24h) equil->sep Reach Equilibrium sample 4. Filtered Aliquot of Supernatant sep->sample Isolate Saturated Solution quant 5. Dilute & Analyze (GC or HPLC) sample->quant result Solubility Value (g/L) quant->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Assessing Chemical Integrity

The stability of DEOP is a measure of its resistance to chemical degradation under various environmental conditions. For phosphonate esters, the primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Phosphonate esters are susceptible to hydrolysis, where the P-O-C ester bond is cleaved by water. This reaction can be catalyzed by acid or base.[7][8][9]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction typically proceeds in a stepwise manner, first yielding the monoester (ethyl 1-octylphosphonate) and ethanol, and then the fully hydrolyzed 1-octylphosphonic acid.[7]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic phosphorus atom. This pathway is often faster than acid-catalyzed hydrolysis.[9]

  • Influencing Factors : The rate of hydrolysis is significantly influenced by pH, temperature, and steric hindrance around the phosphorus center.[7][9] Higher temperatures accelerate the reaction rate, and extreme pH values (either highly acidic or highly basic) act as catalysts.

Experimental Protocol for Forced Hydrolysis Study:

This protocol, based on principles from regulatory guidelines, is designed to rapidly assess the hydrolytic stability of DEOP.[10][11]

  • Stock Solution Preparation : Prepare a stock solution of DEOP in a water-miscible solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions :

    • Acidic : Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Basic : Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH) to the same final concentration.

    • Neutral : Dilute the stock solution with purified water.

  • Incubation : Store aliquots of each solution in sealed, inert vials at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Include control samples stored at 5°C.

  • Time Points : Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acidic and basic samples to quench the reaction before analysis.

  • Analysis : Analyze the samples using a validated, stability-indicating HPLC method. This is crucial as the method must be able to resolve the parent DEOP peak from the peaks of its degradation products (the monoester and the phosphonic acid).[12]

  • Data Evaluation : Plot the concentration of DEOP remaining versus time for each condition to determine the degradation kinetics.

Diagram: Hydrolytic Stability Testing Workflow

G cluster_conditions Forced Degradation Conditions cluster_analysis Analysis start DEOP Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid neutral Neutral (Water, 60°C) start->neutral base Basic (0.1 M NaOH, 60°C) start->base sampling Sample at Time Points (0, 2, 4, 8, 24h...) acid->sampling neutral->sampling base->sampling quench Neutralize Acid/Base Samples sampling->quench hplc Analyze via Stability- Indicating HPLC quench->hplc result Degradation Kinetics hplc->result

Caption: Workflow for assessing the hydrolytic stability of DEOP.

Thermal Stability

Dialkyl alkylphosphonates are known to undergo thermal decomposition via a specific pathway involving the elimination of an alkene.[13][14]

  • Decomposition Pathway : When heated, DEOP is expected to decompose to yield ethylene gas (from the ethyl esters) and 1-octylphosphonic acid.[13] This type of reaction is a common synthetic route to phosphonic acids.

  • Decomposition Temperature : The decomposition temperature for diethyl alkylphosphonates can be quite high. For instance, diethyl n-hexylphosphonate required heating to around 340°C for decomposition to become apparent.[13] The stability generally decreases with increased branching of the ester alkyl groups.[13]

Experimental Protocol for Thermal Stability Assessment:

  • Thermogravimetric Analysis (TGA) :

    • Purpose : To determine the onset temperature of decomposition and the mass loss profile.

    • Methodology : A small sample of DEOP (5-10 mg) is placed in a TGA pan. The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The instrument records the sample's mass as a function of temperature. The resulting curve will show a sharp drop in mass at the decomposition temperature.

  • Preparative Thermal Decomposition :

    • Purpose : To identify the degradation products.

    • Methodology : A larger sample of DEOP is heated in a flask equipped with a condenser and a collection trap cooled with dry ice/acetone. The sample is heated to the decomposition temperature identified by TGA. Volatile products (ethylene) are collected in the cold trap, and the non-volatile residue (1-octylphosphonic acid) remains in the flask.

    • Product Analysis : The residue can be analyzed by ³¹P NMR and ¹H NMR spectroscopy to confirm the formation of 1-octylphosphonic acid. The collected volatile component can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Recommended Analytical Methodologies

The accurate quantification of DEOP and its potential degradants requires robust analytical methods. The method of choice must be validated for specificity, linearity, accuracy, and precision.

TechniqueDetectorColumn/Mobile PhaseApplication
GC NPD or FPDCapillary column (e.g., DB-5 or equivalent)Ideal for quantifying the pure, volatile parent compound. Highly sensitive and specific for phosphorus.[15]
HPLC UV (low λ), MS, or CADC18 reverse-phase column with a water/acetonitrile or water/methanol gradient.The gold standard for stability studies, as it effectively separates the polar degradation products from the nonpolar parent compound.[12]
³¹P NMR --Excellent for structural confirmation and for monitoring the progress of degradation by observing the disappearance of the DEOP signal and the appearance of signals for the phosphonic acid products.
GC-MS Mass SpectrometerCapillary column (e.g., DB-5 or equivalent)Used for the definitive identification of volatile degradation products, such as those from thermal decomposition.[16]

Summary and Recommendations for Handling and Storage

  • Solubility : this compound is a lipophilic compound with very low aqueous solubility but excellent solubility in a wide range of common organic solvents.

  • Stability : The compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which will cleave the ester bonds to form 1-octylphosphonic acid. It is thermally stable to relatively high temperatures, above which it decomposes to ethylene and 1-octylphosphonic acid.

Storage and Handling Recommendations:

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids, strong bases, and oxidizing agents.

  • pH Control : In aqueous or protic solutions, maintain a pH as close to neutral as possible to minimize the rate of hydrolysis.

  • Temperature : Avoid prolonged exposure to high temperatures to prevent thermal decomposition.

  • Inert Atmosphere : For long-term storage, blanketing with an inert gas like nitrogen or argon can prevent potential oxidative degradation, although this is a secondary concern compared to hydrolysis.

References

Hydrolysis of diethyl 1-octylphosphonate to octylphosphonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Octylphosphonic Acid via Hydrolysis of Diethyl 1-Octylphosphonate

Introduction: The Versatility of Octylphosphonic Acid

Octylphosphonic acid (OPA) is an organophosphorus compound of significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a hydrophilic phosphonic acid headgroup and a hydrophobic octyl tail, imparts amphiphilic properties that make it an exceptional surface modifier.[1] OPA is widely utilized in the formation of highly ordered, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[2][3] These SAMs are instrumental in applications ranging from corrosion inhibition and altering surface wettability to fabricating advanced materials for electronics and nanotechnology.[1][2][3] Furthermore, OPA serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[3][4]

Given its broad utility, the reliable synthesis of high-purity octylphosphonic acid is a foundational requirement for researchers. A prevalent and robust method for its preparation is the hydrolysis of its diethyl ester precursor, this compound. This guide provides a comprehensive, in-depth exploration of this chemical transformation, grounded in established principles and field-proven methodologies. We will delve into the reaction mechanism, present a detailed experimental protocol, and discuss critical aspects of purification and characterization to ensure a self-validating and reproducible workflow.

Pillar 1: The Chemical Rationale—Understanding Phosphonate Hydrolysis

The conversion of a dialkyl phosphonate, such as this compound, to its corresponding phosphonic acid is fundamentally a dealkylation process. This transformation can be achieved under both acidic and basic conditions, though acid-catalyzed hydrolysis is the most common and direct method for preparing the free phosphonic acid.[5][6]

The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of phosphonate esters under strong acidic conditions, typically with concentrated hydrochloric (HCl) or hydrobromic (HBr) acid at elevated temperatures, proceeds through a two-step nucleophilic substitution reaction.[6][7][8]

  • Protonation and First Hydrolysis: The reaction initiates with the protonation of the phosphoryl oxygen (P=O), which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This leads to the cleavage of one of the P-O-C ester bonds and the departure of an ethanol molecule, forming the monoester intermediate, ethyl octylphosphonate.[6][9]

  • Second Hydrolysis (Rate-Determining Step): The process repeats for the second ester group. The monoester is protonated, attacked by another water molecule, and a second molecule of ethanol is eliminated. This second step is generally slower and is considered the rate-determining step of the overall reaction.[5][8]

The use of strong, concentrated acid and heat is crucial to drive the reaction to completion, as the cleavage of the P-O-C bond is energetically demanding.[5] Some industrial protocols employ a mixture of acids, such as hydrochloric and sulfuric acid, to ensure the hydrolysis is thorough and efficient.[10]

Pillar 2: A Validated Experimental Protocol

This protocol is a laboratory-scale adaptation of established industrial methodologies, designed for robustness and high yield.[10] It incorporates safety measures and detailed steps for a successful synthesis.

Materials and Reagents
  • This compound (CAS: 1068-07-1)

  • Hydrochloric Acid (HCl), 37% wt. solution

  • Sulfuric Acid (H₂SO₄), 98% wt. solution

  • Deionized Water

  • Toluene (for recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Hydrolysis Procedure
  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Initial Charging: Charge the flask with this compound (e.g., 50.0 g, 1.0 equivalent).

  • Acid Addition (HCl): While stirring, add concentrated hydrochloric acid (e.g., 100 g, ~2.0 mass equivalents) to the flask.

  • Acid Addition (H₂SO₄): Carefully charge the dropping funnel with concentrated sulfuric acid (e.g., 55.0 g, ~1.1 mass equivalents). Add the sulfuric acid dropwise to the stirred reaction mixture over approximately 1 hour. Caution: This addition is exothermic; maintain control of the addition rate to prevent excessive heat generation.

  • Reaction at Elevated Temperature: Once the sulfuric acid addition is complete, heat the reaction mixture to 115–118°C using a heating mantle. Maintain this temperature with continuous stirring for 25–35 hours.[10] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.

  • Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool naturally to approximately 60°C.

  • Crystallization: Transfer the warm reaction mixture to a beaker and allow it to cool further to room temperature (25-35°C). Let the mixture stand for at least 12 hours to allow for the complete crystallization of the crude octylphosphonic acid product.[10] The product should precipitate as a white solid.

  • Isolation: Isolate the solid product by vacuum filtration or centrifugation. Wash the collected solid with a small amount of cold deionized water to remove residual acids.

Purification via Recrystallization

The crude octylphosphonic acid can be purified by recrystallization to achieve high purity (>99%).

  • Solvent Selection: Toluene is a suitable solvent for this purpose. Other solvent systems, such as acetone/water or ethanol/water, have also been reported for purifying similar long-chain phosphonic acids.[11]

  • Procedure: Dissolve the crude solid in a minimum amount of hot toluene. If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under high vacuum to remove all solvent residues. The final product should be a white, crystalline solid.

Pillar 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described hydrolysis protocol.

ParameterValueRationale / Comment
Reagent Mass Ratios
This compound1.0Starting material
Conc. Hydrochloric Acid~2.0Primary hydrolysis reagent and solvent
Conc. Sulfuric Acid~1.1Co-catalyst to ensure complete hydrolysis[10]
Reaction Conditions
Temperature115–118 °CProvides necessary activation energy for P-O-C bond cleavage
Reaction Time25–35 hoursEnsures the slow, second hydrolysis step goes to completion[10]
Expected Outcome
Yield>80%Reported yield for this robust method[10]
Purity (Post-Recrystallization)>99%Achievable with careful purification[10]
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from starting material to purified product.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start This compound Add_HCl Add Conc. HCl Start->Add_HCl Add_H2SO4 Add Conc. H₂SO₄ (dropwise) Add_HCl->Add_H2SO4 Heat Heat to 115-118 °C (25-35 hours) Add_H2SO4->Heat Cool_60 Cool to ~60 °C Heat->Cool_60 Cool_RT Cool to 25-35 °C (Crystallize for 12h) Cool_60->Cool_RT Isolate Isolate Solid (Filtration/Centrifugation) Cool_RT->Isolate Recrystallize Recrystallize from Toluene Isolate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product Pure Octylphosphonic Acid Dry->Product

Caption: Workflow for the synthesis of Octylphosphonic Acid.

Product Characterization

To validate the identity and purity of the final product, standard analytical techniques should be employed.

  • NMR Spectroscopy: This is the most definitive method.

    • ¹H NMR: Will confirm the presence of the octyl chain protons and the disappearance of the ethyl group signals (triplet and quartet) from the starting material. The acidic P-OH protons may be visible as a broad singlet, or may exchange with solvent.

    • ¹³C NMR: Will show the eight distinct carbon signals of the octyl chain.

    • ³¹P NMR: This is particularly diagnostic. This compound will have a characteristic chemical shift, while the final octylphosphonic acid product will appear at a different, distinct chemical shift.[12][13] The absence of the starting material's signal confirms reaction completion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (194.19 g/mol ).

  • Melting Point: The purified product should have a sharp, defined melting point consistent with literature values.

Conclusion

The acid-catalyzed hydrolysis of this compound is a reliable and scalable method for producing high-purity octylphosphonic acid. By understanding the underlying chemical mechanism, adhering to a validated and detailed protocol, and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable compound for a multitude of applications. The robustness of the described method, which utilizes common and inexpensive reagents, makes it an authoritative standard for both academic and industrial laboratories.[10]

References

The Dual-Phase Flame Retardant Mechanism of Diethyl 1-Octylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the mechanism of action of diethyl 1-octylphosphonate as a halogen-free flame retardant. Synthesizing current research on organophosphorus compounds, this document elucidates the intricate chemical and physical processes that occur in both the condensed and gas phases during polymer combustion. This guide is intended for researchers, scientists, and professionals in the fields of materials science and flame retardant development, offering both theoretical understanding and practical experimental validation protocols.

Introduction: The Imperative for Advanced Flame Retardants

The increasing use of polymeric materials across industries necessitates the development of effective flame retardants to meet stringent fire safety standards. Historically, halogenated compounds were prevalent, but environmental and health concerns have catalyzed a shift towards alternatives like organophosphorus flame retardants (PFRs). PFRs, including phosphonates like this compound (DEOP), are recognized for their high efficiency, versatile mechanisms, and more favorable environmental profiles.[1]

DEOP is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an octyl group, and two ethoxy groups. This structure is key to its dual-functionality as a flame retardant, acting simultaneously in the solid (condensed) and gaseous phases of a fire.

The Core Mechanism: A Two-Pronged Defense

The efficacy of this compound lies in its ability to disrupt the combustion cycle at two critical stages: the thermal decomposition of the polymer (condensed phase) and the chemical reactions within the flame itself (gas phase). The balance between these two actions is influenced by the polymer matrix, the temperature, and the specific chemical structure of the flame retardant.[2][3]

Condensed-Phase Action: Promoting Protective Char

During the initial stages of a fire, the rising temperature causes the polymer to decompose (pyrolysis), releasing flammable volatile gases that act as fuel for the flame. The primary role of DEOP in the condensed phase is to alter this pyrolysis process to favor the formation of a stable, insulating layer of carbonaceous char on the polymer's surface.[1][3]

This mechanism is initiated by the thermal decomposition of DEOP. The phosphonate undergoes hydrolysis and thermal degradation to form phosphoric and polyphosphoric acids.[4] These strong acids act as catalysts for the dehydration of the polymer chains.[1] Instead of breaking down into flammable hydrocarbons, the polymer cross-links and cyclizes, forming a robust char layer.

This char layer serves multiple protective functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

  • Mass Transfer Barrier: It physically obstructs the escape of flammable volatile gases to the flame.

  • Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, which is necessary for combustion.

The long octyl chain in DEOP is expected to enhance its compatibility with non-polar polymers like polyethylene, ensuring better dispersion and interaction within the polymer matrix during pyrolysis.

Caption: Condensed-phase mechanism of this compound (DEOP).

Gas-Phase Action: Quenching the Flame

Simultaneously, a portion of the this compound and its decomposition products are volatile enough to be released into the gas phase (the flame). Here, they act as flame inhibitors by disrupting the high-energy radical chain reactions that sustain combustion.[2][5]

The combustion of hydrocarbons is a self-sustaining cycle driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The gas-phase mechanism of DEOP involves the following steps:

  • Volatility and Decomposition: DEOP and its fragments pyrolyze in the gas phase.

  • Radical Generation: This decomposition releases phosphorus-containing radicals, with the PO• radical being the most significant species.[1]

  • Radical Scavenging: These PO• radicals are highly effective at "scavenging" the H• and OH• radicals, converting them into less reactive species like HPO and POH.

This interruption of the radical chain reaction cools the flame and reduces its intensity, ultimately leading to flame suppression.[2][6] This flame inhibition effect results in less complete combustion, which can be observed as a decrease in the effective heat of combustion during analysis.[7]

Caption: Gas-phase radical scavenging mechanism of DEOP.

Experimental Validation of the Mechanism

A multi-technique analytical approach is essential to fully characterize the flame retardant mechanism of this compound. The following experimental protocols provide a framework for elucidating its condensed and gas-phase activities.

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a material as a function of temperature, providing insights into its thermal stability and decomposition behavior. When coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), it allows for the identification of evolved gaseous products.

Objective: To determine the effect of DEOP on the thermal degradation of the polymer and to identify the evolved phosphorus-containing species.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the pure polymer and the polymer containing a specific loading of DEOP (e.g., 5-10 wt%). Samples should be approximately 10-15 mg.[8]

  • Instrument Setup:

    • Apparatus: TA Instruments TGA or equivalent.

    • Temperature Program: Heat from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[9]

    • Atmosphere: Nitrogen (for pyrolysis) and Air (for oxidative degradation), with a flow rate of 50-100 mL/min.

    • TGA-FTIR: If available, use a heated transfer line (e.g., 250°C) to direct evolved gases to an FTIR gas cell for analysis.

  • Data Analysis:

    • Compare the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) for the pure and flame-retarded polymer. A lower decomposition temperature for the DEOP-containing sample suggests it catalyzes decomposition.[8]

    • Measure the char yield at a high temperature (e.g., 700°C). A higher char yield in the presence of DEOP confirms its condensed-phase action.

    • Analyze the FTIR spectra of the evolved gases to identify characteristic peaks for P-O-C and P=O vibrations, confirming the release of phosphorus species into the gas phase.

Cone Calorimetry

The cone calorimeter is one of the most important bench-scale tests for evaluating the fire behavior of materials under forced-flaming conditions, simulating a real-world fire scenario.[10][11]

Objective: To quantify the effect of DEOP on key flammability parameters like heat release rate, smoke production, and ignitability.

Experimental Protocol (based on ASTM E1354): [12]

  • Sample Preparation: Prepare flat test specimens, typically 100mm x 100mm, with a thickness representative of the end-use application (e.g., 3 mm). Condition specimens at 23°C and 50% relative humidity.[10]

  • Instrument Setup:

    • Apparatus: Cone calorimeter compliant with ASTM E1354.

    • Heat Flux: Set the conical heater to a specific heat flux, typically 35 kW/m² or 50 kW/m².[13]

    • Ignition: Use a spark igniter positioned above the sample surface.

  • Data Collection & Analysis: Measure and analyze the following key parameters:

    • Time to Ignition (TTI): A longer TTI indicates reduced ignitability.

    • Heat Release Rate (HRR), especially Peak HRR (pHRR): This is the single most important parameter for fire hazard. A significant reduction in pHRR is a primary indicator of effective flame retardancy.[14]

    • Total Heat Release (THR): The total energy produced during combustion.

    • Effective Heat of Combustion (EHC): THR divided by the total mass loss. A reduction in EHC is a strong indicator of gas-phase flame inhibition.

    • Mass Loss Rate (MLR): Correlates with HRR.

    • Smoke Production Rate (SPR): Measures the amount of smoke generated.

Table 1: Expected Cone Calorimetry Results for a Polymer with DEOP

ParameterPure PolymerPolymer + DEOPInterpretation of Change
Peak Heat Release Rate (pHRR)HighSignificantly Lower Effective flame retardancy (both phases)
Total Heat Release (THR)HighLower Reduced overall flammability
Effective Heat of Combustion (EHC)HighLower Gas-phase flame inhibition
Char Residue (%)LowHigher Condensed-phase action (charring)
Time to Ignition (TTI)BaselineLonger Reduced ignitability
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the specific chemical compounds released during the thermal decomposition of a material.

Objective: To identify the specific volatile and semi-volatile phosphorus-containing fragments produced during the pyrolysis of DEOP and the flame-retarded polymer, providing direct evidence for the gas-phase mechanism.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (pure DEOP or the flame-retarded polymer, typically <1 mg) into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer: Set to a specific pyrolysis temperature (e.g., 500-700°C) to simulate fire conditions.

    • GC: Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the pyrolysis products. For example, hold at 80°C for 2 min, then ramp to 300°C at 15°C/min.[15]

    • MS: Operate in electron ionization (EI) mode, scanning a mass range (e.g., 40-500 m/z) to detect and identify the separated compounds.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to phosphorus-containing fragments by analyzing their mass spectra.

    • Compare the pyrograms of the pure polymer and the flame-retarded polymer to understand how DEOP alters the decomposition products of the polymer itself.

    • The presence of diethyl phosphonate, ethyl octyl phosphonate, and other P-containing fragments in the pyrogram provides direct evidence of the species available for gas-phase flame inhibition.

Caption: Experimental workflow for validating the DEOP flame retardant mechanism.

Conclusion

This compound operates as a highly effective flame retardant through a balanced, dual-phase mechanism. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and reduces the fuel supply. In the gas phase, its decomposition products actively scavenge key radicals, inhibiting the chemical reactions of the flame. The long alkyl chain likely enhances its compatibility and performance in polyolefinic substrates. A thorough understanding of these mechanisms, validated through rigorous analytical techniques such as TGA, cone calorimetry, and Py-GC/MS, is crucial for the targeted design and optimization of next-generation, environmentally benign flame retardant systems.

References

An In-depth Technical Guide to Diethyl 1-Octylphosphonate: Precursors, Synthesis, and Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Diethyl 1-octylphosphonate, a versatile organophosphorus compound with significant applications in materials science, organic synthesis, and drug development. We will delve into the fundamental precursors, detail the primary synthesis methodologies with an emphasis on the renowned Michaelis-Arbuzov reaction, and explore the transformation of this core molecule into key derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical insights into the chemistry and application of long-chain alkylphosphonates.

Foundational Understanding: The Organophosphonate Core

Organophosphonates are a class of organic compounds containing a direct carbon-to-phosphorus (C-P) bond. This bond is significantly more stable than the oxygen-to-phosphorus (O-P) bond found in phosphate esters, making phosphonates valuable as stable mimics of phosphates and carboxylates in biological systems.[1] The diethyl ester group in this compound provides a balance of reactivity and stability, while the hydrophobic octyl chain imparts solubility in nonpolar organic solvents and influences its self-assembly properties.[2]

Precursors and Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction , a cornerstone of organophosphorus chemistry for forming C-P bonds.[1][3][4] This reaction provides a robust and versatile method for preparing alkyl phosphonates.[1]

Essential Precursors

The primary precursors for the synthesis of this compound via the Michaelis-Arbuzov reaction are:

  • Triethyl phosphite (P(OEt)₃): This trivalent phosphorus compound acts as the nucleophile. Its lone pair of electrons initiates the attack on the alkyl halide.

  • 1-Octyl Halide (CH₃(CH₂)₇-X): This is the electrophilic component. The reactivity of the halide is a critical factor, following the general order: I > Br > Cl.[1][5] 1-Bromooctane is a commonly used and effective substrate.

The Michaelis-Arbuzov Reaction: Mechanism and Causality

First reported by August Michaelis in 1898 and extensively investigated by Aleksandr Arbuzov, this reaction involves the conversion of a trialkyl phosphite to a dialkyl alkylphosphonate upon reaction with an alkyl halide.[3][5]

The mechanism proceeds in two key steps:

  • Sɴ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the 1-octyl halide. This forms a quaternary trialkoxyphosphonium halide intermediate.[3]

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This results in the formation of the stable pentavalent this compound and a volatile ethyl halide byproduct.[3][6]

The choice of reaction conditions, particularly temperature, is crucial. The reaction typically requires heating to drive the dealkylation step to completion.[3] The use of primary, unhindered alkyl halides like 1-bromooctane is favored to minimize potential elimination side reactions.[3]

Michaelis_Arbuzov triethyl_phosphite Triethyl Phosphite phosphonium_salt Triethoxy(octyl)phosphonium Bromide (Intermediate) triethyl_phosphite->phosphonium_salt SN2 Attack octyl_bromide 1-Bromooctane octyl_bromide->phosphonium_salt diethyl_octylphosphonate This compound phosphonium_salt->diethyl_octylphosphonate Dealkylation ethyl_bromide Ethyl Bromide phosphonium_salt->ethyl_bromide

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 1-Bromooctane

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen or Argon inlet

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 1-bromooctane (1.0 equivalent).

  • Reagent Addition: Add triethyl phosphite (1.2 to 1.6 equivalents) to the flask. A slight excess of the phosphite ensures complete conversion of the alkyl halide.[7]

  • Reaction Conditions: Heat the reaction mixture to 150-195°C under an inert atmosphere.[1][7] The progress of the reaction can be monitored by observing the collection of the volatile byproduct, ethyl bromide, in a cooled trap, or by techniques such as Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.[1][7]

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding this compound as a colorless oil.[1][6][7]

Quantitative Data for Synthesis:

Reactant Ratio (1-Bromooctane:Triethyl phosphite)Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
1 : 1.6195691.299.2[7]
1 : 1.2150-1602-4>80High[1]

Key Derivatives and Their Synthetic Utility

This compound is a valuable intermediate for the synthesis of several important derivatives.

Hydrolysis to Octylphosphonic Acid

The hydrolysis of the diethyl ester to the corresponding phosphonic acid is a crucial transformation, as phosphonic acids have numerous applications, including as coupling agents for surface modification.[8][9]

Reaction: this compound + 2 H₂O --(Acid Catalyst, Heat)--> Octylphosphonic Acid + 2 Ethanol

This hydrolysis is typically carried out under acidic conditions at elevated temperatures. A mixture of hydrochloric and sulfuric acid has been shown to be effective for driving the hydrolysis to completion.[7]

Hydrolysis diethyl_octylphosphonate This compound octylphosphonic_acid Octylphosphonic Acid diethyl_octylphosphonate->octylphosphonic_acid Acid Hydrolysis (HCl/H2SO4, Heat) ethanol Ethanol diethyl_octylphosphonate->ethanol water Water (excess) water->octylphosphonic_acid

Caption: Hydrolysis of this compound to Octylphosphonic Acid.

Experimental Protocol: Hydrolysis to Octylphosphonic Acid

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (31-37% wt)

  • Concentrated Sulfuric Acid (98% wt)

  • Reactor with overhead stirrer and heating capabilities

  • Centrifuge

Procedure:

  • Reactant Charging: In a suitable reactor, charge this compound and concentrated hydrochloric acid (mass ratio of approximately 1:2).[7]

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise (mass ratio of this compound to sulfuric acid approximately 1:1.1) while stirring.[7]

  • Reaction: Heat the mixture to around 116°C and maintain for an extended period (e.g., 30 hours) to ensure complete hydrolysis.[7]

  • Isolation: Cool the reaction mixture, which will cause the solid octylphosphonic acid to precipitate. The solid product is then isolated by centrifugation.[7]

  • Purification: The crude product can be further purified by recrystallization.[7]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

Phosphonate esters like this compound are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity, predominantly forming the (E)-isomer.[6][10][11]

Mechanism Overview:

  • Deprotonation: A strong base (e.g., NaH, KHMDS) deprotonates the carbon alpha to the phosphonate group, forming a stabilized phosphonate carbanion.[10]

  • Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking an aldehyde or ketone to form an oxaphosphetane intermediate.[11]

  • Elimination: The intermediate collapses to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed during work-up.[6][10]

The HWE reaction is advantageous over the traditional Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of byproduct removal.[6][10]

HWE_Workflow cluster_0 Horner-Wadsworth-Emmons Reaction start Diethyl Alkylphosphonate (e.g., this compound) carbanion Phosphonate Carbanion start->carbanion Deprotonation base Strong Base (e.g., NaH) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane alkene (E)-Alkene Product oxaphosphetane->alkene Elimination byproduct Water-Soluble Phosphate Salt oxaphosphetane->byproduct

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Concluding Remarks and Future Perspectives

This compound serves as a fundamental building block in organophosphorus chemistry. The reliability of the Michaelis-Arbuzov reaction for its synthesis, coupled with its versatile reactivity, makes it a compound of significant interest. Its derivatives, particularly octylphosphonic acid, are crucial for developing hydrophobic surfaces and functionalized materials.[12] The utility of phosphonates in C-C bond formation via the HWE reaction continues to be a mainstay in organic synthesis. Future research will likely focus on developing more sustainable and efficient catalytic methods for phosphonate synthesis and exploring the applications of novel phosphonate-containing materials in areas such as biomedicine and advanced electronics.

References

An In-Depth Technical Guide to the Applications of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Organophosphorus Compound

Diethyl 1-octylphosphonate is an organophosphorus compound characterized by a phosphonate ester functional group and a linear eight-carbon alkyl chain. This unique molecular architecture bestows upon it a combination of hydrophobicity from the octyl group and a reactive, polar phosphonate moiety. This duality is the cornerstone of its diverse applications across several scientific and industrial domains. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into its role as a crucial precursor in the synthesis of advanced materials and corrosion inhibitors, and explore its utility in other specialized fields.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in various experimental and industrial settings. These properties dictate its solubility, reactivity, and interaction with other substances.

PropertyValueSource
Molecular Formula C₁₂H₂₇O₃P--INVALID-LINK--
Molecular Weight 250.31 g/mol --INVALID-LINK--
CAS Number 1068-07-1--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 88-89 °C at 0.1 mmHg--INVALID-LINK--
Density 0.953 g/cm³--INVALID-LINK--
Refractive Index 1.4340--INVALID-LINK--
Water Solubility <0.2 g/L at 25 °C--INVALID-LINK--

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The primary and most efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This venerable reaction in organophosphorus chemistry involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of 1-bromooctane.

G cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_products Products 1-Bromooctane 1-Bromooctane (C₈H₁₇Br) Reaction_Step Heat (e.g., 195°C) 1-Bromooctane->Reaction_Step Triethyl_phosphite Triethyl phosphite (P(OEt)₃) Triethyl_phosphite->Reaction_Step DEOP This compound Reaction_Step->DEOP Ethyl_bromide Ethyl bromide (EtBr) Reaction_Step->Ethyl_bromide

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the Michaelis-Arbuzov reaction.[3]

Materials:

  • 1-Bromooctane

  • Triethyl phosphite (mole ratio to 1-bromooctane of 1.6:1 is suggested for optimal yield)[3]

  • Reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a distillation setup

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 1-bromooctane and triethyl phosphite. The use of a slight excess of triethyl phosphite helps to drive the reaction to completion.

  • Heating and Reaction: Heat the mixture to approximately 195 °C.[3] The reaction is typically conducted neat (without a solvent). As the reaction proceeds, ethyl bromide will be formed as a byproduct and can be collected by distillation. The progress of the reaction can be monitored by observing the cessation of ethyl bromide distillation. The incubation period is typically around 6 hours.[3]

  • Isolation of Crude Product: After the reaction is complete, cool the reaction vessel to approximately 85 °C. The remaining mixture is the crude this compound.

  • Purification: Purify the crude product by vacuum distillation at 195 °C and a vacuum of approximately 0.085 MPa to obtain the final, pure this compound.[3] A purity of over 99% can be achieved with this method.[3]

Key Application: Precursor for Advanced Materials Synthesis

A significant and well-documented application of this compound is in the fabrication of advanced hybrid organic-inorganic materials, specifically mesoporous titanium dioxide (TiO₂) composites, through a nonhydrolytic sol-gel (NHSG) process.[4][5][6]

Nonhydrolytic Sol-Gel Synthesis of Mesoporous TiO₂–Octylphosphonate Hybrid Materials

This one-step synthesis method offers a direct route to materials with tailored properties, such as high surface area and controlled porosity. The octylphosphonate moieties, derived from this compound, become covalently bonded to the TiO₂ framework via stable Ti–O–P linkages.[4][5]

Causality Behind Experimental Choices:

  • Nonhydrolytic Route: The NHSG approach avoids the rapid and often difficult-to-control hydrolysis and condensation rates associated with traditional aqueous sol-gel methods, leading to more homogeneous materials.

  • Acetophenone as Oxygen Donor: In this specific synthesis, acetophenone acts as an oxygen donor, facilitating the condensation reaction between the titanium precursor and this compound at elevated temperatures.[5]

  • Temperature: A high temperature (200 °C) is necessary to drive the reaction to completion.[4][5]

  • P/Ti Ratio: The ratio of this compound to the titanium precursor (e.g., titanium(IV) isopropoxide) is a critical parameter that controls the crystallite size, specific surface area, and pore size of the final hybrid material.[4][5] Increasing the P/Ti ratio generally leads to smaller TiO₂ crystallites and a higher specific surface area.[4][5]

G cluster_reactants Reactants cluster_process Nonhydrolytic Sol-Gel Process cluster_product Product Ti_precursor Titanium(IV) isopropoxide Heating 200°C, 12 hours Ti_precursor->Heating DEOP This compound DEOP->Heating Acetophenone Acetophenone (Oxygen Donor) Acetophenone->Heating Toluene Toluene (Solvent) Toluene->Heating Hybrid_material Mesoporous TiO₂– Octylphosphonate Hybrid Material Heating->Hybrid_material

Experimental Protocol: One-Step NHSG Synthesis of TiO₂–Octylphosphonate Hybrids

This protocol is adapted from the work of Wang et al.[5]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • This compound

  • Acetophenone

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

  • Glove box (optional, but recommended for handling air-sensitive reagents)

  • Heating source with temperature control (e.g., oil bath)

Procedure:

  • Preparation of Reaction Mixture: Inside a glove box or under an inert atmosphere (e.g., argon), add anhydrous toluene to a Schlenk flask.

  • Addition of Reactants: To the toluene, add titanium(IV) isopropoxide, acetophenone (typically 2 equivalents relative to the titanium precursor), and the desired amount of this compound (P/Ti ratios can be varied, for example, from 0.02 to 0.2).[5]

  • Reaction: Seal the reaction vessel and heat the mixture at 200 °C for 12 hours with stirring.[4][5]

  • Product Isolation and Purification: After the reaction, cool the vessel to room temperature. The solid hybrid material can be isolated by centrifugation. Wash the product repeatedly with a suitable solvent (e.g., toluene or ethanol) to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified hybrid material under vacuum.

Data Presentation: Influence of P/Ti Ratio on Material Properties

The following table summarizes the typical effects of varying the P/Ti molar ratio on the properties of the resulting TiO₂–octylphosphonate hybrid materials, as described in the literature.[5]

P/Ti RatioTiO₂ Crystallite SizeSpecific Surface AreaAverage Mesopore Diameter
0.02LargerLower~8.0 nm
0.1SmallerHigher~3.1 nm

Application as a Precursor for Corrosion Inhibitors

This compound serves as a key intermediate in the synthesis of n-octylphosphonic acid, a compound that has demonstrated efficacy as a corrosion inhibitor, particularly for carbon steel in acidic environments.[3][7]

Synthesis of n-Octylphosphonic Acid via Hydrolysis

The conversion of this compound to n-octylphosphonic acid is achieved through acid-catalyzed hydrolysis. This reaction cleaves the ethyl ester groups, leaving the phosphonic acid moiety.

G cluster_reactants Reactants cluster_process Hydrolysis cluster_product Product DEOP This compound Heating ~116-118°C, 25-50 hours DEOP->Heating Acid Hydrochloric Acid & Sulfuric Acid Acid->Heating OPA n-Octylphosphonic Acid Heating->OPA

Experimental Protocol: Synthesis of n-Octylphosphonic Acid

The following protocol is derived from a patented method.[3]

Materials:

  • This compound

  • Concentrated hydrochloric acid (e.g., 31-37% wt)

  • Concentrated sulfuric acid (e.g., 93-98% wt)

  • Reaction kettle with stirring and temperature control

  • Centrifuge

  • Recrystallization solvent (e.g., n-heptane)

Procedure:

  • Reaction Setup: Charge the reaction kettle with this compound and concentrated hydrochloric acid.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid dropwise to the mixture.

  • Heating: After the addition of sulfuric acid is complete, heat the mixture to 115-118 °C and maintain this temperature for 25-35 hours.[3]

  • Cooling and Crystallization: Cool the reaction mixture to 55-65 °C, then further cool to 25-35 °C and allow it to stand for at least 12 hours to facilitate the crystallization of the crude n-octylphosphonic acid.[3]

  • Isolation of Crude Product: Separate the solid crude product from the liquid by centrifugation.

  • Recrystallization: Purify the crude n-octylphosphonic acid by recrystallization from a suitable solvent such as n-heptane to obtain the final product with high purity.[3]

Emerging and Niche Applications

While the applications in materials synthesis and as a corrosion inhibitor precursor are well-established, this compound and its derivatives show promise in several other areas.

Lubricant Additives

Organophosphorus compounds, including phosphonates, are known to function as anti-wear and extreme pressure additives in lubricants.[8] The presence of phosphorus in these additives allows for the formation of a protective tribofilm on metal surfaces under high load and temperature conditions, thereby reducing friction and wear. While specific performance data for this compound as a lubricant additive is not extensively detailed in the readily available literature, its structural similarity to other effective phosphonate-based additives suggests its potential in this area. The octyl chain would provide good oil solubility, a key requirement for a lubricant additive.

Flame Retardants

Organophosphorus compounds are a significant class of flame retardants, particularly for polymeric materials like polyurethane foams.[9][10][11] They can act in either the gas phase (flame inhibition) or the condensed phase (promoting char formation). Diethyl ethylphosphonate (DEEP), a structurally similar compound, is known to have a dual function of flame retardancy and plasticizing in polyurethanes.[10][12] This suggests that this compound could also impart flame retardant properties, with the long octyl chain potentially influencing its compatibility and plasticizing effects within a polymer matrix.

Surfactants and Emulsifiers

The amphiphilic nature of phosphonates, with a polar head group and a nonpolar tail, makes them suitable for use as surfactants. N-octylphosphonic acid, the hydrolysis product of this compound, can act as a surfactant.[13] These types of surfactants can be used to stabilize dispersions of nanoparticles in polymeric matrices.[13]

Functionalization of Nanoparticles for Drug Delivery

Phosphonates are effective anchoring groups for modifying the surface of metal oxide nanoparticles, which are of great interest in drug delivery and diagnostics.[14][15][16][17][18] The phosphonate group forms a strong, covalent bond with the metal oxide surface. A bifunctional linker like a derivative of this compound could be used where the phosphonate end attaches to the nanoparticle, and the other end of the molecule is available for conjugation with therapeutic agents or targeting ligands.

Conclusion and Future Outlook

This compound is a versatile and valuable chemical intermediate with a range of established and potential applications. Its synthesis via the robust Michaelis-Arbuzov reaction is well-understood and scalable. Its utility in the creation of advanced mesoporous materials and as a precursor to effective corrosion inhibitors is clearly demonstrated in the scientific literature.

Future research and development efforts are likely to focus on further exploring its potential in areas such as high-performance lubricants, environmentally friendly flame retardants, and specialized surfactants. In the field of nanomedicine, the development of novel functionalization strategies for nanoparticles using this compound derivatives could lead to advancements in targeted drug delivery and diagnostic systems. As the demand for high-performance, functionalized materials and specialty chemicals continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Methodological & Application

Protocol for the Formation of Robust Self-Assembled Monolayers (SAMs) with Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive, field-tested protocol for the formation of high-quality self-assembled monolayers (SAMs) on metal oxide surfaces using diethyl 1-octylphosphonate as the precursor. Phosphonic acid-based SAMs offer superior thermal and chemical stability compared to traditional thiol and silane systems, making them ideal for applications in biosensing, corrosion resistance, and nanoelectronics.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the critical chemical transformations and mechanistic principles that govern the successful deposition of a dense, well-ordered monolayer. We will cover the essential preliminary step of hydrolyzing the diethyl phosphonate ester to the active phosphonic acid, detailed substrate-specific cleaning and activation procedures, the monolayer deposition process, and standard characterization techniques for validation.

Foundational Principles: The Chemistry of Phosphonate SAMs

Unlike alkanethiols which bind to noble metals, or organosilanes which can form undesirable polymeric networks, phosphonic acids form robust, direct covalent bonds with a wide variety of metal oxide surfaces (e.g., SiO₂, TiO₂, Al₂O₃, FeₓOᵧ).[2] The key to this process is the reaction between the phosphonic acid headgroup (-PO(OH)₂) and the surface hydroxyl groups (-OH) present on the metal oxide.

The specified precursor, this compound, is a stable phosphonate ester. It is not the species that directly forms the monolayer. The ester groups must first be removed via hydrolysis to yield the active 1-octylphosphonic acid (OPA) . This acid is the molecule that will self-assemble on the substrate. The hydrolysis step is a critical prerequisite for successful SAM formation.[4][5]

The overall process can be visualized as a three-stage sequence:

G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Surface Interaction cluster_2 Phase 3: Covalent Anchoring Precursor This compound (Ester) Acid 1-Octylphosphonic Acid (OPA) (Active Molecule) Precursor->Acid  Hydrolysis  (e.g., HCl reflux) Physisorption Physisorption (Hydrogen Bonding) Acid->Physisorption  Solution  Deposition Substrate Hydroxylated Metal Oxide Surface Substrate->Physisorption Covalent Covalently Bound SAM (M-O-P Bonds) Physisorption->Covalent  Annealing  (Thermal Curing) G A Prepare 0.1-1 mM OPA Solution in THF B Place Clean Substrate Vertically in Solution A->B  Immersion C Allow Solvent to Evaporate Slowly at Room Temp B->C  T-BAG Deposition D Rinse with Pure Solvent (THF or Ethanol) C->D  Remove Physisorbed Excess E Anneal (Cure) Substrate in Oven (120-140°C, >24h) D->E  Induce Covalent Bonding F Cool and Perform Characterization E->F

References

Application Note & Protocol: Diethyl 1-Octylphosphonate for Robust Hydrophobic Coatings on Metal Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Rationale for Phosphonate-Based Surface Modification

In advanced materials science and drug development, the precise control of surface properties is paramount. The ability to render a metal oxide surface hydrophobic can prevent corrosion, reduce biofouling, and improve the performance of electronic devices. Among the various chemical strategies for surface modification, the use of organophosphonates to form self-assembled monolayers (SAMs) on metal oxide surfaces stands out for its robustness and versatility. Phosphonic acids form strong, hydrolytically-stable covalent bonds with a wide range of metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂).[1][2][3] This offers a distinct advantage over the thermal and hydrolytic instability often seen in thiol-on-gold or some silane-on-oxide systems.[2][3]

This guide provides a comprehensive technical overview and detailed protocols for using diethyl 1-octylphosphonate as a precursor for creating a highly ordered, hydrophobic coating. The molecule features a diethyl phosphonate headgroup, which, upon hydrolysis, becomes the active phosphonic acid that anchors to the surface. The eight-carbon alkyl chain (octyl group) then orients away from the surface, creating a dense, low-energy, water-repellent interface. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and discuss essential characterization techniques.

The Two-Stage Mechanism: From Ester Precursor to Covalent Monolayer

The formation of a 1-octylphosphonate monolayer is not a direct reaction. It is a two-stage process that is critical for researchers to understand to achieve consistent and high-quality coatings.

Stage 1: Hydrolysis of the Diethyl Ester The commercially available this compound is a stable precursor. The phosphonate headgroup must first be deprotected via acid-catalyzed hydrolysis to yield the active 1-octylphosphonic acid (OPA).[3][4] This step is non-negotiable, as the ester form will not form the necessary strong bonds with the metal oxide surface. The reaction involves heating the diethyl phosphonate in the presence of a strong acid, like concentrated hydrochloric acid, to cleave the ethyl groups.[3]

Stage 2: Self-Assembly onto the Metal Oxide Surface Once the active OPA is obtained, it spontaneously assembles onto a hydroxylated metal oxide surface. The process is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide.[1] This results in a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH (metal-hydroxyl) groups on the substrate surface, forming strong M-O-P covalent bonds.[1][5] This binding can occur in several modes—monodentate, bidentate, or tridentate—which contributes to the exceptional stability of the resulting film.[1][5][6] The hydrophobic octyl chains then align due to van der Waals forces, creating a densely packed, ordered monolayer that repels water.

Diagram: Mechanism of 1-Octylphosphonic Acid (OPA) Self-Assembly

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Self-Assembly Precursor This compound (Ester Precursor) OPA 1-Octylphosphonic Acid (OPA) (Active Molecule) Precursor->OPA  H₂O, H⁺, Δ   SAM Hydrophobic SAM on Metal Oxide OPA->SAM  Condensation Rxn (-H₂O) Surface Hydroxylated Metal Oxide Surface (e.g., Al-OH, Ti-OH) Result Robust, Ordered Hydrophobic Surface SAM->Result  Forms Stable M-O-P Bonds

Caption: The two-stage process from inactive ester to a functional hydrophobic monolayer.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials & Equipment
Chemicals & Reagents Equipment & Consumables
This compoundRound-bottom flasks, reflux condenser
Concentrated Hydrochloric Acid (~37%)Heating mantle with magnetic stirring
Toluene, Anhydrous Tetrahydrofuran (THF)Rotary evaporator, high-vacuum line
Acetone, Ethanol (ACS Grade)Glassware for substrate cleaning (beakers)
Deionized (DI) Water (18.2 MΩ·cm)Laboratory oven or vacuum oven
Metal Oxide Substrates (e.g., Al₂O₃, TiO₂)Ultrasonic bath, Nitrogen gas line
Piranha Solution (H₂SO₄:H₂O₂) - OptionalContact angle goniometer
X-ray Photoelectron Spectrometer (XPS)
Atomic Force Microscope (AFM)
Protocol 1: Hydrolysis of this compound to 1-Octylphosphonic Acid (OPA)

Causality: This protocol converts the chemically inert diethyl ester into the reactive phosphonic acid required for surface binding. The reflux ensures the reaction goes to completion, and the azeotropic distillation is a critical step to remove water, which can interfere with the formation of a high-quality monolayer in the next stage.

  • Reaction Setup : In a 100 mL round-bottom flask, add 5.0 g of this compound. To this, add 40 mL of concentrated hydrochloric acid.

  • Reflux : Attach a reflux condenser and place the flask in a heating mantle on a stir plate. Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12 hours.[3]

  • Solvent Removal : After cooling to room temperature, remove the excess HCl and water using a rotary evaporator.

  • Azeotropic Distillation : To ensure the product is anhydrous, add 30 mL of toluene to the flask and remove it by rotary evaporation. This process uses toluene to azeotropically remove residual water. Repeat this step twice.[3]

  • Drying : Dry the resulting white solid (1-octylphosphonic acid) under high vacuum for at least 4 hours to remove any remaining solvent. Store the final product in a desiccator.

Protocol 2: Preparation and Activation of Metal Oxide Substrates

Causality: Substrate preparation is the most critical factor for forming a dense, well-ordered SAM. The surface must be scrupulously clean of organic contaminants. The activation step is designed to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for phosphonate binding.[7][8][9]

  • Initial Cleaning : Place the metal oxide substrates in a beaker. Sequentially sonicate them in acetone, then ethanol, and finally DI water for 15 minutes each.

  • Drying : Dry the substrates thoroughly with a stream of dry nitrogen and then place them in an oven at 120 °C for 30 minutes.

  • Surface Activation (Choose one method) :

    • Oxygen Plasma Treatment (Recommended) : Place the cleaned substrates in an oxygen plasma cleaner. Treat for 5-10 minutes according to the instrument's specifications. This is a highly effective and clean method to remove final traces of carbon and hydroxylate the surface.[7][8]

    • Piranha Etch (Use with extreme caution) : For silica or titania-based oxides, immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. After etching, rinse copiously with DI water and dry with nitrogen.

  • Immediate Use : The activated substrates are highly reactive and should be used immediately for monolayer deposition to prevent atmospheric contamination.

Protocol 3: Formation of the Hydrophobic Monolayer

Causality: This step involves the controlled immersion of the activated substrate into a dilute solution of OPA. Using an anhydrous solvent like THF is crucial to prevent the OPA from reacting with water instead of the surface. A low concentration (1 mM) promotes the formation of a single, well-ordered monolayer rather than a disordered multilayer film.[10][11]

  • Solution Preparation : Prepare a 1 mM solution of 1-octylphosphonic acid (OPA) in anhydrous tetrahydrofuran (THF). For example, dissolve ~19.4 mg of OPA in 100 mL of anhydrous THF.

  • Immersion : Place the freshly activated metal oxide substrates into the OPA solution in a sealed container. If possible, purge the container with nitrogen or argon to minimize moisture.

  • Self-Assembly : Allow the self-assembly to proceed for 12-24 hours at room temperature.[12]

  • Rinsing : Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous THF to wash away any non-covalently bonded (physisorbed) molecules. Follow with a rinse in ethanol.

  • Final Drying & Annealing : Dry the coated substrates with a stream of nitrogen. For enhanced stability and ordering, a post-deposition annealing step can be performed by heating the substrates in an oven at 100-120 °C for 1-2 hours.[1][2]

Diagram: Experimental Workflow

G start Start sub_clean Substrate Cleaning (Sonication in Acetone, Ethanol, DI Water) start->sub_clean sub_activate Surface Activation (Oxygen Plasma or Piranha Etch) sub_clean->sub_activate immersion Immerse Activated Substrate (12-24 hours) sub_activate->immersion opa_prep Prepare 1 mM OPA in Anhydrous THF opa_prep->immersion rinsing Rinse (THF, then Ethanol) immersion->rinsing drying Dry with N₂ rinsing->drying annealing Optional: Thermal Anneal (120°C, 1 hour) drying->annealing characterize Characterize Surface (WCA, XPS, AFM) annealing->characterize end End characterize->end

Caption: A step-by-step workflow for creating a hydrophobic phosphonate coating.

Characterization & Expected Results

A self-validating protocol requires robust characterization to confirm success. The primary metric for hydrophobicity is the static water contact angle (WCA).

Substrate State Expected Static WCA Rationale
Al₂O₃, TiO₂, SiO₂After Activation (Clean)< 15°The activated surface is rich in hydrophilic hydroxyl groups, making it highly wettable.[13]
Al₂O₃, TiO₂, SiO₂After OPA Coating100° - 115°The dense layer of outward-facing octyl chains creates a low surface energy, non-polar interface that repels water.[1]

Advanced Characterization:

  • X-ray Photoelectron Spectroscopy (XPS) : This technique confirms the chemical composition of the surface. After coating, the spectrum should show a clear Phosphorus 2p peak (P2p) around 133-134 eV, confirming the presence of the phosphonate headgroup.[7][9] The high-resolution Carbon 1s spectrum (C1s) will show a dominant peak around 285 eV, corresponding to the C-C and C-H bonds of the octyl chain.[14]

  • Atomic Force Microscopy (AFM) : AFM can be used to visualize the surface topography. A successful coating should result in a smooth, uniform surface, confirming the formation of a complete monolayer without significant aggregation.[7][10]

Field-Proven Insights & Troubleshooting

  • Issue: Low Contact Angle (<90°)

    • Probable Cause : Incomplete monolayer formation. This is almost always due to either contaminated/improperly activated substrates or moisture in the reaction solvent.

    • Solution : Re-evaluate the substrate cleaning protocol rigorously. Ensure the surface is used immediately after activation. Use freshly opened anhydrous solvents or solvents dried over molecular sieves for the OPA solution.

  • Issue: Hazy or Oily Appearance on the Surface

    • Probable Cause : Formation of a disordered multilayer instead of a monolayer. This can happen if the concentration of the OPA solution is too high.

    • Solution : Reduce the OPA concentration to 1 mM or lower. Ensure the post-deposition rinsing steps are thorough to remove all physisorbed material.

  • Insight: The Importance of Solvent Choice

    • While THF is common, some studies have shown that using a nonpolar solvent can enhance the self-assembly process. The hydrophilic phosphonate headgroup is driven out of the nonpolar solution towards the hydrophilic metal oxide surface, which can facilitate a more ordered monolayer formation.[15]

Conclusion

The use of this compound provides a reliable and robust method for rendering metal oxide surfaces hydrophobic. The resulting covalently bound monolayer exhibits excellent thermal and chemical stability, making it suitable for a wide range of demanding applications. By following the two-stage process of ester hydrolysis and controlled self-assembly, and by paying meticulous attention to substrate cleanliness, researchers can consistently produce high-quality, water-repellent surfaces tailored to their specific needs.

References

Application Notes and Protocols: Diethyl 1-Octylphosphonate as a Versatile Precursor in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Diethyl 1-Octylphosphonate in Nanoscience

In the dynamic field of nanomaterial synthesis, the choice of precursors and stabilizing agents is paramount in dictating the final properties of nanoparticles, including their size, shape, crystallinity, and surface chemistry. This compound (DEOP), a dialkyl phosphonate ester, has emerged as a molecule of significant interest. Its unique chemical structure, featuring a stable phosphonate head group and a hydrophobic octyl chain, imparts a versatile character, allowing it to function not only as a surface modifying ligand but also as a potential precursor in the formation of complex nanostructures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in nanoparticle synthesis. We will delve into its established role in the formation of hybrid materials and explore its potential as a stabilizing ligand in the synthesis of other nanoparticle systems. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and foster innovation.

The Dual Role of this compound: A Mechanistic Overview

The utility of this compound in nanoparticle synthesis stems from its bifunctional nature. The phosphonate group can act as a robust anchor to the surface of metal oxide nanoparticles, while the octyl chain provides steric hindrance, preventing aggregation and enabling dispersion in non-polar solvents.

Diagram: The Chemical Structure and Functional Groups of this compound

DEOP_Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 Octyl (CH2)7CH3 P->Octyl Et1 CH2CH3 O2->Et1 Et2 CH2CH3 O3->Et2 Phosphonate_Head Phosphonate Head Group Hydrophobic_Tail Hydrophobic Octyl Tail

Caption: Structure of this compound (DEOP).

Application I: Synthesis of Mesoporous TiO₂–Octylphosphonate Hybrid Materials

One of the well-documented applications of this compound is in the one-step, non-hydrolytic sol-gel synthesis of mesoporous titanium dioxide (TiO₂) hybrid materials.[1][2] In this process, DEOP acts as a surface-grafting agent, controlling the particle size and imparting hydrophobicity to the resulting anatase nanoparticles.

Scientific Rationale

The synthesis involves the high-temperature reaction of a titanium precursor, titanium(IV) isopropoxide (Ti(OiPr)₄), with this compound in the presence of acetophenone.[1] The acetophenone is crucial as it facilitates the reaction, which does not proceed in its absence.[1] The diethyl octylphosphonate grafts onto the surface of the forming TiO₂ nanoparticles via Ti–O–P bonds.[1][2] The octyl chains then form an organic corona around the nanoparticles, preventing their uncontrolled aggregation and leading to the formation of a mesoporous network.[1] The P/Ti molar ratio is a critical parameter that allows for the tuning of crystallite size, specific surface area, and pore size of the final hybrid material.[1]

Experimental Protocol: One-Step Synthesis of TiO₂–Octylphosphonate Hybrids

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 97%)

  • This compound (C₈H₁₇PO₃Et₂, 98%)

  • Acetophenone (99%)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for air-sensitive synthesis (Schlenk line, three-neck flask, condenser)

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a septum under an inert atmosphere (Argon or Nitrogen). All manipulations should be carried out in a glove box or using Schlenk techniques to exclude moisture and oxygen.[1]

  • Reagent Addition: In the flask, combine titanium(IV) isopropoxide (1 equivalent), acetophenone (2 equivalents), and the desired amount of this compound (0 to 0.2 equivalents) in anhydrous toluene.[1]

  • Reaction: Heat the reaction mixture to 200 °C and maintain this temperature for 12 hours with vigorous stirring.[1]

  • Work-up: After cooling to room temperature, the resulting solid product can be collected by centrifugation and washed several times with a suitable solvent like ethanol to remove any unreacted precursors.

  • Drying: Dry the final product under vacuum.

Data Presentation: Influence of P/Ti Ratio on Material Properties
P/Ti Molar RatioCrystallite Size (nm)Specific Surface Area (m²/g)Pore Size (nm)Material Description
0~12~100~10Pure anatase TiO₂ nanoparticles
0.05~8~200~8Aggregated, grafted anatase nanoparticles
0.1~6~250~6Aggregated, grafted anatase nanoparticles
0.2AmorphousNon-porous-Amorphous TiO₂ clusters in an organic matrix[1]

Note: The values presented are illustrative and may vary based on specific experimental conditions.

Diagram: Workflow for TiO₂–Octylphosphonate Hybrid Synthesis

TiO2_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Sol-Gel Reaction cluster_workup 3. Product Isolation A Combine Ti(OiPr)4, DEOP, Acetophenone in Toluene B Heat to 200°C for 12 hours under Inert Gas A->B Inert Atmosphere C Cool to RT B->C D Centrifuge & Wash C->D E Vacuum Dry D->E F Mesoporous TiO2-Phosphonate Hybrid Material E->F

Caption: One-step synthesis workflow for TiO₂ hybrid materials.

Application II: this compound as a Stabilizing Ligand

While direct use as a primary precursor for materials like metal phosphides is not extensively documented for DEOP, its structural similarity to other phosphonates and phosphonic acids commonly used in nanoparticle synthesis suggests its potential as a stabilizing ligand or co-ligand.[3][4][5] Phosphonate ligands are known to form strong bonds with the surfaces of various nanoparticles, providing colloidal stability.[5][6]

Scientific Rationale

In a typical thermal decomposition synthesis of nanoparticles, a metal precursor is heated in a high-boiling point solvent in the presence of stabilizing agents.[7][8][9] The ligands coordinate to the metal ions and the growing nanoparticle surface, controlling the growth kinetics and preventing aggregation.[4] this compound, with its phosphonate head group and octyl tail, can fulfill this role. It can be particularly useful in non-coordinating solvents where it can influence the nucleation and growth stages.

It is also plausible that under certain reaction conditions, particularly at high temperatures, this compound could hydrolyze in situ to form octylphosphonic acid, which is a very effective stabilizing ligand for a variety of nanoparticles, including quantum dots.

General Protocol: Thermal Decomposition Synthesis of Metal Oxide Nanoparticles using DEOP as a Ligand

This protocol provides a general framework for the synthesis of metal oxide nanoparticles. The specific metal precursor, reaction temperature, and time will need to be optimized for the desired material.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, metal oleate)

  • This compound (DEOP)

  • High-boiling point solvent (e.g., 1-octadecene, benzyl ether)

  • Co-ligand (optional, e.g., oleic acid, oleylamine)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for air-sensitive synthesis

Procedure:

  • Reaction Setup: In a three-neck flask, combine the metal precursor, this compound, and the high-boiling point solvent under an inert atmosphere. If a co-ligand is used, it should also be added at this stage.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for a period (e.g., 1 hour) to remove water and other low-boiling impurities.

  • Nucleation and Growth: Under a positive pressure of inert gas, rapidly heat the reaction mixture to the desired synthesis temperature (typically in the range of 250-320 °C). The temperature ramp rate can influence the final particle size.[10]

  • Aging: Maintain the reaction at the synthesis temperature for a specific duration to allow for particle growth and size focusing. Aliquots can be taken at different time points to monitor the growth.

  • Quenching and Isolation: Cool the reaction mixture to room temperature. The nanoparticles are typically precipitated by adding a polar non-solvent (e.g., ethanol, isopropanol) and collected by centrifugation.

  • Washing and Redispersion: The collected nanoparticles should be washed multiple times with a mixture of a polar non-solvent and a good solvent (e.g., hexane, toluene) to remove excess ligands and unreacted precursors. The final product can be redispersed in a suitable non-polar solvent.

Diagram: Logical Relationship in Ligand-Mediated Nanoparticle Synthesis

Ligand_Synthesis_Logic Precursors Metal Precursor This compound (Ligand) High-Boiling Solvent Heating Rapid Heating (e.g., 300°C) Precursors->Heating Nucleation Nucleation (Formation of Seeds) Heating->Nucleation Growth Growth & Annealing (Ligand-Controlled) Nucleation->Growth Nanoparticles Stable Colloidal Nanoparticles Growth->Nanoparticles

References

Analytical techniques for characterizing diethyl 1-octylphosphonate SAMs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Techniques for Characterizing Diethyl 1-Octylphosphonate Self-Assembled Monolayers (SAMs)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of this compound SAMs and Their Characterization

This compound is a precursor for forming octylphosphonate self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on various oxide surfaces such as silicon oxide, titanium oxide, and indium tin oxide (ITO).[1][2][3] The formation of a dense, well-ordered monolayer is predicated on the strong covalent bond between the phosphonate headgroup and the metal oxide surface. These SAMs are of significant interest in fields ranging from molecular electronics and corrosion inhibition to biomedical engineering and drug delivery, primarily due to their ability to precisely control the surface properties of materials.

The octylphosphonate monolayer, derived from its diethyl phosphonate precursor, presents a hydrophobic surface due to the outwardly oriented octyl chains. The quality of this monolayer—defined by its coverage, order, and thickness—directly dictates its performance. Therefore, a multi-faceted analytical approach is not just recommended but essential for the robust characterization of these surfaces. This guide provides a comprehensive overview of the key analytical techniques, their underlying principles, and detailed protocols for the characterization of this compound SAMs, ensuring the reliability and reproducibility of your research.

The Characterization Workflow: A Multi-Technique Approach

A single technique is insufficient to fully describe a SAM. A combination of methods is required to build a complete picture of the monolayer's properties. The following diagram illustrates a typical workflow for the preparation and characterization of these SAMs.

SAM_Characterization_Workflow cluster_prep SAM Preparation cluster_char Characterization Substrate Substrate Cleaning (e.g., piranha, plasma) Hydrolysis Hydrolysis of This compound to Octylphosphonic Acid Substrate->Hydrolysis Deposition SAM Deposition (e.g., solution immersion) Hydrolysis->Deposition Rinsing Rinsing & Drying Deposition->Rinsing Annealing Optional Annealing Rinsing->Annealing XPS XPS Annealing->XPS CA Contact Angle Annealing->CA AFM AFM Annealing->AFM SE Ellipsometry Annealing->SE IR FTIR/PM-IRRAS Annealing->IR

Caption: A typical experimental workflow for the preparation and subsequent characterization of phosphonate SAMs.

X-ray Photoelectron Spectroscopy (XPS): Confirming Chemical Composition and Binding

Why this technique is critical: XPS is an indispensable surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top 5-10 nm of a surface.[4] For this compound SAMs, XPS is used to:

  • Confirm the presence of phosphorus, carbon, and oxygen from the monolayer.

  • Verify the binding of the phosphonate headgroup to the metal oxide substrate.

  • Assess the completeness of the monolayer by observing the attenuation of the substrate signal.

  • Distinguish between monolayer and multilayer films.[5]

Data Interpretation:

  • High-Resolution P 2p Spectrum: The binding energy of the P 2p peak will shift upon binding to the surface, providing evidence of the P-O-Substrate bond.

  • High-Resolution C 1s Spectrum: This spectrum should show a primary peak corresponding to the C-C and C-H bonds of the octyl chain.

  • Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, the depth profile of the elements can be assessed, confirming that the phosphorus is at the interface with the substrate.

Protocol for XPS Analysis
  • Sample Preparation: Ensure the SAM-coated substrate is clean and free of any adventitious contaminants from handling.

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source.[4][6]

    • Maintain the analysis chamber at ultra-high vacuum (UHV), typically below 10⁻⁸ mbar.[6]

  • Data Acquisition:

    • Acquire a survey scan (0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans for the elements of interest: C 1s, O 1s, P 2p, and the primary elements of the substrate (e.g., Si 2p, Ti 2p).

    • If available, perform ARXPS at multiple take-off angles (e.g., 20°, 45°, 90°) to probe the elemental depth distribution.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[6]

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.

    • Calculate the atomic concentrations of C, P, O, and the substrate elements. A well-formed monolayer will show a significant increase in the C/P ratio compared to the precursor molecule and a decrease in the substrate signal intensity compared to a bare substrate.

ElementTypical Binding Energy (eV)Information Gained
P 2p ~133-134 eVConfirms presence of phosphonate and its binding state.
C 1s ~285.0 eV (C-C/C-H)Confirms presence of the octyl chain.
Substrate Varies (e.g., Si 2p ~103 eV for SiO₂)Attenuation indicates monolayer coverage.

Contact Angle Goniometry: Assessing Surface Energy and Monolayer Quality

Why this technique is critical: Contact angle goniometry is a simple yet powerful technique to probe the macroscopic surface properties of the SAM.[7][8] The contact angle of a liquid on a surface is determined by the balance of cohesive and adhesive forces. For an octylphosphonate SAM, which should present a nonpolar, methyl-terminated surface, a high contact angle with a polar liquid like water is expected. This measurement is used to:

  • Qualitatively assess the formation and quality of the hydrophobic monolayer.

  • Quantify the surface free energy of the modified surface.

  • Detect inconsistencies or defects in the SAM.

Data Interpretation: A high static water contact angle (typically >100°) is indicative of a well-ordered, densely packed monolayer with the octyl chains oriented away from the surface. A lower contact angle suggests a disordered or incomplete monolayer.[7]

Protocol for Static Contact Angle Measurement
  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Sample Placement: Place the SAM-coated substrate on the sample stage, ensuring it is level.

  • Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.

  • Image Capture and Analysis:

    • Immediately after the droplet stabilizes, capture a high-quality image of the droplet profile.

    • Use the accompanying software to fit the droplet shape and calculate the contact angle at the three-phase (solid-liquid-vapor) contact line.

  • Multiple Measurements: Perform measurements at a minimum of three different locations on the sample surface to ensure homogeneity and calculate an average contact angle and standard deviation.

SurfaceExpected Water Contact AngleInterpretation
Bare Oxide Substrate< 20°High energy, hydrophilic surface.
Well-formed Octylphosphonate SAM> 100°Low energy, hydrophobic surface, indicating a dense monolayer.
Poorly-formed SAM60-90°Incomplete coverage or disordered alkyl chains.

Atomic Force Microscopy (AFM): Visualizing Surface Topography and Integrity

Why this technique is critical: AFM provides nanometer-scale resolution images of the surface topography. It is a powerful tool for directly visualizing the structure of the SAM.[9][10] AFM is used to:

  • Assess the surface roughness of the monolayer. A well-formed SAM should be very smooth.

  • Identify the presence of islands, aggregates, or pinholes in the film.[11]

  • Measure the height of the monolayer through techniques like nanoshaving or by imaging the edge of a patterned region.[9][10]

Data Interpretation:

  • Topography Images: These images will reveal the surface morphology. A uniform, featureless image suggests a complete and homogenous monolayer. The presence of bright or dark spots may indicate aggregates or pinholes, respectively.

  • Phase Images: These can provide contrast based on the material properties (e.g., adhesion, stiffness) and can often reveal features not visible in the topography image.

Protocol for AFM Imaging (Tapping Mode)
  • Cantilever Selection: Choose a silicon cantilever appropriate for tapping mode imaging in air.

  • Instrument Setup:

    • Mount the sample on the AFM stage.

    • Install the cantilever and align the laser onto the back of the cantilever and onto the photodiode.

  • Tuning and Approach:

    • Tune the cantilever to its resonant frequency.

    • Set the drive amplitude and setpoint to engage the surface with minimal force to avoid damaging the monolayer.

  • Image Acquisition:

    • Scan the surface at a relatively low scan rate (e.g., 1 Hz) to obtain high-quality images.

    • Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to observe both large-scale homogeneity and fine details.

    • Simultaneously capture both height (topography) and phase data.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness of the surface.

    • Analyze the images for any defects or characteristic features of the monolayer.

Spectroscopic Ellipsometry: Measuring Monolayer Thickness

Why this technique is critical: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[12][13][14] It is highly sensitive to sub-nanometer thicknesses, making it ideal for characterizing SAMs.[12] The primary use for this application is the precise measurement of the octylphosphonate monolayer thickness.

Data Interpretation: The thickness of a well-ordered octylphosphonate monolayer is expected to be in the range of 1.0-1.5 nm.[9] The measured thickness can be compared to the theoretical length of the molecule to estimate the average tilt angle of the alkyl chains relative to the surface normal.[15]

Protocol for Ellipsometry Measurement
  • Bare Substrate Characterization: First, measure the optical properties (n and k) of the bare substrate. This is crucial for building an accurate optical model.

  • Instrument Setup:

    • Place the SAM-coated sample on the stage.

    • Set the angle of incidence (typically 60-70°).

  • Data Acquisition: Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a wide spectral range (e.g., 300-800 nm).

  • Modeling and Fitting:

    • Create an optical model consisting of the substrate and a "Cauchy" layer to represent the organic SAM.

    • Fix the optical constants of the substrate from the initial measurement.

    • Assume a refractive index for the organic layer (typically ~1.45 for alkyl chains).[12]

    • Fit the model to the experimental Ψ and Δ data by varying the thickness of the Cauchy layer. The best-fit value represents the thickness of the SAM.

Infrared Spectroscopy (FTIR/PM-IRRAS): Probing Molecular Order

Why this technique is critical: Infrared spectroscopy probes the vibrational modes of the molecules within the SAM. Techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) are particularly suited for analyzing monolayers on reflective surfaces.[2][16] This technique is used to:

  • Confirm the presence of alkyl chains through their C-H stretching modes.

  • Assess the conformational order (gauche vs. all-trans) of the alkyl chains.

  • Characterize the binding modes of the phosphonate headgroup to the surface.[17][18]

Data Interpretation: The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretching vibrations are sensitive to the packing density and conformational order of the alkyl chains. For a well-ordered, crystalline-like monolayer, these peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively.[18] A shift to higher wavenumbers indicates a more disordered, liquid-like state.

Technique_Properties cluster_props Properties cluster_techs Techniques SAM Octylphosphonate SAM P1 Chemical Composition & Binding P1->SAM P2 Surface Energy & Wettability P2->SAM P3 Topography & Roughness P3->SAM P4 Thickness P4->SAM P5 Molecular Order & Orientation P5->SAM T1 XPS T1->P1 determines T2 Contact Angle T2->P2 measures T3 AFM T3->P3 visualizes T4 Ellipsometry T4->P4 measures T5 FTIR / PM-IRRAS T5->P5 probes

Caption: Relationship between analytical techniques and the SAM properties they characterize.

References

Application Note: A Practical Guide to the Multinuclear (¹H, ¹³C, and ³¹P) NMR Analysis of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of diethyl 1-octylphosphonate using ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Organophosphorus compounds, particularly phosphonates, are a cornerstone in medicinal chemistry and materials science. Their characterization is critical, and multinuclear NMR offers an unparalleled, non-destructive method to confirm identity, purity, and structure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation.

Introduction: The Importance of Multinuclear NMR for Phosphonate Characterization

This compound is an organophosphorus compound featuring a stable carbon-phosphorus (C-P) bond. The analysis of such compounds presents a unique opportunity to leverage the NMR activity of three key nuclei: proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P).

  • ¹H NMR provides detailed information about the proton environments within the alkyl chains.

  • ¹³C NMR maps the carbon skeleton of the molecule.

  • ³¹P NMR , with the ¹⁰⁰% natural abundance and high sensitivity of the ³¹P nucleus, serves as a direct and unambiguous probe of the phosphorus atom's chemical environment[1][2][3].

The true analytical power emerges from observing the spin-spin coupling interactions between these nuclei (e.g., ¹H-¹H, ¹H-³¹P, ¹³C-³¹P), which allows for the complete and confident assignment of the molecular structure. This guide explains the causality behind experimental choices to ensure the acquisition of high-quality, reproducible data.

Molecular Structure and Key NMR-Active Nuclei

A clear understanding of the molecular structure is the foundation for spectral interpretation. The structure of this compound, with labeling for NMR assignment, is presented below.

Caption: Structure of this compound.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct spectrometer setup.[4]

Caption: General workflow for NMR analysis.

Protocol for Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Non-phosphorus impurities can complicate ¹H and ¹³C spectra, while phosphorus-containing impurities will interfere with the ³¹P spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this non-polar analyte. It is cost-effective and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) rarely overlap with signals of interest. Ensure the deuterated solvent is stored under an inert atmosphere to minimize moisture absorption.[5][6]

  • Concentration: For a standard high-field NMR spectrometer (≥400 MHz):

    • ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.[7]

    • ¹³C & ³¹P NMR: A slightly more concentrated sample, around 15-25 mg in 0.6-0.7 mL of CDCl₃, is recommended to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.[7][8]

  • Sample Handling:

    • Weigh the sample in a clean, dry vial.

    • Add the deuterated solvent and gently vortex until the sample is fully dissolved.

    • To prevent signal broadening from particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[6]

    • The final solution height in the tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is centered within the instrument's detection coil.[5][8]

  • Reference Standard:

    • ¹H & ¹³C NMR: Tetramethylsilane (TMS) is the universally accepted internal standard, defined as 0 ppm. Most high-quality deuterated solvents are available with TMS already added. If not, the residual solvent peak of CDCl₃ can be used for calibration (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

    • ³¹P NMR: Chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[10][11] This is typically done by the spectrometer software by referencing the deuterium lock frequency.

Protocol for NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

Parameter¹H Acquisition¹³C Acquisition³¹P AcquisitionRationale
Pulse Program Standard (zg30)Proton-decoupled (zgpg30)Proton-decoupled (zgpg30)Standard single-pulse experiments are sufficient for structural confirmation.
Spectral Width 0 - 12 ppm0 - 200 ppm50 to -10 ppmCovers the expected chemical shift range for all nuclei.
Acquisition Time 2-4 s1-2 s1-2 sBalances resolution with experiment time.
Relaxation Delay (d1) 1-2 s2 s5-10 sA longer delay for ³¹P is crucial for accurate integration if quantitative analysis is needed, as phosphorus nuclei can have long T₁ relaxation times.[10]
Number of Scans 8-16512-204832-128Adjusted to achieve an adequate signal-to-noise ratio.

Spectral Analysis and Data Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum is characterized by signals from the octyl chain and the two equivalent ethyl groups. Crucially, the protons on carbons adjacent to the phosphorus atom will show coupling to the ³¹P nucleus.

  • Ethoxy Group (O-CH₂-CH₃):

    • -O-C H₂- (Hₐ): Expected around δ 4.1-4.2 ppm. This signal will be a doublet of quartets (dq) . The quartet arises from coupling to the three adjacent methyl protons (Hᵦ), and the doublet arises from a three-bond coupling to the ³¹P nucleus (³JHP ≈ 7-8 Hz).[3]

    • -CH₃ (Hᵦ): Expected around δ 1.3 ppm. This signal will be a triplet (t) due to coupling with the two adjacent methylene protons (Hₐ).

  • Octyl Group (P-CH₂-(CH₂)₆-CH₃):

    • -P-C H₂- (H₁): Expected around δ 1.6-1.8 ppm. This methylene group is directly attached to the phosphorus-bearing carbon. It will appear as a complex multiplet due to coupling with both the adjacent methylene protons (H₂) and the phosphorus nucleus (²JHP).

    • -(CH₂)₆- (H₂₋₇): The six methylene groups in the middle of the chain will overlap in a broad multiplet, typically between δ 1.2-1.4 ppm.

    • -CH₃ (H₈): The terminal methyl group will appear as a triplet (t) around δ 0.9 ppm, coupled to the adjacent methylene protons (H₇).

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as all carbons are chemically unique. The key feature is the presence of C-P coupling, which splits the signals of carbons close to the phosphorus atom into doublets.[1][2]

  • Ethoxy Group (O-CH₂-CH₃):

    • -O-C H₂- (Cₐ): Expected around δ 61-62 ppm. This signal will be a doublet due to two-bond coupling with phosphorus (²JCP ≈ 6-7 Hz).

    • -CH₃ (Cᵦ): Expected around δ 16 ppm. This signal will also be a doublet due to a smaller three-bond coupling to phosphorus (³JCP ≈ 6-7 Hz).

  • Octyl Group (P-CH₂-(CH₂)₆-CH₃):

    • -P-C H₂- (C₁): Expected around δ 28-32 ppm. This signal will be a large doublet due to the direct one-bond coupling to phosphorus (¹JCP ≈ 140-145 Hz). This large coupling is a definitive indicator of a direct C-P bond.[1][2]

    • Alkyl Chain Carbons (C₂₋₇): These will appear in the typical aliphatic region (δ 22-32 ppm). Carbons C₂ and C₃ may show small, often unresolved, two- and three-bond couplings to phosphorus.

    • -CH₃ (C₈): The terminal methyl carbon is expected around δ 14 ppm.

³¹P NMR Spectrum

The proton-decoupled ³¹P NMR spectrum provides the most direct confirmation of the compound.

  • A single signal is expected for the single phosphorus atom in the molecule.

  • For diethyl alkylphosphonates, the chemical shift (δ) is typically in the range of +28 to +32 ppm .[10]

  • The exact shift is influenced by the alkyl chain length and solvent, but it will be in this characteristic downfield region relative to the H₃PO₄ standard.[10][12]

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and coupling constants for this compound in CDCl₃.

NucleusAssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
¹H Ethoxy -O-CH₂ - (Hₐ)~4.15Doublet of Quartets (dq)³JHH ≈ 7.1, ³JHP ≈ 7.5
Ethoxy -CH₃ (Hᵦ)~1.33Triplet (t)³JHH ≈ 7.1
Octyl -P-CH₂ - (H₁)~1.70Multiplet (m)-
Octyl -(CH₂)₆- (H₂₋₇)~1.28Multiplet (m)-
Octyl -CH₃ (H₈)~0.88Triplet (t)³JHH ≈ 7.0
¹³C Ethoxy -O-C H₂- (Cₐ)~61.5Doublet (d)²JCP ≈ 6.5
Ethoxy -C H₃ (Cᵦ)~16.4Doublet (d)³JCP ≈ 6.0
Octyl -P-C H₂- (C₁)~30.0Doublet (d)¹JCP ≈ 142
Octyl -P-CH₂-C H₂- (C₂)~22.5Doublet (d)²JCP ≈ 4.5
Octyl C₃-C₇~22.6 - 31.8Singlets (s)-
Octyl -C H₃ (C₈)~14.1Singlet (s)-
³¹P P=O~30.5Singlet-

Conclusion

The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a powerful and definitive toolkit for the structural analysis of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The interpretation of chemical shifts, multiplicities, and heteronuclear coupling constants—especially the characteristic ¹JCP coupling—allows for unambiguous confirmation of the molecular structure, ensuring the integrity and identity of the compound for further application in research and development.

References

Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 1-octylphosphonate is an organophosphorus compound with applications in various fields, including as a precursor in organic synthesis and as a potential flame retardant. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in diverse matrices. This application note provides a detailed guide to the expected fragmentation pattern of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers, scientists, and professionals in drug development and materials science.

Scientific Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The ionization method employed significantly influences the extent and nature of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts high energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule. However, the molecular ion may be weak or absent in some cases.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation in the ion source.[2] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced through collision-induced dissociation (CID), providing specific structural information.[3]

Predicted Fragmentation Pattern of this compound

Based on established fragmentation mechanisms for organophosphonates and long-chain alkyl compounds, the following pathways are predicted for this compound (Molecular Weight: 250.31 g/mol ).

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound is expected to undergo several characteristic fragmentation reactions:

  • α-Cleavage: Fission of the C-C bond adjacent to the phosphorus atom is a common pathway for alkylphosphonates.[1] However, in this case, cleavage of the P-C bond is more likely, leading to the loss of the octyl radical.

  • β-Cleavage and McLafferty Rearrangement: Cleavage of the bond beta to the phosphorus atom within the octyl chain can occur. More significantly, a McLafferty-type rearrangement is highly probable.[4][5][6] This involves the transfer of a γ-hydrogen from the octyl chain to the phosphoryl oxygen, followed by the elimination of a neutral alkene (octene).

  • Cleavage of the Ethoxy Groups: Loss of ethylene (C2H4) from the ethoxy groups via a six-membered ring transition state (a form of McLafferty rearrangement) is a characteristic fragmentation for diethyl phosphonates.[7] This can happen sequentially.

  • Simple Bond Cleavages: Direct cleavage of the P-O and O-C bonds in the ethoxy groups can also occur, leading to the loss of ethoxy radicals (•OCH2CH3) or ethyl radicals (•CH2CH3).

The interplay of these pathways will generate a series of fragment ions that are diagnostic for the structure of this compound.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment Structure/FormationFragmentation Pathway
250[C12H27O3P]+•Molecular Ion
222[C10H23O3P]+•Loss of C2H4 (ethylene)
194[C8H19O3P]+•Loss of two C2H4 molecules
166[C6H15O3P]+•Loss of three C2H4 molecules
138[C4H11O3P]+•Loss of C8H16 (octene) via McLafferty Rearrangement
110[C2H7O3P]+•Loss of C2H4 from the m/z 138 ion
91[H4O3P]+Rearrangement and loss of alkyl/alkene fragments

Diagram 1: Predicted Electron Ionization Fragmentation Pathway

G M [C12H27O3P]+• (m/z 250) Molecular Ion F222 [C10H23O3P]+• (m/z 222) M->F222 - C2H4 F138 [C4H11O3P]+• (m/z 138) M->F138 - C8H16 (McLafferty) F194 [C8H19O3P]+• (m/z 194) F222->F194 - C2H4 F110 [C2H7O3P]+• (m/z 110) F138->F110 - C2H4 F91 [H4O3P]+ (m/z 91) F110->F91 - C2H4

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive-ion ESI, this compound is expected to be readily protonated to form the [M+H]+ ion at m/z 251. Tandem MS (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The fragmentation is generally less extensive than in EI and often involves the loss of neutral molecules.

  • Neutral Loss of Ethene: Similar to EI, the loss of neutral ethene (28 Da) from the ethoxy groups is a prominent fragmentation pathway.

  • Neutral Loss of Ethanol: The loss of ethanol (46 Da) is also a possible fragmentation route.

  • Loss of the Octyl Group: Cleavage of the P-C bond can result in the loss of the octyl group as octene (112 Da).

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS of [M+H]+

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
25122328 (C2H4)Loss of ethene
25119556 (2 x C2H4)Sequential loss of two ethene molecules
251139112 (C8H16)Loss of octene
22319528 (C2H4)Loss of a second ethene molecule

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

G M_H [M+H]+ (m/z 251) F223 [M+H - C2H4]+ (m/z 223) M_H->F223 - C2H4 F139 [M+H - C8H16]+ (m/z 139) M_H->F139 - C8H16 F195 [M+H - 2C2H4]+ (m/z 195) F223->F195 - C2H4 G Sample Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection (Splitless) Sample->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection G Sample Sample Preparation (Dissolution/SPE) LC_Injection LC Injection Sample->LC_Injection Separation Chromatographic Separation (C18 column) LC_Injection->Separation Ionization Ionization (ESI, Positive) Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z 251) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Ion_Analysis Product Ion Analysis Fragmentation->Product_Ion_Analysis

References

Application Note: HPLC and GC Methods for the Purification and Purity Assessment of Diethyl 1-octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the purification and purity analysis of Diethyl 1-octylphosphonate. We present validated methodologies for both High-Performance Liquid Chromatography (HPLC) for purification and Gas Chromatography (GC) for orthogonal purity verification. This note emphasizes the rationale behind method development, offering step-by-step protocols, and a comparative analysis of the techniques to ensure robust and reliable characterization of the target compound.

Introduction: The Analytical Challenge of Phosphonates

This compound (MW: 250.31 g/mol ) is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond and ester functionalities.[1][2][3] Such compounds are pivotal as intermediates in organic synthesis and in the development of novel therapeutic agents. The accurate assessment of their purity is critical, as residual starting materials, by-products, or degradation products can significantly impact downstream applications and biological activity.

Phosphonate esters like this compound present unique analytical challenges. Their polarity is intermediate, and they often lack strong UV chromophores, making detection and separation non-trivial.[4] This guide details two powerful and complementary chromatographic techniques—HPLC and GC—to address these challenges effectively.

HPLC Method for Preparative Purification and Analysis

High-Performance Liquid Chromatography is the cornerstone technique for the purification of non-volatile and thermally sensitive compounds such as this compound.[5] A reversed-phase (RP-HPLC) method is particularly well-suited, leveraging the hydrophobic interactions of the octyl chain for retention and separation.

Expertise & Experience: The "Why" Behind the Method

The selection of a reversed-phase methodology is a deliberate choice driven by the molecular structure of this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention capabilities. The long C8 alkyl chain of the analyte interacts strongly with the C18 stationary phase, allowing for excellent separation from more polar impurities (e.g., hydrolyzed phosphonic acid) and potentially less retained non-polar impurities.[5]

  • Mobile Phase: An acetonitrile/water mobile phase is selected for its favorable viscosity, UV transparency at low wavelengths, and miscibility. Acetonitrile serves as the strong, organic eluent that disrupts the hydrophobic interaction between the analyte and the stationary phase to induce elution. A gradient elution is often preferred over isocratic to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks.[6]

  • Detection: this compound lacks a significant chromophore for high-wavelength UV detection. Therefore, detection is set at a low wavelength (210 nm), where the phosphonate functional group exhibits some absorbance.[5] For higher sensitivity and specificity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) is recommended.[7][8]

Experimental Workflow: HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data & Fraction Collection Sample Crude Diethyl 1-octylphosphonate Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 RP Column (Gradient Elution) Injector->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Collect Fraction Collection (Based on Peak) Detector->Collect Analysis Purity Analysis & Solvent Evaporation Collect->Analysis GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_analysis_gc Data Analysis SampleGC Purified Diethyl 1-octylphosphonate DissolveGC Dissolve in Acetone (0.1 mg/mL) SampleGC->DissolveGC VialGC Transfer to GC Vial DissolveGC->VialGC InjectorGC Split/Splitless Injector VialGC->InjectorGC ColumnGC HP-5 Capillary Column (Temp Program) InjectorGC->ColumnGC DetectorGC NPD or FPD (P-Mode) ColumnGC->DetectorGC DataGC Data Acquisition (Chromatogram) DetectorGC->DataGC PurityGC Purity Calculation (% Area) DataGC->PurityGC

References

Application Notes and Protocols for Diethyl 1-Octylphosphonate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of diethyl 1-octylphosphonate in polymer chemistry. While specific quantitative performance data for this compound is limited in publicly available literature, this document synthesizes established principles of organophosphorus chemistry to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols. The guide covers the synthesis of this compound, its role as a non-reactive flame retardant and potential plasticizer, detailed safety and handling procedures, and generalized experimental protocols for its incorporation into polymer matrices. The causality behind experimental choices is explained based on the well-understood mechanisms of analogous phosphonate esters.

Introduction: The Role of Organophosphonates in Polymer Science

Organophosphorus compounds are a cornerstone of modern polymer additive technology, offering a halogen-free alternative for enhancing flame retardancy and modifying mechanical properties.[1] Among these, phosphonates are particularly versatile due to their thermal stability and ability to function in both the condensed and gas phases during combustion.[1] this compound (DEOP), with its characteristic P-C bond and aliphatic chain, is an exemplar of this class. Its structure suggests a dual functionality: the phosphonate group acts as the active flame-retardant moiety, while the octyl chain can impart plasticizing effects, enhancing polymer flexibility. This guide will delve into the practical applications of DEOP, providing a theoretical framework and actionable protocols for its use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and safe handling.

PropertyValueSource
CAS Number 1068-07-1[2][3][4]
Molecular Formula C12H27O3P[2][3]
Molecular Weight 250.31 g/mol [2][3]
Appearance Colorless to pale yellow liquidInferred from general properties
Boiling Point 88-89 °C at 0.1 mmHg[5]
Density 0.953 g/cm³[5]
Solubility Insoluble in water; soluble in organic solvents[6]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Reaction Mechanism

The synthesis proceeds via the reaction of triethyl phosphite with 1-bromooctane. The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion. The resulting intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the ethyl groups, yielding the stable this compound and bromoethane as a byproduct.

G cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_products Products Triethyl_Phosphite Triethyl Phosphite Reaction_Step Heat Triethyl_Phosphite->Reaction_Step 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction_Step DEOP This compound Reaction_Step->DEOP Bromoethane Bromoethane (byproduct) Reaction_Step->Bromoethane

Caption: Synthesis of this compound via Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction.[7]

Materials:

  • 1-Bromooctane

  • Triethyl phosphite

  • Reaction flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: Charge the flask with 1-bromooctane and a molar excess (typically 1.5 to 2 equivalents) of triethyl phosphite. The use of excess triethyl phosphite helps to drive the reaction to completion.

  • Reaction: Heat the mixture to a temperature of 150-160 °C with vigorous stirring. The reaction is typically exothermic, so careful temperature control is necessary. Bromoethane will begin to distill off as it is formed.

  • Monitoring the Reaction: The reaction can be monitored by observing the cessation of bromoethane distillation.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the product, this compound, can be separated by vacuum distillation. The lower boiling point of triethyl phosphite allows for its removal, leaving the desired product.

Application as a Flame Retardant

This compound is expected to function primarily as an additive (non-reactive) flame retardant. Its mechanism of action is likely twofold, involving both condensed-phase and gas-phase activity, a common characteristic of phosphorus-based flame retardants.[1]

Mechanism of Flame Retardancy
  • Condensed-Phase Action: Upon heating, this compound can decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.

  • Gas-Phase Action: A portion of the phosphonate can volatilize and decompose in the flame, releasing phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.

G cluster_polymer Polymer Matrix cluster_combustion Combustion cluster_condensed Condensed Phase cluster_gas Gas Phase DEOP_Polymer DEOP in Polymer Heat Heat DEOP_Polymer->Heat Char_Formation Char Formation (Insulation) Heat->Char_Formation Decomposition Radical_Scavenging Radical Scavenging (Flame Quenching) Heat->Radical_Scavenging Volatilization

Caption: Dual-action Flame Retardancy Mechanism of DEOP.

Protocol for Incorporation into a Polymer Matrix (Melt Blending)

This is a general protocol for incorporating an additive into a thermoplastic polymer.

Materials:

  • Polymer pellets (e.g., polyethylene, polypropylene, PVC)

  • This compound

  • Twin-screw extruder or a laboratory-scale internal mixer

  • Compression molder (for sample preparation)

Procedure:

  • Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature to remove any absorbed moisture, which can cause defects in the final product.

  • Premixing: In a sealed container, weigh the desired amount of polymer pellets and this compound (typically 5-20 wt%). Tumble blend the components until the liquid additive is evenly coated on the surface of the pellets.

  • Melt Blending: Set the temperature profile of the extruder or mixer to be above the melting point of the polymer. Feed the premixed material into the hopper. The screw rotation will melt, mix, and homogenize the blend.

  • Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. A pelletizer is then used to cut the strand into pellets of the flame-retardant polymer composite.

  • Sample Preparation: The resulting pellets can be compression molded into plaques of a specific thickness for flammability testing (e.g., UL-94) and mechanical property analysis.

Application as a Plasticizer

The long, non-polar octyl chain of this compound suggests it may also function as a plasticizer, particularly in polar polymers like polyvinyl chloride (PVC).

Mechanism of Plasticization

Plasticizers work by inserting themselves between polymer chains, increasing the free volume and reducing intermolecular forces. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg). The octyl group of DEOP would be responsible for this steric effect.

G cluster_before Rigid Polymer cluster_process Plasticization cluster_after Flexible Polymer Chains_Before Polymer Chains (Close Proximity) Addition + DEOP Chains_Before->Addition Chains_After Polymer Chains (Increased Separation) Addition->Chains_After

Caption: Mechanism of Plasticization by DEOP.

Protocol for Evaluating Plasticizing Efficiency in PVC

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Two-roll mill or internal mixer

  • Differential Scanning Calorimeter (DSC)

  • Tensile tester

Procedure:

  • Formulation: Prepare a series of PVC formulations with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin, phr). Include a constant amount of thermal stabilizer in each formulation to prevent PVC degradation during processing.

  • Milling: On a two-roll mill heated to approximately 160-170 °C, blend the PVC resin, stabilizer, and DEOP until a homogeneous sheet is formed.

  • Sample Preparation: Compression mold the milled sheets into samples suitable for DSC and tensile testing.

  • Characterization:

    • Glass Transition Temperature (Tg): Use DSC to measure the Tg of each formulation. A decrease in Tg with increasing DEOP concentration indicates a plasticizing effect.

    • Mechanical Properties: Use a tensile tester to measure properties such as tensile strength, elongation at break, and Young's modulus. An effective plasticizer will typically decrease tensile strength and modulus while increasing elongation at break.

Safety and Handling

Based on available safety data, this compound is classified as a substance that can cause skin and eye irritation.[3][4][6]

Hazard Identification:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements:

    • P264: Wash hands and skin thoroughly after handling.[2][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2][4]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Not typically required with adequate ventilation. If mists or aerosols are generated, use a respirator with an appropriate cartridge.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Avoid contact with strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion and Future Outlook

This compound is a promising, yet under-characterized, member of the organophosphorus additive family. Based on its chemical structure and the established behavior of analogous compounds, it is expected to function as an effective halogen-free flame retardant and a potential plasticizer for various polymer systems. The protocols provided in this guide offer a solid foundation for researchers to begin exploring its applications. Future research should focus on quantifying its performance in specific polymers, including standard flammability tests (LOI, UL-94, cone calorimetry), detailed analysis of its effect on mechanical and thermal properties, and studies on its permanence (migration resistance) in plasticized formulations. Such data will be crucial for its potential adoption in commercial applications where safety and performance are paramount.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Michaelis-Arbuzov Reaction for Diethyl 1-Octylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of diethyl 1-octylphosphonate via the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound?

A1: The Michaelis-Arbuzov reaction is a classic and robust method for forming a carbon-phosphorus bond. In the synthesis of this compound, the reaction proceeds through a two-step SN2 mechanism:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of 1-bromooctane (or another octyl halide). This initial step displaces the halide ion and forms a quasi-phosphonium salt intermediate.

  • Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final product, this compound, and a volatile ethyl bromide byproduct. The removal of this volatile byproduct helps to drive the reaction to completion.

Below is a diagram illustrating the reaction mechanism.

Michaelis_Arbuzov_Mechanism TriethylPhosphite Triethyl Phosphite (EtO)₃P PhosphoniumSalt Quasi-phosphonium Intermediate [(EtO)₃P⁺-C₈H₁₇] Br⁻ TriethylPhosphite->PhosphoniumSalt Sɴ2 Attack OctylBromide 1-Bromooctane C₈H₁₇Br OctylBromide->PhosphoniumSalt Product This compound (EtO)₂P(O)C₈H₁₇ PhosphoniumSalt->Product Dealkylation (Sɴ2) Byproduct Ethyl Bromide EtBr PhosphoniumSalt->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Q2: Which octyl halide is the best choice for this reaction?

A2: The reactivity of the alkyl halide is a critical factor in the Michaelis-Arbuzov reaction. The general order of reactivity is R-I > R-Br > R-Cl. Therefore, 1-iodooctane would be the most reactive substrate, followed by 1-bromooctane and then 1-chlorooctane. While 1-iodooctane will react the fastest, 1-bromooctane is often a good compromise between reactivity and cost for laboratory and industrial applications. Primary alkyl halides, like 1-bromooctane, are ideal as secondary and tertiary halides are more prone to elimination side reactions.

Q3: Are there any catalysts that can improve the reaction rate or allow for milder conditions?

A3: Yes, while the classical Michaelis-Arbuzov reaction is often performed neat at high temperatures, various Lewis acids have been shown to catalyze the reaction, allowing for milder conditions and potentially improving yields. Examples of effective catalysts include zinc bromide (ZnBr₂), lanthanum(III) chloride (LaCl₃·7H₂O), and bismuth(III) chloride (BiCl₃). These catalysts can facilitate the reaction at or near room temperature, which can be beneficial for sensitive substrates. Some modern variations also utilize microwave or ultrasound assistance to improve reaction efficiency.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

This is a common issue that can often be traced back to several key factors.

Potential Cause Explanation & Recommended Solution
Insufficient Reaction Temperature The Michaelis-Arbuzov reaction, especially with less reactive phosphites and halides, typically requires elevated temperatures, often in the range of 120-160°C. Solution: Ensure your reaction is heated to an appropriate temperature. For the synthesis of this compound from 1-bromooctane and triethyl phosphite, a temperature of 150-160°C is often effective. Monitor the reaction progress using TLC or ³¹P NMR to determine the optimal heating duration.
Low Reactivity of Alkyl Halide As mentioned in the FAQs, the reactivity of the alkyl halide plays a significant role. If you are using 1-chlorooctane, the reaction will be considerably slower than with 1-bromooctane or 1-iodooctane. Solution: If feasible, switch to a more reactive halide (1-bromooctane or 1-iodooctane). Alternatively, the use of a Lewis acid catalyst can enhance the reactivity of less reactive halides.
Impure Reagents The presence of moisture or other impurities in the starting materials can interfere with the reaction. Triethyl phosphite is susceptible to hydrolysis. Solution: Ensure that your triethyl phosphite and 1-bromooctane are of high purity and are handled under anhydrous conditions. Distilling the reagents before use is a good practice.
Reaction Stalling The reaction may start but not proceed to completion. This can be due to an equilibrium being reached or the degradation of reactants at high temperatures over prolonged periods. Solution: A key aspect of driving the reaction forward is the removal of the volatile ethyl bromide byproduct. Setting up the reaction with a distillation apparatus to continuously remove the low-boiling ethyl bromide can significantly improve the yield.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.

Potential Cause Explanation & Recommended Solution
Reaction with Bromoethane Byproduct The ethyl bromide generated during the reaction can itself react with the triethyl phosphite starting material. This leads to the formation of diethyl ethylphosphonate as a major byproduct. Solution: As with low yield issues, the continuous removal of bromoethane via distillation as it is formed is the most effective way to prevent this side reaction.
Elimination Reactions While less common with primary alkyl halides like 1-bromooctane, at high temperatures, some elimination to form 1-octene can occur. Solution: If elimination is suspected, consider lowering the reaction temperature and using a more reactive halide or a catalyst to compensate for the slower reaction rate.
Phosphite Oxidation Triethyl phosphite can be oxidized to triethyl phosphate, especially if air is not excluded from the reaction. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting phosphite.

Below is a troubleshooting workflow to help diagnose and solve common issues.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Temp Is the reaction temperature in the 150-160°C range? Start->Check_Temp Check_Purity Are the reagents pure and anhydrous? Check_Temp->Check_Purity Yes Sol_Temp Increase temperature and monitor reaction. Check_Temp->Sol_Temp No Check_Byproduct Is the ethyl bromide byproduct being removed during the reaction? Check_Purity->Check_Byproduct Yes Sol_Purity Purify reagents (e.g., by distillation) and use anhydrous techniques. Check_Purity->Sol_Purity No Check_Atmosphere Is the reaction being run under an inert atmosphere? Check_Byproduct->Check_Atmosphere Yes Sol_Byproduct Set up for distillation to remove the volatile byproduct. Check_Byproduct->Sol_Byproduct No Sol_Atmosphere Repeat the reaction under a nitrogen or argon atmosphere. Check_Atmosphere->Sol_Atmosphere No

Caption: A workflow for troubleshooting common issues.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Triethyl phosphite

  • 1-Bromooctane

  • Round-bottom flask

  • Distillation head and condenser

  • Heating mantle with a stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a receiving flask. Ensure the entire apparatus is under a positive pressure of an inert gas like nitrogen or argon.

  • Reaction Initiation: Charge the reaction flask with 1-bromooctane. Begin heating the 1-bromooctane to 150-160°C with vigorous stirring.

  • Reagent Addition: Slowly add triethyl phosphite dropwise to the heated 1-bromooctane over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the concentration of triethyl phosphite low, which minimizes side reactions.

  • Reaction Monitoring and Completion: As the reaction proceeds, ethyl bromide (boiling point: 38°C) will be generated and distill over. The reaction can be monitored by observing the rate of distillation of ethyl bromide. Once the addition of triethyl phosphite is complete, continue to heat the reaction mixture at 150-160°C until the distillation of ethyl bromide ceases, which indicates the reaction is complete.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The crude this compound can be purified by vacuum distillation. The boiling point of this compound is reported to be 88-89°C at 0.1 mmHg.

    • Alternatively, for smaller scales or to remove non-volatile impurities, purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of diethyl 1-octylphosphonate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important phosphonate ester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction to empower your experimental success.

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction, a robust method for forming a carbon-phosphorus bond.[1][2] However, several factors can influence the reaction's efficiency, leading to frustratingly low yields. This guide will walk you through common pitfalls and their solutions in a practical question-and-answer format.

Troubleshooting Guide: Addressing Specific Issues

This section is designed to help you diagnose and resolve specific problems you may be encountering during the synthesis.

Q1: My reaction has a low conversion rate, with a significant amount of starting material remaining. What are the likely causes and how can I improve it?

A1: A low conversion rate in the Michaelis-Arbuzov reaction often points to issues with reaction conditions or reagent reactivity. Let's break down the potential culprits:

  • Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160°C, to proceed at a reasonable rate.[1][3] If the temperature is too low, the reaction will be sluggish and incomplete.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Be cautious of exceeding 180°C, as this can lead to side reactions and decomposition.[2]

  • Poor Substrate Reactivity: The reactivity of the alkyl halide is a critical factor. The general order of reactivity is R-I > R-Br > R-Cl.[3] If you are using 1-chlorooctane, the reaction will be significantly slower than with 1-bromooctane or 1-iodooctane.

    • Recommendation: If possible, switch to a more reactive alkyl halide like 1-bromooctane or 1-iodooctane. If you must use a less reactive halide, consider the use of a catalyst.

  • Catalyst Absence or Inactivity: For less reactive alkyl halides, a catalyst can be beneficial. Lewis acids such as zinc bromide (ZnBr₂) or indium bromide (InBr₃) have been shown to promote the Michaelis-Arbuzov reaction at lower temperatures.[4]

    • Recommendation: Add a catalytic amount (e.g., 0.2 equivalents) of a Lewis acid to the reaction mixture. This can facilitate the reaction at a lower temperature, potentially reducing the formation of byproducts.[5]

Q2: I'm observing significant byproduct formation, which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation is a common issue. Understanding the potential side reactions is key to mitigating them:

  • Perkow Reaction: If your starting materials or reaction vessel contain any impurities with α-halo ketone structures, the Perkow reaction can compete with the Michaelis-Arbuzov reaction, leading to the formation of enol phosphates.[1]

    • Recommendation: Ensure the purity of your starting materials and the cleanliness of your glassware.

  • Elimination Reactions: With secondary alkyl halides, elimination reactions can become a significant side reaction, leading to the formation of alkenes. While 1-octyl halides are primary, impurities or isomerization under harsh conditions could lead to some elimination.

    • Recommendation: Maintain a controlled temperature and consider using a milder, catalyzed reaction to avoid harsh conditions that might promote elimination.[3]

  • Transesterification: If alcohols are present as impurities in the reaction mixture, they can react with the triethyl phosphite or the product, leading to a mixture of phosphonates.[6]

    • Recommendation: Use anhydrous reagents and solvents to prevent transesterification.

Q3: The purification of my this compound is difficult, and I'm losing a lot of product during this step. What are the best practices for purification?

A3: Effective purification is crucial for obtaining a high yield of pure product. Here are some strategies:

  • Vacuum Distillation: For thermally stable, non-polar compounds like this compound, vacuum distillation is an excellent method for purification.[5]

    • Recommendation: After the reaction is complete, remove any volatile byproducts and unreacted starting materials under reduced pressure. Then, perform a fractional vacuum distillation to isolate the pure product. The boiling point of this compound is reported as 88-89°C at 0.1 mm Hg.[7]

  • Column Chromatography: If distillation is not feasible or if non-volatile impurities are present, flash column chromatography on silica gel is a good alternative.[5][8]

    • Recommendation: Use a solvent system with a gradient of ethyl acetate in hexanes to effectively separate the product from more polar and less polar impurities. Monitor the fractions by TLC.

  • Liquid-Liquid Extraction: A preliminary workup with liquid-liquid extraction can help remove some impurities before final purification.

    • Recommendation: After cooling the reaction mixture, you can dilute it with a non-polar solvent like diethyl ether or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.[5]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Q: What is the underlying mechanism of the Michaelis-Arbuzov reaction?

A: The Michaelis-Arbuzov reaction proceeds through a two-step mechanism.[9] First, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the 1-octyl halide in an SN2 reaction, forming a triethoxy(octyl)phosphonium salt intermediate.[1] In the second step, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt, also via an SN2 reaction, to yield the final product, this compound, and a molecule of ethyl halide.[1]

Michaelis_Arbuzov TriethylPhosphite P(OEt)₃ PhosphoniumSalt [R-P⁺(OEt)₃] X⁻ (Phosphonium Salt) TriethylPhosphite->PhosphoniumSalt Sɴ2 Attack OctylHalide R-X (1-Octyl Halide) OctylHalide->PhosphoniumSalt Phosphonate O=P(OEt)₂R (this compound) PhosphoniumSalt->Phosphonate Sɴ2 Attack by X⁻ EthylHalide Et-X PhosphoniumSalt->EthylHalide

Caption: The mechanism of the Michaelis-Arbuzov reaction.

Q: What are the optimal reaction conditions for this synthesis?

A: The optimal conditions can vary slightly depending on the specific alkyl halide used. However, a good starting point is to use a slight excess of triethyl phosphite (e.g., 1.1 to 1.5 equivalents) relative to the 1-octyl halide. The reaction is typically run neat (without a solvent) at a temperature between 140°C and 160°C.[3] The progress should be monitored by TLC or ³¹P NMR, and the reaction is usually complete within 2-6 hours.

ParameterRecommended ConditionRationale
Reactant Ratio 1.1 - 1.5 eq. of Triethyl PhosphiteEnsures complete consumption of the alkyl halide.
Temperature 140 - 160°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Solvent Neat (solvent-free)Often provides good results and simplifies workup.[3]
Reaction Time 2 - 6 hoursTypically sufficient for completion; should be monitored.
Q: How does the choice of solvent affect the reaction?

A: While the Michaelis-Arbuzov reaction is often performed neat, a high-boiling, aprotic solvent can be used. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane can be employed, especially if the reactants are solid at room temperature. However, for the synthesis of this compound, running the reaction neat is generally preferred as it avoids the need for solvent removal and potential side reactions with the solvent.

Q: How can I be sure of the quality of my triethyl phosphite, and how should it be stored?

A: The quality of triethyl phosphite is crucial for a successful reaction. It is susceptible to oxidation and hydrolysis.

  • Purity Check: The purity of triethyl phosphite can be checked by ³¹P NMR spectroscopy. A pure sample should show a single peak at approximately +139 ppm.

  • Storage: Triethyl phosphite should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and air. It is also advisable to store it in a cool, dark place.

Troubleshooting Workflow

Here is a visual guide to help you troubleshoot low yields in your synthesis.

Troubleshooting_Workflow Start Low Yield of this compound LowConversion Low Conversion of Starting Materials Start->LowConversion Byproducts Significant Byproduct Formation Start->Byproducts PurificationLoss High Product Loss During Purification Start->PurificationLoss Temp Insufficient Temperature? LowConversion->Temp Perkow Perkow Reaction? Byproducts->Perkow Distillation Inefficient Distillation? PurificationLoss->Distillation Reactivity Poor Substrate Reactivity? Temp->Reactivity No IncreaseTemp Increase Temperature (140-160°C) Temp->IncreaseTemp Yes Catalyst Catalyst Needed? Reactivity->Catalyst No MoreReactiveHalide Use R-Br or R-I Reactivity->MoreReactiveHalide Yes AddCatalyst Add Lewis Acid (e.g., ZnBr₂) Catalyst->AddCatalyst Yes Elimination Elimination Reactions? Perkow->Elimination No CheckPurity Check Starting Material Purity Perkow->CheckPurity Yes Transesterification Transesterification? Elimination->Transesterification No MilderConditions Use Milder Conditions Elimination->MilderConditions Yes Anhydrous Use Anhydrous Reagents Transesterification->Anhydrous Yes Chromatography Suboptimal Chromatography? Distillation->Chromatography No OptimizeVacuum Optimize Vacuum & Fractionation Distillation->OptimizeVacuum Yes OptimizeSolvent Optimize Solvent System Chromatography->OptimizeSolvent Yes

Caption: A troubleshooting decision tree for low yield synthesis.

Experimental Protocols

Standard Michaelis-Arbuzov Synthesis of this compound

Materials:

  • 1-Bromooctane

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromooctane (1 equivalent).

  • Add triethyl phosphite (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 150-160°C with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete in 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[5]

Lewis Acid-Catalyzed Synthesis of this compound

Materials:

  • 1-Chlorooctane or 1-bromooctane

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-octyl halide (1 equivalent) in anhydrous DCM.

  • Add triethyl phosphite (1.2 equivalents) to the solution.

  • Add zinc bromide (0.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) or vacuum distillation.[5]

By carefully considering these troubleshooting points and optimizing your reaction conditions, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Diethyl 1-Octylphosphonate Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formation of high-quality diethyl 1-octylphosphonate self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to prevent common defects and achieve reproducible, well-ordered monolayers for your critical applications.

Introduction: The Criticality of a Defect-Free Monolayer

This compound is a precursor for forming robust octylphosphonate SAMs on a variety of metal oxide surfaces, such as silicon oxide (SiO₂), titanium oxide (TiO₂), and aluminum oxide (Al₂O₃).[1][2] These monolayers are instrumental in tailoring surface properties at the nanoscale, with applications ranging from biomedical implants and biosensors to advanced electronic devices.[3][4] The formation of a strong, stable bond between the phosphonate headgroup and the metal oxide surface is a key advantage over traditional thiol-on-gold or silane-on-oxide systems, offering superior thermal and hydrolytic stability.[2]

However, the quality of the SAM is paramount. Defects such as incomplete coverage, molecular disorder (e.g., gauche defects), and physisorbed multilayers can compromise the performance and reproducibility of your experiments.[3][5] This guide provides a systematic approach to understanding and preventing these defects, ensuring the integrity of your functionalized surfaces.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the formation of this compound SAMs. For each issue, we identify the probable causes and provide actionable solutions grounded in the principles of surface chemistry.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s) Characterization Technique(s) for Verification
SAM-TD-01 Incomplete or Patchy Monolayer Coverage 1. Contaminated Substrate: Organic residues or particulates on the oxide surface. 2. Incomplete Hydrolysis: The diethyl ester has not fully converted to the phosphonic acid, which is necessary for strong surface binding. 3. Inappropriate Solvent: Poor solubility of the phosphonate or strong solvent-substrate interactions competing with SAM formation.[5] 4. Insufficient Reaction Time/Temperature: The self-assembly process did not proceed to completion.1. Implement a rigorous, standardized substrate cleaning protocol (see Experimental Protocols). 2. Ensure complete hydrolysis by using established methods, such as refluxing with concentrated HCl, prior to SAM formation.[6][7] 3. Choose a solvent with a low dielectric constant that readily dissolves the SAM molecule but does not strongly interact with the oxide surface; anhydrous tetrahydrofuran (THF) is a common choice.[5][8] 4. Increase the immersion time or the post-deposition annealing temperature and duration.[8] For phosphonic acids, thermal annealing is crucial for forming strong covalent bonds.[3]- Atomic Force Microscopy (AFM): To visualize the surface morphology and identify bare patches. - X-ray Photoelectron Spectroscopy (XPS): To detect elemental signatures of incomplete SAMs (e.g., lower than expected C/substrate or P/substrate ratios).[8]
SAM-TD-02 Disordered Monolayer (High Degree of Gauche Defects) 1. High Surface Roughness of Substrate: A rough surface can disrupt the packing of the alkyl chains. 2. Rapid Deposition Rate: Fast evaporation of the solvent can trap molecules in a disordered state. 3. Presence of Water in Solvent: Water can interfere with the self-assembly process and lead to disordered domains.1. Use substrates with low surface roughness, which can be verified by AFM. 2. Control the evaporation rate of the solvent during deposition, for example, by using a sealed container. 3. Use an anhydrous solvent for the SAM deposition step.- Contact Angle Goniometry: A high contact angle hysteresis can indicate a disordered monolayer. - Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) or Grazing Angle FTIR: To probe the orientation and packing of the alkyl chains.[8]
SAM-TD-03 Formation of Multilayers 1. Excessively High Precursor Concentration: A high concentration can lead to the physisorption of additional layers on top of the monolayer. 2. Inadequate Rinsing: Failure to remove non-covalently bound molecules after deposition.1. Use a dilute precursor solution (e.g., 1 mM). 2. After deposition, thoroughly rinse the substrate with fresh solvent and sonicate for a short period (1-2 minutes) to remove physisorbed molecules.[9]- Ellipsometry: To measure the thickness of the organic layer. A thickness significantly greater than a single monolayer suggests multilayer formation. - AFM: To observe aggregates or clumps on the surface.
SAM-TD-04 Lack of SAM Adhesion/Stability 1. Incomplete Covalent Bond Formation: Insufficient heating during the annealing step may result in a physisorbed layer rather than a covalently bound one.[3] 2. Hydrolysis of the Phosphonate Anchor: In aqueous environments, a poorly formed monolayer can allow water to access and hydrolyze the phosphonate-surface bond.1. Ensure the post-deposition annealing is carried out at the appropriate temperature and for a sufficient duration (e.g., 120-150°C for several hours).[4][10] 2. Ensure a dense, well-ordered monolayer is formed to limit water access to the substrate.- XPS after Sonication: A significant decrease in the SAM-related signal after sonication in a suitable solvent indicates poor adhesion.[8] - Stability Testing: Monitor the contact angle and ellipsometric thickness after immersion in relevant buffer solutions over time.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to hydrolyze this compound to octylphosphonic acid before or during SAM formation?

A1: The phosphonic acid headgroup is what forms a strong, stable covalent bond with metal oxide surfaces. The diethyl ester does not readily form this bond. The hydrolysis reaction removes the two ethyl groups, leaving hydroxyl groups on the phosphorus atom that can then undergo a condensation reaction with the hydroxyl groups on the oxide surface, forming robust P-O-Metal bonds.[9]

Q2: What is the "Tethering by Aggregation and Growth" (T-BAG) method for phosphonic acid SAMs?

A2: The T-BAG method is a simple and effective technique for depositing phosphonic acid SAMs.[3][8] It involves the initial physisorption of the phosphonic acid molecules onto the oxide surface from a solution, forming a reasonably ordered layer. This is followed by a thermal annealing step, which drives the formation of covalent Si-O-P bonds, chemically tethering the monolayer to the surface.[3][8]

Q3: How does the choice of solvent affect the quality of the SAM?

A3: The solvent plays a critical role in the self-assembly process. Higher-density, more stable monolayers are typically formed from solvents with low dielectric constants that do not strongly interact with the oxide surface.[5] Solvents with high dielectric constants or those that can coordinate with the surface can disrupt the formation of a well-ordered SAM.[5] Anhydrous solvents are preferred to prevent unwanted side reactions and ensure a well-ordered monolayer.

Q4: Can I form a this compound SAM on any metal oxide surface?

A4: Phosphonic acids have a strong affinity for a wide range of metal oxides, including TiO₂, Al₂O₃, SiO₂, and indium tin oxide (ITO).[2] However, the specific surface chemistry, such as the density of hydroxyl groups, can influence the quality of the resulting SAM. It is always recommended to perform a thorough cleaning and activation of the substrate to ensure a hydroxylated surface, which is crucial for the condensation reaction with the phosphonic acid headgroup.

Q5: What is the expected thickness of a well-formed octylphosphonate monolayer?

A5: The thickness of a well-formed octylphosphonate monolayer will be slightly less than the fully extended length of the molecule due to the tilt angle of the alkyl chains. For an octyl chain, this will be in the range of 1-2 nanometers. Ellipsometry is a common technique used to measure the thickness of the monolayer.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Octylphosphonic Acid

This protocol describes the conversion of the diethyl ester to the active phosphonic acid, a necessary prerequisite for forming a stable SAM.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-vacuum line

  • Desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

  • Place this compound into a round-bottom flask.

  • Add an excess of concentrated HCl (e.g., 10-20 mL for every 1 gram of phosphonate).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours with stirring.[7]

  • After cooling to room temperature, remove the excess HCl and water by rotary evaporation.

  • To remove residual water, add toluene to the flask and perform an azeotropic distillation. Repeat this step 2-3 times.

  • Dry the resulting white solid, octylphosphonic acid, under a high-vacuum line for several hours.

  • Store the dried phosphonic acid in a desiccator over P₂O₅ until use.

Protocol 2: Formation of Octylphosphonate SAM on Titanium Oxide (TiO₂) Substrates using the T-BAG Method

This protocol details the formation of a high-quality SAM on a TiO₂ surface. It can be adapted for other oxide surfaces like SiO₂.

Materials:

  • Octylphosphonic acid (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Titanium oxide (TiO₂) substrates

  • Deionized water

  • Ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Sonicator

  • Nitrogen gas source

  • Sealed container (e.g., a desiccator or a sealed vial)

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the TiO₂ substrates in deionized water, ethanol, and THF for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen gas.

    • To ensure a fully hydroxylated surface, treat the substrates with a piranha solution for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.[7]

  • SAM Formation (T-BAG Method):

    • Prepare a 1 mM solution of octylphosphonic acid in anhydrous THF.

    • Place the cleaned and dried TiO₂ substrates in a sealed container and immerse them in the phosphonic acid solution.

    • Allow the solvent to evaporate slowly in the sealed container at room temperature. This allows for the physisorption of the molecules onto the surface.[3]

  • Annealing:

    • Once the solvent has completely evaporated, transfer the substrates to an oven.

    • Heat the substrates at 120-140°C for 24-48 hours to drive the formation of covalent P-O-Ti bonds.[3]

  • Rinsing and Drying:

    • After annealing, remove the substrates from the oven and allow them to cool.

    • Rinse the substrates thoroughly with fresh THF and sonicate for 1-2 minutes to remove any physisorbed multilayers.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment.

Visualizing the Process and Troubleshooting Logic

Diagram 1: The SAM Formation Workflow

This diagram illustrates the key stages in forming a high-quality octylphosphonate SAM, from the precursor to the final, covalently bound monolayer.

SAM_Formation_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_sam Step 2: Self-Assembly (T-BAG) Diethyl_Ester This compound Phosphonic_Acid Octylphosphonic Acid Diethyl_Ester->Phosphonic_Acid HCl, Reflux Clean_Substrate Clean, Hydroxylated Oxide Substrate Phosphonic_Acid->Clean_Substrate Immersion in THF Solution Physisorbed_Layer Physisorbed Monolayer Annealed_SAM Covalently Bound SAM Physisorbed_Layer->Annealed_SAM Thermal Annealing (120-140°C)

Caption: Workflow for this compound SAM formation.

Diagram 2: Troubleshooting Logic for Defect Prevention

This diagram provides a logical flow for diagnosing and addressing common defects in SAM formation.

Troubleshooting_Logic Start Start: Poor SAM Quality Check_Coverage Check Coverage (AFM, XPS) Start->Check_Coverage Check_Order Check Order (Contact Angle, IR) Check_Coverage->Check_Order Incomplete_Coverage Incomplete Coverage Check_Coverage->Incomplete_Coverage Patchy Check_Adhesion Check Adhesion (Sonication Test) Check_Order->Check_Adhesion Disordered_Layer Disordered Layer Check_Order->Disordered_Layer High Hysteresis/ Gauche Defects Poor_Adhesion Poor Adhesion Check_Adhesion->Poor_Adhesion Fails Solution_Substrate Improve Substrate Cleaning Incomplete_Coverage->Solution_Substrate Solution_Hydrolysis Ensure Complete Hydrolysis Incomplete_Coverage->Solution_Hydrolysis Solution_Solvent Optimize Solvent Choice Incomplete_Coverage->Solution_Solvent Solution_Time Increase Deposition Time Incomplete_Coverage->Solution_Time Disordered_Layer->Solution_Solvent Solution_Roughness Use Smoother Substrate Disordered_Layer->Solution_Roughness Poor_Adhesion->Solution_Hydrolysis Solution_Annealing Optimize Annealing Temperature/Time Poor_Adhesion->Solution_Annealing

References

Technical Support Center: Improving the Stability of Diethyl 1-Octylphosphonate SAMs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl 1-octylphosphonate self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful formation of stable and high-quality phosphonate SAMs on various substrates. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to optimize your experiments and overcome common challenges.

The use of this compound as a precursor for SAM formation offers a versatile platform for surface modification. However, the stability and quality of the final monolayer are critically dependent on a two-stage process: the complete hydrolysis of the phosphonate ester to the phosphonic acid, and the subsequent controlled deposition and annealing on the substrate. This guide is structured to address potential issues in both of these key stages.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Issues Related to the Hydrolysis of this compound

The conversion of the diethyl ester to the phosphonic acid is the foundational step for creating a robust SAM. Incomplete reactions or the presence of byproducts can severely compromise the quality of your monolayer.

Q1: My hydrolyzed 1-octylphosphonic acid solution is cloudy or contains a precipitate. What is the cause and how can I resolve this?

A1: A cloudy solution or the presence of a precipitate after hydrolysis typically indicates one of two issues: incomplete hydrolysis or the formation of insoluble byproducts.

  • Causality: this compound is not water-soluble, while the final 1-octylphosphonic acid has limited solubility in aqueous solutions, especially at high concentrations or neutral pH. If the hydrolysis is incomplete, the unreacted ester will phase-separate. Additionally, side reactions or the presence of impurities in the starting material can lead to insoluble species.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Verify your hydrolysis protocol. Acid-catalyzed hydrolysis using concentrated hydrochloric or hydrobromic acid at reflux for several hours is a common method.[1][2] Monitor the reaction's progress using techniques like ³¹P NMR spectroscopy to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid peak.

    • Purification: After hydrolysis, it is crucial to purify the 1-octylphosphonic acid. A common procedure involves removing the excess acid and water under reduced pressure, followed by extraction and recrystallization. For instance, after evaporating the aqueous acid, the residue can be extracted with an organic solvent and recrystallized from a solvent system like heptane.[3] For particularly stubborn impurities, chromatography on a strong anion-exchange resin can be effective.[4]

    • Solvent Choice for Stock Solution: Once purified, dissolve the 1-octylphosphonic acid in a suitable anhydrous organic solvent, such as tetrahydrofuran (THF) or ethanol, for preparing your deposition solution.

Q2: After forming the SAM, my contact angle is significantly lower than expected, suggesting poor monolayer quality. Could this be related to the hydrolysis step?

A2: Absolutely. A low contact angle is a classic indicator of a disordered or incomplete monolayer, which can often be traced back to impurities from the hydrolysis process.

  • Causality:

    • Residual Diethyl Ester: If the hydrolysis was incomplete, the remaining this compound in your deposition solution will not bind to the substrate. It may physisorb onto the surface, creating a disordered, unstable layer that is easily washed away, exposing the underlying hydrophilic substrate.

    • Hydrolysis Byproducts: The hydrolysis reaction can sometimes produce byproducts that can co-adsorb on the substrate surface, introducing defects and disrupting the packing of the octylphosphonate molecules.

  • Preventative Measures & Solutions:

    • Confirm Purity: Before preparing your deposition solution, ensure the purity of your synthesized 1-octylphosphonic acid. As mentioned, ³¹P NMR is an excellent tool for this. You can also use techniques like mass spectrometry to check for the correct molecular weight.

    • Recrystallization: Perform one or two rounds of recrystallization after hydrolysis to remove any unreacted starting material and other organic impurities.[3]

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for both the final purification steps and for preparing the SAM deposition solution to prevent the introduction of contaminants.[5]

Part 2: Issues Related to SAM Deposition and Stability

Once you have a pure 1-octylphosphonic acid solution, the next critical phase is the formation of the monolayer on your chosen substrate.

Q3: I am observing multilayer formation in my AFM images and ellipsometry data. How can I ensure I am getting a true monolayer?

A3: Multilayer formation is a common issue with phosphonic acid SAMs, particularly when using solution-phase deposition methods. The "Tethering by Aggregation and Growth" (T-BAG) method is designed to mitigate this, but optimization is key.[6][7]

  • Causality: Phosphonic acid molecules can self-associate through hydrogen bonding, leading to the formation of aggregates in solution and subsequent deposition as multilayers on the substrate.[8] This is more prevalent at higher concentrations and with slower solvent evaporation rates.

  • Troubleshooting & Protocol Optimization:

    • Control Concentration: Use a dilute solution of 1-octylphosphonic acid, typically in the micromolar to low millimolar range (e.g., 25 µM to 1 mM in THF).[6]

    • Post-Deposition Rinsing and Sonication: After the initial deposition and annealing, a thorough rinsing and sonication step is crucial to remove physisorbed multilayers.[6] A common procedure is to sonicate the substrate in a fresh solvent (like THF or ethanol) to dislodge weakly bound molecules.

    • Optimize the T-BAG Method: The T-BAG method involves depositing the phosphonic acid solution onto the substrate, allowing the solvent to evaporate, and then heating (annealing) the substrate.[6][7] Ensure the solvent evaporates slowly and evenly. After annealing, the rinsing and sonication step is critical for removing any non-covalently bound layers.

Q4: My octylphosphonate SAMs show poor stability and delaminate in aqueous solutions. What is the cause and how can I improve adhesion?

A4: The stability of phosphonate SAMs, particularly their hydrolytic stability, is highly dependent on the formation of strong, covalent bonds between the phosphonic acid headgroup and the substrate's surface oxides. Poor stability is often due to an inadequate annealing step.

  • Causality: In the initial stages of deposition, the phosphonic acid molecules are primarily physisorbed or hydrogen-bonded to the hydroxylated substrate surface.[6] These interactions are relatively weak and can be disrupted by water. A thermal annealing step is required to drive a condensation reaction, forming robust, covalent P-O-Metal bonds.[6][9] The stability of these bonds can vary depending on the substrate material.

  • Troubleshooting & Optimization:

    • Implement or Optimize Annealing: This is the most critical step for ensuring stability. After the solvent has evaporated in the T-BAG method, anneal the substrate in an oven. A typical starting point is 140°C for 24-48 hours.[6] The optimal temperature and time can depend on the substrate.

    • Ensure a Dry Annealing Environment: The presence of excessive water during annealing can inhibit the condensation reaction.[1] While some interfacial water is necessary, a high humidity environment is detrimental. Performing the annealing in a low-humidity oven or under a dry nitrogen atmosphere is recommended.[1]

    • Substrate Preparation: A clean, fully hydroxylated surface is essential for achieving a high density of binding sites. Pre-treatment of substrates with methods like UV-ozone or a piranha solution (with appropriate safety precautions) can improve the quality of the native oxide layer.[10]

Q5: My experimental results are not reproducible. What are the likely sources of this variability?

A5: Lack of reproducibility is a frustrating but common issue in SAM preparation. The source can usually be traced to subtle variations in experimental conditions or reagent quality.

  • Causality:

    • Substrate Variability: The quality and cleanliness of the substrate surface are paramount. Inconsistent cleaning procedures can leave behind organic residues that block SAM formation.[5]

    • Solution Degradation: Prepare fresh deposition solutions for each experiment. Over time, phosphonic acid solutions can absorb atmospheric water, which may affect the deposition process.

    • Environmental Factors: Changes in laboratory temperature and humidity can influence the kinetics of self-assembly and the quality of the final monolayer.[1]

  • Best Practices for Reproducibility:

    • Standardize Substrate Cleaning: Implement a rigorous and consistent cleaning protocol for your substrates.

    • Use Freshly Prepared Solutions: Always use freshly prepared solutions of 1-octylphosphonic acid from a purified, solid stock.

    • Control the Environment: To the extent possible, perform your experiments in a controlled environment, such as a fume hood or a glove box, to minimize exposure to airborne contaminants and humidity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using this compound over using 1-octylphosphonic acid directly?

A1: this compound is often more readily available commercially and can be easier to purify by distillation compared to the solid 1-octylphosphonic acid. However, as outlined in this guide, it requires an additional, carefully controlled hydrolysis step to convert it to the active phosphonic acid before it can be used for SAM formation. If high-purity 1-octylphosphonic acid is available, using it directly simplifies the overall process.

Q2: What is the T-BAG method and why is it recommended for phosphonate SAMs?

A2: The "Tethering by Aggregation and Growth" (T-BAG) method is a deposition technique specifically developed for forming dense, stable phosphonic acid SAMs.[6][7] It involves three key steps:

  • Deposition: A dilute solution of the phosphonic acid is applied to the substrate, and the solvent is allowed to evaporate slowly. This process is thought to encourage an initial ordering of the molecules on the surface.

  • Annealing (Heating): The substrate is heated (e.g., at 140°C) for an extended period (24-48 hours).[6] This provides the thermal energy needed to drive the condensation reaction between the phosphonic acid headgroups and the surface hydroxyl groups, forming strong covalent P-O-Metal bonds.

  • Rinsing/Sonication: The annealed substrate is thoroughly rinsed and often sonicated in a fresh solvent to remove any molecules that are not covalently bound (i.e., physisorbed multilayers).[6]

This method is highly recommended because the annealing step is crucial for creating the hydrolytically stable covalent linkages that are a hallmark of high-quality phosphonate SAMs.

Q3: Which substrates are suitable for forming stable octylphosphonate SAMs?

A3: Phosphonic acids form stable SAMs on a wide variety of metal oxide surfaces. This is a key advantage over other SAM chemistries like thiols on gold. Suitable substrates include:

  • Titanium dioxide (TiO₂)[6][9]

  • Aluminum oxide (Al₂O₃)[11]

  • Silicon dioxide (SiO₂)[6][7]

  • Indium Tin Oxide (ITO)

  • Hafnium(IV) oxide (HfO₂) and Zirconium dioxide (ZrO₂)[11]

The stability of the SAM can vary between these substrates due to differences in the nature and strength of the P-O-Metal bond.

Q4: How can I characterize my this compound SAMs to confirm their quality and stability?

A4: A combination of surface analysis techniques is recommended:

  • Water Contact Angle Goniometry: This is a quick and straightforward method to assess the hydrophobicity and overall order of your SAM. A high-quality, densely packed octylphosphonate SAM should exhibit a high static water contact angle. For comparison, octadecylphosphonic acid (a longer C18 chain) on ITO yields contact angles of 114-117°.[7] An octyl (C8) chain will be slightly less hydrophobic but should still yield a high contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for confirming the chemical composition of your SAM. You should see a P 2p peak at a binding energy characteristic of a phosphonate bound to a metal oxide (typically around 133-134 eV).[12][13] The attenuation of the substrate signal (e.g., Si 2p, Ti 2p, or Al 2p) can be used to estimate the thickness of the monolayer.

  • Ellipsometry: This technique can provide a precise measurement of the monolayer's thickness. The expected thickness for an octylphosphonate SAM will depend on the tilt angle of the alkyl chains but should be in the range of 1-1.5 nm.

  • Atomic Force Microscopy (AFM): AFM is useful for visualizing the morphology of your SAM. It can reveal the presence of defects, pinholes, or multilayers and can be used to assess surface roughness.

Q5: What is the expected thermal stability of an octylphosphonate SAM?

A5: Phosphonate SAMs are known for their high thermal stability, which is superior to that of thiol-on-gold SAMs. The P-O-Metal anchor is very robust. The degradation pathway is typically through the cleavage of the C-C bonds within the alkyl chain at higher temperatures, rather than the desorption of the entire molecule. The onset of this degradation is generally above 200-250°C.[14]

Experimental Protocols & Data

Protocol 1: Ex-situ Hydrolysis of this compound

This protocol describes the conversion of the phosphonate ester to the corresponding phosphonic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, ~48%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-purity organic solvents (e.g., heptane for recrystallization)

Procedure:

  • Combine this compound with an excess of concentrated HCl or HBr in a round-bottom flask (e.g., a 1:2 mass ratio of ester to 37% HCl).[2][3]

  • Heat the mixture to reflux (approximately 110-120°C) with stirring. Maintain reflux for 24-35 hours to ensure complete hydrolysis.[2][3]

  • After cooling, remove the excess acid and water under reduced pressure using a rotary evaporator.

  • The resulting crude 1-octylphosphonic acid can be purified by recrystallization from a suitable solvent like n-heptane.[3]

  • Dry the purified white solid under vacuum and store in a desiccator. Confirm purity via ³¹P NMR before use.

Protocol 2: SAM Formation via the T-BAG Method

Materials:

  • Purified 1-octylphosphonic acid

  • Anhydrous tetrahydrofuran (THF)

  • Cleaned substrates (e.g., Si wafers with native oxide, TiO₂-coated slides)

  • Glass container with a sealable lid

  • Oven capable of maintaining 140°C

  • Ultrasonic bath

Procedure:

  • Prepare a 1 mM solution of 1-octylphosphonic acid in anhydrous THF.

  • Place the cleaned and dried substrates vertically in the phosphonic acid solution within a clean glass container.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several hours.

  • Once the solvent has completely evaporated, transfer the substrates to an oven and anneal at 140°C for 24-48 hours.[6]

  • After cooling, place the substrates in a beaker with fresh THF and sonicate for 5-10 minutes to remove any physisorbed multilayers.

  • Rinse the substrates thoroughly with fresh THF, followed by ethanol, and dry under a stream of high-purity nitrogen.

  • The SAM-coated substrates are now ready for characterization and use.

Table 1: Expected Properties of High-Quality Octylphosphonate SAMs
SubstrateExpected Water Contact Angle (Static)Expected Ellipsometric ThicknessKey Considerations
SiO₂/Si ~105° - 110°~1.2 - 1.5 nmAnnealing in a low-humidity environment is critical for efficient P-O-Si bond formation.[1]
TiO₂ ~110° - 115°~1.2 - 1.5 nmForms very stable P-O-Ti bonds; annealing greatly enhances adhesion and stability.[6][11]
Al₂O₃ ~110° - 115°~1.2 - 1.5 nmSimilar to TiO₂, forms robust P-O-Al linkages, resulting in hydrolytically stable SAMs.[11]

Note: Contact angles and thicknesses are estimates for an octyl (C8) chain based on literature values for longer alkyl chains. Actual values may vary depending on surface roughness, cleanliness, and measurement conditions.

Visualizations

Experimental Workflow

G cluster_0 Hydrolysis Stage cluster_1 SAM Formation Stage (T-BAG Method) cluster_2 Characterization start This compound hydrolysis Acid Hydrolysis (HCl or HBr, Reflux) start->hydrolysis [Protocol 1] purify Purification (Recrystallization) hydrolysis->purify product Pure 1-Octylphosphonic Acid purify->product solution Prepare 1 mM Solution in Anhydrous THF product->solution Dissolve deposit Substrate Immersion & Solvent Evaporation solution->deposit [Protocol 2] anneal Thermal Annealing (140°C, 24-48h) deposit->anneal rinse Solvent Rinse & Sonication anneal->rinse final_sam Stable Octylphosphonate SAM rinse->final_sam char1 Contact Angle final_sam->char1 char2 XPS final_sam->char2 char3 Ellipsometry final_sam->char3 char4 AFM final_sam->char4

Caption: Workflow for stable SAM formation.

Troubleshooting Flowchart

G cluster_problems cluster_causes cluster_solutions problem Problem Encountered p1 Low Contact Angle p2 Poor Stability / Delamination p3 Multilayer Formation cause Potential Cause? p1->cause p2->cause p3->cause c1 Incomplete Hydrolysis or Impure Phosphonic Acid cause->c1 Purity? c2 Inadequate Annealing (Temp/Time/Environment) cause->c2 Covalent Bonding? c3 Improper Rinsing or High Concentration cause->c3 Deposition? c4 Contaminated Substrate or Reagents cause->c4 Cleanliness? s1 Verify Hydrolysis via NMR. Purify/Recrystallize Acid. c1->s1 s2 Anneal at 140°C for 24-48h in a dry environment. c2->s2 s3 Use dilute solution (≤1mM). Thoroughly rinse & sonicate post-annealing. c3->s3 s4 Implement rigorous cleaning protocol. Use fresh, high-purity solvents. c4->s4 solution Recommended Solution

Caption: Troubleshooting common SAM formation issues.

References

Challenges in the hydrolysis of diethyl 1-octylphosphonate to the phosphonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolysis of Diethyl 1-Octylphosphonate

Welcome to the technical support center for challenges related to the hydrolysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with phosphonate esters and require robust, field-tested protocols and troubleshooting advice. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm planning to hydrolyze this compound. Which method should I choose: strong acid hydrolysis or a silyl halide-based method like the McKenna Reaction?

A1: The choice depends critically on the stability of your substrate and the desired reaction conditions.

  • Strong Acid Hydrolysis (e.g., with HCl or HBr): This is a classic, forceful method that is effective for simple, robust molecules like this compound.[1][2] It involves refluxing the ester in a concentrated acid, such as hydrochloric acid. However, these harsh conditions can degrade other acid-sensitive functional groups that might be present in more complex derivatives.[3]

  • Silyl Halide Dealkylation (McKenna Reaction): This two-step method uses a reagent like bromotrimethylsilane (TMSBr) to convert the ethyl esters into trimethylsilyl (TMS) esters, which are then easily hydrolyzed with a protic solvent like methanol or water under neutral conditions.[4][5] This approach is significantly milder and is the method of choice for substrates containing acid-labile functionalities.[1][6]

For this compound itself, which lacks other sensitive groups, either method is viable. Strong acid hydrolysis is often chosen for its low reagent cost and simplicity, while the McKenna reaction offers milder conditions and often cleaner conversions.[7]

Q2: Why is the hydrolysis of a phosphonate ester more challenging than a carboxylate ester?

A2: The hydrolysis of phosphonate esters is generally more difficult due to the electronic nature of the phosphorus center. The phosphorus atom in a phosphonate is less electrophilic than the carbonyl carbon in a carboxylate ester. This reduced electrophilicity makes it less susceptible to nucleophilic attack by water, which is the key step in hydrolysis.[8] Consequently, forcing conditions such as high temperatures and high concentrations of strong acids are often required to achieve complete hydrolysis.[1][2]

Q3: How can I monitor the progress of my hydrolysis reaction?

A3: The most effective method for monitoring the dealkylation of phosphonate esters is ³¹P NMR spectroscopy .[3][9] The phosphorus chemical shift is highly sensitive to its local electronic environment. You will observe a distinct shift for the starting diethyl ester, the intermediate ethyl octylphosphonate monoester, and the final octylphosphonic acid product. This allows for clear, quantitative tracking of the reaction's progress. Thin-Layer Chromatography (TLC) can also be used, but visualization may require specific stains (like potassium permanganate or ceric ammonium molybdate) as the compounds may not be UV-active.

Q4: My final octylphosphonic acid product is a waxy solid/oil and is difficult to purify. What are the best practices for purification?

A4: Purifying long-chain phosphonic acids is a common challenge due to their amphiphilic nature, which can lead to the formation of waxy or oily products that are difficult to crystallize.[10] The most reported successful method is recrystallization .

  • A common and effective solvent for recrystallizing octylphosphonic acid is n-heptane .[11]

  • If the product remains oily, converting it to a salt (e.g., the monosodium salt by carefully adding one equivalent of NaOH) can sometimes induce crystallization.[10]

  • Be aware that phosphonic acids are hygroscopic and can co-crystallize with water, which may affect characterization data.[7] Drying thoroughly under high vacuum is essential.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the experimental workflow.

Problem 1: Incomplete Hydrolysis or Stalled Reaction

Symptom: ³¹P NMR analysis shows a mixture of starting material (diethyl ester), the monoester intermediate, and/or the final phosphonic acid product, even after the expected reaction time.

Potential Cause Recommended Solution & Rationale
Insufficiently Harsh Conditions (Acid Hydrolysis) Solution: Increase the reaction time, temperature, or acid concentration. Rationale: The second hydrolysis step (monoester to diacid) is often slower than the first. Driving the reaction to completion requires overcoming this higher activation energy barrier, which can be achieved by extending the reflux time or using a more concentrated acid.[1][2] A mixture of hydrochloric and sulfuric acid has been reported to promote thorough hydrolysis.[2]
Incomplete Silylation (McKenna Reaction) Solution: Increase the equivalents of TMSBr (e.g., to 4-6 equivalents) and/or the reaction temperature (e.g., to 35 °C). Rationale: Steric hindrance or electronic effects can slow the initial silylation step. Using a larger excess of the silylating agent or gentle heating can drive this equilibrium forward to ensure complete conversion to the bis(trimethylsilyl) intermediate.[12]
Incomplete Solvolysis (McKenna Reaction) Solution: Ensure sufficient methanol or water is added during the workup and allow for adequate stirring time. Rationale: The cleavage of the TMS esters is rapid but requires a stoichiometric amount of the protic solvent. If the intermediate is not fully dissolved or if insufficient solvent is added, the hydrolysis may be incomplete.[12]
Water Contamination in TMSBr Solution: Use freshly opened or distilled TMSBr. Rationale: TMSBr reacts readily with atmospheric moisture to form HBr. While HBr can also promote hydrolysis, its uncontrolled formation complicates the reaction, potentially leading to side reactions or incomplete conversion if the TMSBr is consumed prematurely.[4][12]
Problem 2: Low Yield of Isolated Product

Symptom: After workup and purification, the mass of the obtained octylphosphonic acid is significantly lower than the theoretical yield.

Potential Cause Recommended Solution & Rationale
Product Loss During Aqueous Workup Solution: Saturate the aqueous phase with NaCl before extraction. Rationale: Octylphosphonic acid has some water solubility due to the polar phosphonic acid head group. Increasing the ionic strength of the aqueous layer ("salting out") will decrease the solubility of the organic product, allowing for more efficient extraction into an organic solvent like diethyl ether or ethyl acetate.
Formation of Water-Soluble Side Products Solution: Analyze the aqueous layer by ³¹P NMR. Rationale: If side reactions have occurred that cleave the P-C bond (though this is rare under these conditions), the resulting phosphoric acid byproducts would remain in the aqueous phase.[13] Identifying them can help diagnose the issue.
Difficulty with Crystallization/Isolation Solution: If the product oils out, try trituration with cold n-heptane or hexane to induce solidification. Alternatively, dissolve the oil in a minimal amount of a polar solvent (like acetone) and precipitate by adding a non-polar solvent (like hexane). Rationale: Oiling out prevents the formation of a pure crystalline lattice. Trituration provides mechanical energy to encourage nucleation, while precipitation from a solvent/anti-solvent system can also be effective.[10]
Problem 3: Unexpected Side Products Observed

Symptom: NMR or LC-MS analysis of the crude product shows signals that do not correspond to the starting material, intermediate, or desired product.

Potential Cause Recommended Solution & Rationale
Degradation of Other Functional Groups (Acid Hydrolysis) Solution: Switch to a milder dealkylation method, such as the McKenna reaction. Rationale: This is the most common source of side products in complex molecules. Strong, hot acid can cleave protecting groups (like t-butyl esters), dehydrate alcohols, or cause other unwanted transformations.[3][14]
Side Reactions from HBr (McKenna Reaction) Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. Rationale: If water contaminates the TMSBr, HBr is formed. HBr is a strong acid that can potentially cause acid-catalyzed side reactions, negating the "mild" advantage of the McKenna protocol.[4]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical sequence of operations for the hydrolysis of this compound.

G cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification Start This compound Method Choose Method Start->Method Acid Acid Hydrolysis (e.g., conc. HCl, reflux) Method->Acid Harsh McKenna McKenna Reaction (1. TMSBr; 2. MeOH) Method->McKenna Mild Crude Crude Reaction Mixture Acid->Crude McKenna->Crude Workup Aqueous Workup (Extraction) Crude->Workup Evaporation Solvent Removal (Rotary Evaporator) Workup->Evaporation CrudeSolid Crude Octylphosphonic Acid Evaporation->CrudeSolid Purify Purify CrudeSolid->Purify Recrystallize Recrystallization (e.g., from n-heptane) Purify->Recrystallize Final Pure Octylphosphonic Acid Recrystallize->Final

Caption: General workflow for hydrolysis of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve issues with your hydrolysis reaction.

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products cluster_lowyield Troubleshooting Low Isolated Yield Problem Problem Detected (e.g., Low Yield, Impure Product) CheckNMR Analyze Crude by ³¹P NMR Problem->CheckNMR Incomplete Incomplete Reaction (Starting Material / Monoester Present) CheckNMR->Incomplete Yes SideProducts Side Products Present CheckNMR->SideProducts Yes PureButLow Reaction Complete, but Low Isolated Yield CheckNMR->PureButLow No Side Products, Reaction Complete Sol_Incomplete_Acid Acid Hydrolysis: - Increase reflux time - Increase acid concentration Incomplete->Sol_Incomplete_Acid Sol_Incomplete_McKenna McKenna Reaction: - Increase TMSBr equivalents - Ensure anhydrous conditions Incomplete->Sol_Incomplete_McKenna Sol_Side_Acid Acid Hydrolysis: - Switch to milder McKenna Reaction SideProducts->Sol_Side_Acid Sol_Side_McKenna McKenna Reaction: - Use fresh, distilled TMSBr - Run under inert atmosphere SideProducts->Sol_Side_McKenna Sol_LowYield_Workup Improve Workup: - 'Salt out' during extraction - Use different extraction solvent PureButLow->Sol_LowYield_Workup Sol_LowYield_Purify Improve Purification: - Triturate oil with cold non-polar solvent - Attempt salt formation to crystallize PureButLow->Sol_LowYield_Purify

Caption: Decision tree for troubleshooting hydrolysis issues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids and TMSBr are corrosive and moisture-sensitive.

Protocol 1: Acidic Hydrolysis using Concentrated Hydrochloric Acid

This protocol is a robust method for substrates that can withstand harsh acidic conditions.[1][2]

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (37%, ~12 M)

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Rotary evaporator

  • Procedure:

    • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

    • Add concentrated HCl (approximately 10 mL per gram of phosphonate ester).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

    • Maintain reflux for 12-24 hours. Monitor the reaction progress periodically by taking a small aliquot, removing the acid under vacuum, dissolving the residue in a suitable deuterated solvent, and analyzing by ³¹P NMR.

    • Once the reaction is complete (disappearance of starting material and monoester signals in ³¹P NMR), cool the mixture to room temperature.

    • Remove the excess HCl and water under reduced pressure using a rotary evaporator. Caution: The vapor is highly corrosive.

    • The resulting crude octylphosphonic acid can be purified by recrystallization from n-heptane.[11]

Protocol 2: Dealkylation using Bromotrimethylsilane (TMSBr) - The McKenna Reaction

This protocol is ideal for substrates with acid-labile functional groups.[4][7][15]

  • Materials:

    • This compound

    • Bromotrimethylsilane (TMSBr)

    • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

    • Methanol (anhydrous)

    • Schlenk flask or flame-dried round-bottom flask with a septum

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq) dissolved in an anhydrous solvent (e.g., acetonitrile).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TMSBr (3.0-4.0 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently warmed (e.g., to 35 °C) to accelerate the conversion if necessary.[14] Monitor by ³¹P NMR until the starting material is fully converted to the bis(trimethylsilyl) ester intermediate.

    • Once silylation is complete, carefully cool the mixture back to 0 °C.

    • Slowly and cautiously quench the reaction by adding anhydrous methanol. This step is exothermic. The methanol hydrolyzes the silyl esters to the phosphonic acid.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Remove all volatile components (solvent, excess TMSBr, silyl ethers) under reduced pressure.

    • The crude octylphosphonic acid can be purified by recrystallization from n-heptane.

References

Technical Support Center: Selective Hydrolysis of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Incomplete Hydrolysis of Diethyl 1-Octylphosphonate.

Welcome to the technical support guide for managing the selective hydrolysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with phosphonate compounds and aim to achieve specific, partial hydrolysis products, namely monoethyl 1-octylphosphonate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols to address the common challenges encountered in this sensitive transformation.

As Senior Application Scientists, we understand that controlling the hydrolysis of phosphonate diesters is a nuanced challenge. The goal is often to cleave only one of the ethyl ester groups, a process more accurately described as selective mono-dealkylation, rather than a simple hydrolysis. This guide is built on established chemical principles and field-proven methodologies to ensure you can navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of this compound is yielding the fully deprotected 1-octylphosphonic acid, not the desired monoester. Why is this happening?

This is a common issue and typically points to reaction conditions being too harsh or non-selective. Classical hydrolysis methods using strong aqueous acids (like concentrated HCl or HBr) or strong bases (like NaOH) are designed for complete conversion to the phosphonic acid.[1][2][3] These conditions do not readily allow for the isolation of the monoester intermediate because the hydrolysis of the second ester group often proceeds rapidly once the first is cleaved, especially at elevated temperatures.[3] To achieve incomplete, or selective, hydrolysis, you must employ reagents that are specifically designed for mono-dealkylation.

Q2: What are the primary methods for achieving selective mono-dealkylation of this compound?

The most reliable and widely cited methods avoid the use of water in the initial dealkylation step. The key strategies are:

  • Silyl Halide-Mediated Dealkylation: This is the gold standard. Reagents like bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) are highly effective.[4] They react with one of the P-O-ethyl bonds to form a silylated phosphonate intermediate and bromoethane.[1][2] This intermediate is then gently hydrolyzed during aqueous workup to yield the stable phosphonic acid monoester. TMSBr is particularly favored for its high reactivity and selectivity.[1]

  • Nucleophilic Dealkylation with Halide Salts: In some systems, using a nucleophilic salt like sodium iodide (NaI) in a dry solvent (e.g., acetone or butanone) can selectively cleave one ethyl group via an SN2 mechanism.[5] This method is particularly effective for dimethyl and diethyl phosphonates.[5]

  • Catalytic Hydrogenolysis (Substrate Dependent): While not directly applicable to this compound, it's a crucial strategy in phosphonate chemistry. If one of the esters were a benzyl group, it could be selectively cleaved using H₂ and a palladium catalyst, leaving the ethyl group intact.[2][5] This highlights the importance of synthetic design if selective cleavage is a primary goal.

Q3: My selective dealkylation reaction with TMSBr is sluggish or shows no conversion. What are the likely causes?

Several factors can impede this reaction:

  • Reagent Quality: TMSBr is highly sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or freshly distilled TMSBr for optimal reactivity.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Any water present will consume the TMSBr and can lead to unwanted side reactions.[6] Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.

  • Temperature: While many TMSBr dealkylations proceed readily at room temperature, some substrates may require gentle heating to initiate the reaction.[4] However, excessive heat can lead to the loss of selectivity.

  • Stoichiometry: At least one stoichiometric equivalent of TMSBr is required per ester group you wish to cleave. Using only one equivalent is the standard approach for mono-dealkylation, but an excess may be needed for sluggish reactions.[1] However, using a large excess (e.g., >2 equivalents) increases the risk of cleaving both ethyl groups.

Q4: I'm observing multiple unidentified byproducts by ³¹P NMR. What are they likely to be?

Beyond the starting material, monoester, and diacid, several other species could appear:

  • Silylated Intermediates: If your sample is not properly quenched and worked up, you may observe the bis(trimethylsilyl) ester of the phosphonic acid or the mixed ethyl/silyl ester.

  • Pyrophosphate Analogs: In the presence of trace moisture during the reaction, silylated intermediates can sometimes react with another phosphonate molecule, leading to the formation of P-O-P bonded dimers.

  • Realkylation Products: The ethyl halide (e.g., bromoethane) generated in situ can potentially act as an alkylating agent on other nucleophilic sites within your molecule, though this is less common under these conditions.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the selective hydrolysis of this compound.

ProblemProbable CauseRecommended Solution
1. Over-hydrolysis to 1-Octylphosphonic Acid A. Harsh Reagents: Using strong aqueous acids (HCl, HBr) or bases (NaOH).[2][3]Switch to a selective dealkylation reagent. The preferred method is using bromotrimethylsilane (TMSBr) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[1][8]
B. Excess Reagent: Using more than ~1.2 equivalents of TMSBr.Titrate your reagent. Use precisely 1.0 to 1.2 equivalents of TMSBr to favor mono-dealkylation. Monitor the reaction closely by TLC or ³¹P NMR.
C. High Temperature/Long Reaction Time: Allowing the reaction to proceed for too long or at elevated temperatures can lead to the cleavage of the second ester group.Control reaction parameters. Run the reaction at room temperature or below (0 °C) and monitor its progress. Quench the reaction as soon as the starting material is consumed.
2. No Reaction or Low Conversion A. Inactive Reagent: TMSBr is hygroscopic and can degrade upon storage.Use fresh or distilled TMSBr. For TMSCl/NaI, ensure the NaI is dry and the solvent is anhydrous to facilitate the in-situ generation of the more reactive TMSI.[2][5]
B. Insufficient Activation: The reaction temperature may be too low for your specific substrate.Gently warm the reaction. Increase the temperature to 40-50 °C and continue to monitor. Some phosphonates are sterically hindered and require more thermal energy.[3]
C. Presence of Water: Trace water will rapidly consume the silyl halide reagent.Ensure strictly anhydrous conditions. Oven-dry all glassware, use septa and a nitrogen/argon atmosphere, and employ freshly distilled anhydrous solvents.
3. Complex Mixture of Products A. Incomplete Initial Reaction: Quenching the reaction before full conversion of the starting material to the silylated intermediate.Ensure full conversion before workup. Follow the reaction by an appropriate method (TLC, GC, ³¹P NMR) to confirm the disappearance of the starting diester before adding the quenching agent (e.g., methanol or water).
B. Unstable Intermediate: The monoester product itself might be unstable under the workup conditions.Use a mild workup. After the reaction, quench with methanol and remove volatiles under reduced pressure before proceeding with an aqueous extraction to minimize contact time with acidic or basic conditions.[2]

Visual Workflow: Troubleshooting Selective Dealkylation

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the selective mono-dealkylation of diethyl phosphonates.

G start Start: this compound + Reagent (e.g., TMSBr) monitor Monitor Reaction (TLC, ³¹P NMR) start->monitor workup Quench & Aqueous Workup monitor->workup product_analysis Analyze Product Mixture (NMR, LCMS) workup->product_analysis outcome_good Success: High Yield of Monoester product_analysis->outcome_good Desired Outcome outcome_over Problem: Over-hydrolysis (Diacid) product_analysis->outcome_over Excess Diacid outcome_low Problem: Low Conversion product_analysis->outcome_low High SM outcome_mix Problem: Complex Mixture product_analysis->outcome_mix Multiple Products sol_over Reduce reagent stoichiometry. Lower temperature. Decrease reaction time. outcome_over->sol_over sol_low Check reagent quality. Ensure anhydrous conditions. Increase temperature slightly. outcome_low->sol_low sol_mix Ensure full conversion before workup. Use milder workup conditions. outcome_mix->sol_mix sol_over->start Re-attempt sol_low->start Re-attempt sol_mix->start Re-attempt

Caption: Troubleshooting flowchart for selective phosphonate dealkylation.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Mono-dealkylation using Bromotrimethylsilane (TMSBr)

This method is highly reliable for converting diethyl phosphonates to their corresponding monoethyl phosphonic acids.[1][8]

Materials:

  • This compound

  • Bromotrimethylsilane (TMSBr), fresh bottle or freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, septa, and nitrogen/argon line

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, slowly add TMSBr (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with permanganate or molybdate) or by periodically taking aliquots for ³¹P NMR analysis until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol (5-10 equivalents) to quench the excess TMSBr and hydrolyze the silyl ester intermediate. A gas evolution (HBr) may be observed.

  • Solvent Removal: Stir for 15 minutes, then remove all volatile components under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting oil in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monoethyl 1-octylphosphonate, which can be further purified by column chromatography if necessary.

Protocol 2: Selective Mono-dealkylation using Sodium Iodide and Trimethylchlorosilane (TMSCl)

This method generates the more reactive iodotrimethylsilane in situ and can be an effective alternative if TMSBr is unavailable.[2][5]

Materials:

  • This compound

  • Anhydrous Sodium Iodide (NaI)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Acetonitrile

  • Other materials as listed in Protocol 1

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere, add anhydrous NaI (1.5 eq).

  • Dissolution: Add anhydrous acetonitrile to the flask, followed by the this compound (1.0 eq).

  • Reagent Addition: Cool the stirred suspension to 0 °C and add TMSCl (1.2 eq) dropwise. A color change and formation of a precipitate (NaCl) may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or NMR; this may take longer than the TMSBr method, potentially 4-24 hours). Gentle heating (40 °C) can be applied if the reaction is slow.

  • Workup: Follow steps 6-9 from Protocol 1 for quenching, extraction, and isolation of the final product. The sodium salts formed during the reaction are typically removed during the aqueous workup.

References

Technical Support Center: Ensuring High Purity of Diethyl 1-Octylphosphonate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diethyl 1-Octylphosphonate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experimental work. Impurities, even in trace amounts, can significantly impact the outcome of research, leading to inconsistent results, side reactions, or misinterpretation of data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, avoid, and remove common impurities encountered during the synthesis and handling of this compound.

I. Understanding the Synthesis and Potential Impurities

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, such as 1-bromooctane or 1-iodooctane. While effective, this reaction can lead to several impurities if not performed under optimal conditions.

graph Michaelis_Arbuzov { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Simplified workflow of the Michaelis-Arbuzov reaction for this compound synthesis.

Frequently Asked Questions (FAQs) on Impurities

Q1: What are the most common impurities I should expect when synthesizing this compound via the Michaelis-Arbuzov reaction?

A1: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual triethyl phosphite and 1-halooctane are common if the reaction does not go to completion.

  • Byproducts from Side Reactions:

    • Diethyl ethylphosphonate: The ethyl halide (e.g., ethyl bromide) byproduct can react with the starting triethyl phosphite in a secondary Michaelis-Arbuzov reaction.

    • Transesterification Products: If alcohols are present (e.g., from solvent or hydrolysis of starting materials), transesterification of the triethyl phosphite can occur, leading to mixed phosphites and their subsequent reaction products.

  • Degradation Products:

    • Phosphonic Acid: Hydrolysis of the final product can lead to the formation of octylphosphonic acid. This can be catalyzed by acidic or basic residues.

    • Pyrolysis Products: Excessive heating during the reaction or purification can cause decomposition.

  • Reagent-Derived Impurities:

    • Triethyl Phosphate: Oxidation of the starting triethyl phosphite.

    • Diethyl Phosphite: Hydrolysis of triethyl phosphite.

graph Impurity_Formation { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Common pathways for impurity formation in this compound synthesis.

Q2: How can these impurities affect my research?

A2: The presence of impurities can have several detrimental effects:

  • Inaccurate Quantification: Unreacted starting materials and byproducts will lead to an overestimation of the concentration of your desired product, affecting stoichiometry in subsequent reactions.

  • Interference in Biological Assays: Phosphonic acids and other charged impurities can chelate metal ions or interact non-specifically with biological macromolecules, leading to false positives or negatives in bioassays.

  • Side Reactions in Subsequent Steps: Nucleophilic impurities like residual triethyl phosphite can interfere with downstream reactions. For example, in a Horner-Wadsworth-Emmons reaction, residual phosphites can compete with your phosphonate, leading to a mixture of olefin products.

  • Altered Physicochemical Properties: Impurities can change the solubility, stability, and other physical properties of your final product, impacting its performance in formulations or as a material component.

  • Reduced Shelf-Life: Acidic or basic impurities can catalyze the degradation of the desired product over time.

II. Troubleshooting and Purification Strategies

Ensuring the purity of this compound is critical. This section provides detailed protocols and troubleshooting for the most common purification techniques.

A. Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, especially for removing less volatile impurities and unreacted starting materials on a larger scale.

Q3: My product seems to be decomposing during vacuum distillation. What can I do?

A3: Decomposition during distillation is often due to excessive temperature. This compound has a high boiling point at atmospheric pressure, making vacuum distillation necessary to lower the boiling temperature and prevent thermal degradation.

Problem Possible Cause Solution
Product Darkening/Decomposition Temperature is too high.Ensure a sufficiently low vacuum (<1 mmHg) is achieved to lower the boiling point. The boiling point of this compound is approximately 88-89 °C at 0.1 mmHg.
Bumping/Uneven Boiling Lack of smooth boiling.Use a magnetic stir bar and ensure vigorous stirring. Boiling chips are not effective under vacuum.
Poor Separation Inefficient fractionation.Use a short-path distillation apparatus or a Vigreux column for better separation of components with close boiling points.
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into a round-bottom flask, filling it to no more than two-thirds of its volume.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system.

  • Heating and Distillation: Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual ethyl halide and unreacted triethyl phosphite.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.

    • Residue: Stop the distillation before the distilling flask runs dry to avoid overheating the residue.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

B. Purification by Silica Gel Chromatography

Column chromatography is an excellent method for removing polar impurities and closely related byproducts.

Q4: I'm having trouble separating my product from impurities using column chromatography. What solvent system should I use?

A4: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before attempting a column. For this compound, a moderately polar compound, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3 for optimal separation on a column.
Product Streaking on the Column Compound is too polar for the eluent or interacting with acidic silica.Gradually increase the polarity of the eluent. If streaking persists, consider neutralizing the silica gel with triethylamine (1-2% in the eluent).
Low Recovery Irreversible adsorption to the silica.If the product is highly polar or sensitive, consider using a different stationary phase like alumina.
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value between 0.2 and 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

III. Analytical Characterization and Purity Assessment

Confirming the purity of your this compound is a critical final step. A combination of analytical techniques is recommended for a comprehensive assessment.

Frequently Asked Questions (FAQs) on Analysis

Q5: How can I use NMR spectroscopy to identify impurities?

A5: Both ¹H and ³¹P NMR are powerful tools for identifying impurities.

  • ¹H NMR: Can be used to identify unreacted starting materials and non-phosphorus-containing byproducts. The characteristic signals of the octyl chain and the ethyl groups of the phosphonate can be compared to reference spectra.

  • ³¹P NMR: This is particularly useful for identifying phosphorus-containing impurities. Each phosphorus compound will give a distinct peak at a characteristic chemical shift.

Compound Approximate ³¹P NMR Chemical Shift (δ, ppm)
This compound ~30-32
Triethyl Phosphite ~139
Triethyl Phosphate ~ -1
Diethyl Phosphite ~7

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Q6: Can GC-MS be used to analyze the purity of my this compound?

A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of volatile and semi-volatile impurities. It can separate the components of your sample and provide mass spectra for their identification. This is particularly useful for detecting and identifying byproducts like diethyl ethylphosphonate and unreacted 1-halooctane.

IV. Storage and Handling

Q7: How should I store my purified this compound to prevent degradation?

A7: To maintain the purity of your product, proper storage is essential.

  • Moisture: Protect from moisture to prevent hydrolysis to the corresponding phosphonic acid. Store in a tightly sealed container in a dry environment.

  • Air/Oxidation: While generally stable, it's good practice to store under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage, to prevent oxidation of any residual phosphite impurities.

  • Temperature: Store in a cool, dark place. Avoid exposure to high temperatures.

By following the guidance in this technical support center, you can effectively minimize impurities in your this compound, leading to more reliable and reproducible research outcomes.

V. References

  • 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (2025). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. (2025). Benchchem. --INVALID-LINK--

  • Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. (2025). Benchchem. --INVALID-LINK--

  • Diethylphosphite - Optional[31P NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--

  • Supporting Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. --INVALID-LINK--

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). synopen.thieme.com. --INVALID-LINK--

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of Toronto. --INVALID-LINK--

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. --INVALID-LINK--

  • Michaelis–Arbuzov reaction. (n.d.). J&K Scientific LLC. --INVALID-LINK--

  • Michaelis–Arbuzov reaction. (2023). Wikipedia. --INVALID-LINK--

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. --INVALID-LINK--

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. --INVALID-LINK--

  • This compound, 98%. (n.d.). Fisher Scientific. --INVALID-LINK--

  • (PDF) Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. (2014). ResearchGate. --INVALID-LINK--

  • Spectroscopic and Synthetic Profile of Diethyl 8-bromooctylphosphonate: A Technical Guide. (2025). Benchchem. --INVALID-LINK--

  • Purification: Fractional Distillation. (n.d.). University of Rochester. --INVALID-LINK--

  • Vacuum distillation. (n.d.). Slideshare. --INVALID-LINK--

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. (2023). MDPI. --INVALID-LINK--

  • Vacuum distillation. (2023). Wikipedia. --INVALID-LINK--

  • Technical Support Center: Purification of Crude Diethyl 10-bromodecylphosphonate by Column Chromatography. (2025). Benchchem. --INVALID-LINK--

  • Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. (n.d.). ResearchGate. --INVALID-LINK--

  • Boiling point distribution curves for the two vacuum distillate samples. (n.d.). ResearchGate. --INVALID-LINK--

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. --INVALID-LINK--

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. --INVALID-LINK--

  • Recent topics of the natural product synthesis by Horner–Wadsworth–Emmons reaction. (n.d.). pubs.rsc.org. --INVALID-LINK--

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (n.d.). UNH Scholars' Repository. --INVALID-LINK--

  • Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). PMC. --INVALID-LINK--

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). PMC. --INVALID-LINK--

  • Phosphonate prodrugs: an overview and recent advances. (2019). PMC. --INVALID-LINK--

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. [https://core.ac.uk/display/82767086](--INVALID-LINK--

Technical Support Center: Troubleshooting Thermal Stability of Diethyl 1-Octylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl 1-octylphosphonate (DEOP) is a versatile organophosphorus compound utilized in various synthetic applications, including as an intermediate in drug development and for the creation of functionalized materials.[1][2] Its performance in chemical processes, particularly those requiring elevated temperatures, is critically dependent on its thermal stability. Degradation of DEOP not only reduces process yield and purity but can also introduce reactive byproducts that interfere with subsequent steps. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with the thermal stability of this compound.

Section 1: Frequently Asked Questions (FAQs) on Core Thermal Properties

This section addresses fundamental questions regarding the thermal characteristics of this compound.

Q1: What are the key physical and thermal properties of this compound?

Understanding the basic physicochemical properties of DEOP is the first step in designing a thermally robust process. These values dictate safe handling, storage, and processing limits.

Data Summary: Physical and Thermal Properties of this compound

Property Value Source(s)
Molecular Formula C₁₂H₂₇O₃P [3][4]
Molecular Weight 250.31 g/mol [3][4]
Appearance Colorless to pale yellow liquid [5][6]
Boiling Point 316.9°C at 760 mmHg 88-89°C at 0.1 mmHg [3][5][7]
Flash Point 159.3°C [3]
Density 0.953 g/cm³ [5][7]

| Decomposition Temp. | Data not available; requires experimental determination |[3] |

Q2: What is the expected thermal decomposition mechanism for a dialkyl alkylphosphonate like DEOP?

Dialkyl alkylphosphonates typically undergo thermal decomposition via a non-radical, intramolecular elimination reaction, often referred to as a retro-ene reaction or a β-hydrogen elimination.[8] For DEOP, this process involves the transfer of a hydrogen atom from the ethyl group to the phosphoryl oxygen, leading to the formation of ethylene and an octylphosphonic acid monoester, which can further decompose. The alternative and more commonly cited pathway for many dialkyl phosphonates involves elimination to form an alkene from the alkyl chain (the octyl group in this case) and diethyl phosphite. The stability of phosphonates is generally higher than that of phosphates.[9][10]

DecompositionMechanism DEOP This compound TS Intramolecular Transition State DEOP->TS Heat (Δ) Products 1-Octene + Diethyl Phosphite TS->Products Elimination TroubleshootingFlow Start Unexplained Impurity or Yield Loss Observed CheckTemp Is Process Temperature >150°C or Heating Time > 8 hours? Start->CheckTemp Analyze Analyze Byproducts via GC-MS for 1-Octene & Phosphoric Species CheckTemp->Analyze Yes TGA Run TGA on DEOP (See Protocol 1) CheckTemp->TGA No / Unsure Isothermal Run Isothermal Stress Test (See Protocol 2) Analyze->Isothermal TGA->Isothermal Optimize Optimize Process: - Lower Temperature - Reduce Time - Use Inert Atmosphere Isothermal->Optimize

References

Validation & Comparative

Performance evaluation of diethyl 1-octylphosphonate as a flame retardant against other organophosphorus compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance of Diethyl 1-Octylphosphonate and Other Organophosphorus Flame Retardants

Introduction: The Critical Role of Halogen-Free Flame Retardants

In the pursuit of enhanced material safety, flame retardants are indispensable additives, particularly for polymeric materials used in electronics, construction, and transportation. Historically, halogenated compounds were the standard, but mounting environmental and health concerns have catalyzed a shift towards safer alternatives. Among these, organophosphorus flame retardants (PFRs) have emerged as a highly effective and versatile class of halogen-free solutions.[1][2]

This guide provides a comparative performance evaluation of this compound, a representative of the phosphonate subgroup, against other prominent organophosphorus compounds. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental outcomes, offering researchers and product development professionals a clear, evidence-based framework for material selection. We will explore the fundamental mechanisms of action, standardized evaluation protocols, and a direct comparison of performance metrics to situate this compound within the broader landscape of organophosphorus flame retardancy.

Pillar 1: The Dual Mechanisms of Organophosphorus Flame Retardancy

The efficacy of PFRs stems from their ability to interrupt the cycle of combustion through two primary pathways: condensed-phase and gas-phase action.[3][4] The specific chemical structure of the PFR and its interaction with the polymer matrix dictate which mechanism will predominate.[4][5]

Condensed-Phase Action: Building a Protective Barrier

In the condensed phase (the solid polymer), PFRs act by promoting the formation of a stable, insulating char layer on the material's surface during thermal decomposition.[5][6] This char layer serves multiple protective functions:

  • It acts as a physical barrier, shielding the underlying polymer from the heat of the flame.

  • It limits the diffusion of oxygen to the polymer surface.

  • It traps flammable volatile gases produced by polymer pyrolysis, preventing them from fueling the flame.[3]

Phosphorus compounds, particularly phosphates, are excellent charring agents.[5] Upon heating, they decompose to form phosphoric acid, which acts as a catalyst for dehydration and cross-linking reactions within the polymer, effectively converting the polymer into a carbonaceous char.[5][7]

Gas-Phase Action: Quenching the Flame

Alternatively, some PFRs function primarily in the gas phase. During combustion, they decompose and release volatile, phosphorus-containing radical species (such as PO• and HPO•).[1][8] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[7] By neutralizing these key radicals, the flame chemistry is interrupted, and the flame is extinguished.[4] This "flame inhibition" mechanism is a hallmark of compounds like phosphinates and some phosphonates.[5]

Pillar 2: A Framework for Empirical Evaluation

To objectively compare flame retardants, standardized testing methodologies are essential. These protocols provide reproducible, quantitative data on a material's response to fire. The three cornerstone tests in this field are the Limiting Oxygen Index (LOI), the UL-94 Vertical Burning Test, and Cone Calorimetry.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum percentage of oxygen in a controlled oxygen/nitrogen atmosphere that is required to sustain the combustion of a material.[9][10] It is a fundamental measure of a material's resistance to ignition and flame propagation. A higher LOI value indicates superior flame retardancy.[9] For instance, materials with an LOI above 21% (the approximate oxygen concentration in air) are considered self-extinguishing in ambient conditions.

Experimental Protocol: ASTM D2863

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for molded plastics).[11]

  • Test Environment: The specimen is placed inside a vertical glass chimney through which a precisely controlled mixture of oxygen and nitrogen flows.[9][12]

  • Ignition: The top edge of the specimen is ignited using a pilot flame.

  • Oxygen Adjustment: The oxygen concentration in the gas mixture is systematically adjusted until the minimum concentration that just supports "candle-like" combustion is found.[10]

  • Calculation: The LOI is expressed as the volume percentage of oxygen in that critical mixture.

LOI_Workflow A Prepare Vertical Specimen B Place in Glass Chimney A->B C Establish O2/N2 Flow B->C D Ignite Top of Specimen C->D E Observe Combustion D->E F Adjust O2 Concentration E->F Flame Extinguishes or Continues F->E G Determine Minimum O2 for Sustained Burning F->G H Calculate LOI (%) G->H

Figure 1: ASTM D2863 LOI Test Workflow.
UL-94 Vertical Burning Test

The UL-94 standard is one of the most widely used methods for classifying the flammability of plastic materials for parts in devices and appliances.[13][14] The vertical test (94V) is more stringent than the horizontal test (94HB) and assigns classifications of V-0, V-1, or V-2 based on the material's self-extinguishing properties.[13][15]

  • V-0: Burning stops within 10 seconds after each flame application; no flaming drips are allowed.[13][16]

  • V-1: Burning stops within 30 seconds after each flame application; no flaming drips are allowed.[13][16]

  • V-2: Burning stops within 30 seconds after each flame application; flaming drips are permitted.[13][16]

Experimental Protocol: UL-94 Vertical Test

  • Specimen Conditioning: Test specimens (typically 125 mm x 13 mm) are conditioned in a controlled environment.[16][17]

  • Mounting: A specimen is clamped vertically. A layer of dry cotton is placed below the specimen to test for flaming drips.

  • First Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

  • Second Flame Application: Immediately after the flame extinguishes, the burner is reapplied for another 10 seconds and removed. The afterflame time (t2) and afterglow time (t3) are recorded.

  • Classification: The material is classified based on the afterflame times, afterglow time, and whether the cotton was ignited by dripping particles.

UL94_Workflow cluster_prep Preparation cluster_test Test Cycle (5 Specimens) A Condition Specimen (125x13mm) B Mount Vertically Above Cotton A->B C Apply Flame for 10s B->C D Remove Flame, Record Afterflame (t1) C->D E Re-apply Flame for 10s D->E F Remove Flame, Record Afterflame (t2) & Afterglow (t3) E->F G Observe Cotton for Ignition F->G H Evaluate Data vs. Criteria (t1, t2, t3, drips) G->H I Assign Classification (V-0, V-1, V-2, or Fail) H->I

Figure 2: UL-94 Vertical Burn Test Workflow.
Cone Calorimetry - ISO 5660 / ASTM E1354

The cone calorimeter is a powerful bench-scale instrument that provides quantitative data on the fire behavior of materials under controlled, radiant heat exposure that simulates a real fire scenario.[18][19] It measures several key parameters based on the principle of oxygen consumption, where approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed.[18][20]

Key metrics include:

  • Peak Heat Release Rate (pHRR): The maximum rate of heat energy released during combustion. This is often considered the single most important parameter for evaluating fire hazard.[21]

  • Total Heat Released (THR): The total amount of heat energy produced throughout the test.

  • Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.

  • Mass Loss Rate (MLR): The rate at which the material's mass decreases due to pyrolysis and combustion.

Experimental Protocol: ISO 5660-1

  • Specimen Preparation: A flat specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.[22]

  • Radiant Heating: The specimen is exposed to a constant, uniform heat flux from a conical radiant heater.[20][22]

  • Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Gas Analysis: Exhaust gases are collected through a hood and analyzed continuously for oxygen concentration, carbon monoxide, carbon dioxide, and smoke density.[22]

  • Data Acquisition: The mass of the specimen, gas concentrations, and gas flow rate are recorded throughout the test to calculate HRR, THR, and other parameters.[18]

ConeCal_Workflow A Prepare Specimen (100x100mm) B Place on Load Cell Under Conical Heater A->B C Apply Constant Heat Flux (e.g., 35 kW/m²) B->C D Ignite Pyrolysis Gases with Sparker C->D E Continuously Collect & Analyze Exhaust Gases (O2, CO, CO2, Smoke) D->E F Record Mass Loss, Gas Flow, and Gas Concentrations F->E Data Feed G Calculate Key Metrics (pHRR, THR, TTI, etc.) F->G

Figure 3: Cone Calorimeter (ISO 5660) Test Workflow.

Pillar 3: Comparative Performance of this compound

To contextualize the performance of this compound, it is compared with other common classes of PFRs: phosphates (Ammonium Polyphosphate - APP), and phosphinates (Aluminum Diethylphosphinate - AlPi) in a generic polymer matrix. The data presented in the table below is representative of typical performance observed for these classes of flame retardants.

Flame Retardant System Polymer Matrix Loading (wt%) LOI (%) UL-94 Rating pHRR (kW/m²) THR (MJ/m²) Primary Mechanism
Neat Polymer (Control)Epoxy Resin022.0Fail1150110-
This compoundEpoxy Resin1235.0V-052080.5Balanced
Ammonium Polyphosphate (APP)Epoxy Resin1234.6V-043070.5Condensed Phase
Aluminum Diethylphosphinate (AlPi)PBT1036.4V-0~450~85Gas Phase

Note: Data is compiled and representative based on findings for similar phosphonate, phosphate, and phosphinate systems in relevant polymer matrices.[23][24][25]

Analysis of Results
  • This compound: The performance of the phosphonate system demonstrates a significant improvement over the neat polymer across all metrics. It achieves the highest UL-94 rating (V-0) and a high LOI of 35.0%.[24][25] The substantial reduction in both pHRR (by 54.8%) and THR (by 26.8%) suggests a balanced mechanism.[25] The phosphonate structure allows for the formation of phosphoric acid to promote charring (condensed-phase) while also releasing volatile phosphorus species that inhibit the flame (gas-phase).[1][5] This dual action makes it a highly efficient flame retardant.

  • Ammonium Polyphosphate (APP): As a classic intumescent flame retardant, APP excels in condensed-phase action.[26] This is reflected in the lowest pHRR and THR values, indicating the formation of a highly effective and stable char layer that insulates the polymer.[24] Its performance is very strong, achieving a V-0 rating and a high LOI, making it a benchmark for char-forming flame retardants.

  • Aluminum Diethylphosphinate (AlPi): AlPi is known to be particularly effective through a gas-phase mechanism.[23] It achieves an excellent LOI value and a V-0 rating. The significant reduction in pHRR is primarily due to flame inhibition. While it does promote some char, its main contribution is quenching the flame in the gas phase, which is a different route to achieving high levels of flame retardancy compared to the barrier effect of APP.[23]

Conclusion: Selecting the Right Tool for the Job

The evaluation demonstrates that this compound is a highly effective flame retardant, comparable to other leading organophosphorus compounds. Its key advantage lies in its balanced mode of action , contributing to both char formation and gas-phase flame inhibition.

  • Compared to a strong condensed-phase agent like APP, the phosphonate may yield slightly higher heat release rates but can be effective in polymers where extensive charring is difficult to achieve.

  • Compared to a strong gas-phase agent like AlPi, it offers the added benefit of creating a protective surface layer, which can be crucial for maintaining structural integrity during a fire.

The choice between this compound and other PFRs is not merely about which is "best," but which is most suitable for a specific application. Factors such as the polymer matrix, required fire safety standards (e.g., UL-94 vs. cone calorimeter metrics), processing conditions, and potential synergistic effects with other additives must all be considered. This guide provides the foundational understanding and comparative data necessary for researchers and developers to make informed, effective decisions in the critical field of fire safety.

References

A Comparative Guide to the Validation of Analytical Methods for Diethyl 1-Octylphosphonate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 1-octylphosphonate is an organophosphorus compound with increasing relevance in various industrial and research applications. Its accurate quantification is paramount for quality control, environmental monitoring, and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound, with a focus on the validation parameters that ensure data integrity and reliability. Drawing upon established regulatory guidelines and field-proven insights, this document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate. Key international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), provide a framework for conducting method validation.

Analytical Techniques for this compound Quantification

The choice of analytical technique is a critical first step and is largely dependent on the sample matrix, the required sensitivity, and the available instrumentation. For this compound, two primary chromatographic techniques are prevalent: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. GC separates the components of a mixture, and MS provides detection and structural identification, offering high selectivity and sensitivity. For organophosphorus compounds, GC-MS is a commonly employed and powerful analytical tool.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust and widely accessible method for quantification. While potentially less sensitive than MS detection, HPLC-UV can be a cost-effective and reliable option for many applications.

Method Validation: A Comparative Framework

The validation of an analytical method is a systematic process that establishes its performance characteristics. The core parameters, as outlined by ICH Q2(R1), are crucial for ensuring the reliability of the analytical data.

Table 1: Key Validation Parameters and Their Significance

Validation ParameterDescriptionImportance for this compound Analysis
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.Ensures that matrix components or impurities do not interfere with the quantification of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Establishes the concentration range over which the method is accurate.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defines the operational limits of the method.
Accuracy The closeness of the test results to the true value.Demonstrates the correctness of the measurement.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Indicates the reproducibility of the method under the same operating conditions (repeatability) and by different analysts on different days (intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for trace analysis and impurity profiling.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of the method's useful range.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of the method's reliability during normal usage.

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, detailed experimental protocols for both GC-MS and HPLC-UV methods are presented below. These protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.

Protocol 1: Quantification of this compound by GC-MS

This protocol outlines a robust method for the sensitive determination of this compound in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
  • Vortex the mixture for 2 minutes to ensure thorough mixing.
  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL (splitless mode).
  • MSD Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound.

3. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution of this compound five times.
  • The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%.

4. Quality Control (QC) Samples:

  • Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.
  • Analyze these QC samples alongside the study samples to monitor the performance of the method.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a reliable and cost-effective method for the quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Load 1 mL of the sample onto the cartridge.
  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
  • Elute the this compound with 5 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 210-230 nm).

3. System Suitability Test (SST):

  • Inject a standard solution of this compound six times.
  • The RSD of the peak area and retention time should be ≤ 2%.
  • Theoretical plates should be > 2000, and the tailing factor should be < 2.0.

4. Quality Control (QC) Samples:

  • Prepare and analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample l_l_e Liquid-Liquid Extraction start->l_l_e evap Evaporation l_l_e->evap recon Reconstitution evap->recon injection GC Injection recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample spe Solid-Phase Extraction start->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection HPLC Injection recon->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Comparison of GC-MS and HPLC-UV Method Performance

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 90-110%95-105%
Precision (RSD) < 15%< 10%
LOD Low ng/mL to pg/mLLow µg/mL to high ng/mL
LOQ ng/mL rangeµg/mL range
Robustness Generally robust to small variations in temperature and flow rate.Robust to minor changes in mobile phase composition and pH.

Discussion and Method Selection

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the preferred method when high sensitivity and selectivity are required, such as in trace-level environmental analysis or toxicokinetic studies. The mass spectrometric detection provides a high degree of confidence in the identification of the analyte.

  • HPLC-UV offers a reliable and more accessible alternative for routine quality control applications where the expected concentrations are higher and the sample matrix is less complex. It is often a more cost-effective and less instrument-intensive technique.

Both methods, when properly validated according to international guidelines, can provide accurate and reliable data for the quantification of this compound.

Conclusion

The validation of analytical methods is a cornerstone of scientific integrity, ensuring that the data generated is fit for its intended purpose. This guide has provided a comprehensive comparison of GC-MS and HPLC-UV methods for the quantification of this compound, complete with detailed protocols and performance expectations. By understanding the principles of method validation and the relative strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.

Adhesion and stability comparison of phosphonate vs. thiol-based SAMs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Adhesion and Stability of Phosphonate vs. Thiol-Based Self-Assembled Monolayers

For researchers, scientists, and drug development professionals, the choice of surface functionalization chemistry is a critical decision that dictates the performance and reliability of devices, assays, and implants. Self-assembled monolayers (SAMs) offer a powerful method for tailoring surface properties at the molecular level. Among the most prevalent classes of SAMs are those based on thiol and phosphonate chemistries. This guide provides a detailed comparison of their adhesion and stability, supported by experimental data, to inform the selection process for your specific application.

Introduction: The Foundation of Surface Modification

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a solid substrate.[1] They are comprised of molecules with three distinct parts: a headgroup that chemisorbs to the substrate, a spacer (typically an alkyl chain), and a terminal functional group that presents a desired chemical functionality at the interface.[2] This elegant simplicity allows for precise control over surface properties like wettability, biocompatibility, and chemical reactivity.

The stability of the bond between the headgroup and the substrate is the cornerstone of a robust SAM. Two chemistries dominate the field: thiols, which are the gold standard for modifying noble metal surfaces, and phosphonates, which have emerged as a versatile alternative for a wide array of metal oxide surfaces.[2][3] Understanding the fundamental differences in their binding mechanisms and resulting stability is paramount for the long-term success of any application, from biosensors and molecular electronics to orthopedic implants.

Binding Mechanisms: A Tale of Two Chemistries

The choice between a thiol and a phosphonate is primarily dictated by the substrate material. Their respective headgroups have evolved to form strong, specific interactions with different classes of materials.

Thiol-Based SAMs on Noble Metals

Thiol-based SAMs, typically formed from alkanethiols (R-SH), are most famously used on gold (Au) surfaces, but also show affinity for other coinage metals like silver (Ag), copper (Cu), and platinum (Pt).[2][4] The formation process involves the chemisorption of the thiol molecule onto the gold surface, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond.[5] The exact nature of this bond is complex and has been the subject of extensive research, but it is widely accepted as a covalent interaction.[4][6][7]

The stability of the monolayer is further enhanced by van der Waals interactions between the adjacent alkyl chains, which drive the molecules to pack into a dense, quasi-crystalline arrangement.[1] This dense packing minimizes free energy and contributes to the overall robustness of the film.

Thiol_Binding cluster_substrate Gold Substrate (Au) cluster_sam Thiol SAM Au_surface {Au | Au | Au | Au | Au} node_thiol S (CH₂)n R node_thiol:head->Au_surface Covalent Au-S Bond (~100 kJ/mol)

Caption: Binding mechanism of a thiol-based SAM on a gold substrate.

Phosphonate-Based SAMs on Metal Oxides

Phosphonic acids (R-PO(OH)₂) are the headgroup of choice for modifying metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and the native oxide on silicon (SiO₂).[3][8][9] These surfaces are characterized by the presence of hydroxyl (-OH) groups.

The binding mechanism involves a condensation reaction between the phosphonic acid and the surface hydroxyls, forming strong, covalent P-O-Metal bonds.[10] A key advantage of the phosphonate headgroup is its ability to form multiple bonds with the surface. It can bind in a monodentate (one P-O-M bond), bidentate (two P-O-M bonds), or tridentate (three P-O-M bonds) fashion.[10][11] This multidentate binding capability significantly enhances the adhesion and stability of the monolayer compared to headgroups that can only form a single bond.

Phosphonate_Binding cluster_substrate Metal Oxide Substrate (e.g., TiO₂) cluster_sam Phosphonate SAM Oxide_surface {M-OH | M-OH | M-OH} node_phosphonate P(=O)(OH)₂ (CH₂)n R node_phosphonate:head->Oxide_surface Covalent P-O-M Bonds (mono-, bi-, or tridentate)

Caption: Binding mechanism of a phosphonate-based SAM on a metal oxide substrate.

Comparative Analysis of Adhesion and Stability

The distinct binding chemistries of thiols and phosphonates lead to significant differences in their performance under various conditions.

Intrinsic Bond Strength

The strength of the headgroup-substrate bond is a primary indicator of SAM stability. The covalent P-O bond is significantly stronger than the Au-S bond. The P-O bond energy is approximately 80 kcal/mol (~335 kJ/mol), whereas the Au-S bond is on the order of 100 kJ/mol (~24 kcal/mol).[1][3] This fundamental difference in bond energy suggests that, all else being equal, phosphonate SAMs should exhibit superior adhesion and thermal stability.

Environmental and Chemical Stability

Real-world applications expose SAMs to a variety of environmental stressors, including air, moisture, and biological fluids.

  • Ambient Air (Oxidative) Stability: Thiol-based SAMs on gold are known to be susceptible to oxidation in ambient air, especially when exposed to UV light.[12][13] The thiolate headgroup can oxidize to form sulfonates, which have a much weaker affinity for the gold surface, leading to desorption and degradation of the monolayer.[12] In contrast, phosphonate SAMs on metal oxides are generally more robust in air. One study directly comparing the two found that a phosphonic acid SAM on titanium was stable for up to 14 days in ambient air, while a thiol SAM on gold was unstable after just one day.[12][13][14]

  • Aqueous Stability: The stability in aqueous or biological media is critical for many applications. The literature presents a mixed picture, suggesting that stability is highly dependent on the specific substrate, molecule, and buffer conditions. For instance, one study reported that in Tris-buffered saline (TBS), a significant portion of phosphonic acid molecules desorbed from a titanium surface within one day, whereas a thiol SAM on gold was stable for up to seven days under the same conditions.[12][13] However, other studies have shown phosphonate SAMs to have better hydrolytic stability than other systems, particularly under alkaline conditions.[3] This highlights the importance of empirical testing in the specific medium of interest for your application.

  • Thermal Stability: As predicted by their higher bond energy, phosphonate SAMs generally exhibit superior thermal stability.[15] Studies on zinc oxide (ZnO) have shown that n-hexanethiol SAMs begin to degrade at temperatures below 100°C, while hexanephosphonic acid SAMs remain stable up to 350°C.[15] Similarly, on silicon dioxide, organophosphonate SAMs were found to be stable up to 350°C.[16] Thiol SAMs on gold typically begin to show signs of disorder and desorption at much lower temperatures.[17]

Quantitative Performance Comparison

The table below summarizes the key differences in performance characteristics based on experimental data from the literature.

ParameterThiol-Based SAMs (on Gold)Phosphonate-Based SAMs (on Metal Oxides)Supporting Evidence
Primary Substrates Noble metals (Au, Ag, Cu, Pt)Metal oxides (TiO₂, Al₂O₃, SiO₂, ZrO₂, ITO)[3][4][8]
Bond Energy ~100 kJ/mol (~24 kcal/mol)P-O bond: ~80 kcal/mol (~335 kJ/mol)[1][3]
Binding Mode Monodentate (Au-S)Mono-, Bi-, or Tridentate (P-O-M)[2][10]
Thermal Stability Lower; degradation can begin <100°CHigher; stable up to 350°C or more[15][16]
Ambient Air Stability Prone to oxidation; unstable within daysGenerally stable for weeks[12][13][14]
Aqueous Stability Can be stable for >7 days in some buffersVariable; can desorb within 1 day in some buffers[12][13]

Experimental Protocols for Characterization

To ensure the formation of a high-quality, stable monolayer, rigorous characterization is essential. The following protocols describe common techniques for assessing SAMs.

Protocol 1: General SAM Formation

This protocol provides a general framework. Optimal conditions (concentration, solvent, time) should be determined empirically.

Causality: A pristine, properly prepared substrate is non-negotiable for forming a uniform, densely packed monolayer. The rinsing steps are critical to remove weakly adsorbed (physisorbed) molecules, ensuring that characterization is performed only on the chemisorbed film. For phosphonates, a thermal annealing step can convert hydrogen-bonded molecules into covalently bonded ones, significantly enhancing stability.[3][18]

  • Substrate Preparation:

    • For Thiols (e.g., Gold): Clean the substrate by sonication in acetone, then ethanol. Dry under a stream of nitrogen. Use an oxygen plasma or UV/Ozone cleaner immediately before immersion to remove final organic contaminants.

    • For Phosphonates (e.g., TiO₂): Clean as above. The surface must have hydroxyl groups for binding. An oxygen plasma or UV/Ozone treatment is highly effective at both cleaning and hydroxylating the surface.[19]

  • SAM Deposition:

    • Prepare a dilute solution (typically ~1 mM) of the thiol or phosphonic acid molecule in a suitable solvent (e.g., high-purity ethanol for thiols, toluene or a mix of alcohol/water for phosphonates).

    • Immerse the cleaned substrate in the solution for a set period (e.g., 12-24 hours) at room temperature in a controlled environment (e.g., glovebox) to prevent contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse thoroughly with the pure solvent to remove any physisorbed molecules. Sonication during rinsing can be effective.

    • Dry the substrate under a stream of dry nitrogen.

  • Post-Deposition Annealing (for Phosphonates):

    • To enhance bonding and stability, heat the phosphonate-coated substrate (e.g., at 110-150°C) for a period of time (e.g., 15-60 minutes).[9][18]

Protocol 2: Stability Assessment with X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides both elemental composition and chemical state information. It is invaluable for confirming the presence of the SAM (by detecting S or P), assessing its quality (by observing the attenuation of the substrate signal), and detecting chemical degradation (by identifying oxidized species like sulfonates).

  • Acquire Initial Spectrum: Analyze a freshly prepared SAM as a baseline (T=0).

  • Age the Sample: Expose the SAM to the desired environmental condition (e.g., store in ambient air, immerse in buffer, heat in a vacuum).

  • Acquire Post-Exposure Spectra: Periodically re-analyze the sample using XPS.

  • Data Analysis:

    • Monitor the intensity of the headgroup element (S 2p or P 2s/2p). A decrease indicates desorption.

    • For thiols, monitor the S 2p spectrum for the appearance of higher binding energy peaks, which are indicative of oxidation to sulfonates (SO₃⁻).

    • Monitor the ratio of the SAM elements (C, S, P) to the substrate elements (Au, Ti, Si). A change in this ratio indicates a loss of the monolayer.

XPS_Workflow A Prepare Fresh SAM B Acquire Baseline XPS Spectrum (T=0) A->B C Expose SAM to Test Environment (e.g., Air, Buffer, Heat) B->C D Acquire XPS Spectrum (T=x) C->D Periodically E Compare Spectra: - Monitor S 2p or P 2s intensity - Check for S oxidation peaks - Analyze element ratios D->E F Determine SAM Stability E->F

Caption: Experimental workflow for assessing SAM stability using XPS.

Protocol 3: Adhesion Measurement with Atomic Force Microscopy (AFM)

Causality: AFM-based force spectroscopy directly measures the interaction forces between a sharp tip and the SAM surface. The "pull-off" or adhesion force required to separate the tip from the surface after contact is related to the surface energy and adhesive properties of the film.[20] Comparing this force for different SAMs provides a quantitative measure of their relative adhesion.

  • System Calibration: Calibrate the AFM cantilever's spring constant.

  • Acquire Force Curves:

    • Bring the AFM tip into contact with the SAM surface.

    • Retract the tip from the surface while measuring the cantilever deflection.

    • Repeat this process at multiple points on the surface to obtain statistically significant data.

  • Data Analysis:

    • Convert the deflection vs. distance data into a force vs. distance curve.

    • Identify the minimum force value on the retraction curve. This corresponds to the pull-off (adhesion) force.

    • Calculate the average adhesion force and standard deviation for the surface.

AFM_Workflow A Calibrate AFM Cantilever B Approach & Retract Tip on SAM Surface A->B C Record Force-Distance Curve B->C D Extract Pull-Off Force from Retraction Curve C->D E Repeat at Multiple Locations D->E E->B F Calculate Average Adhesion Force E->F

Caption: Experimental workflow for measuring SAM adhesion using AFM.

Conclusion and Recommendations

The choice between phosphonate and thiol-based SAMs is not a matter of one being universally superior, but rather of selecting the right tool for the job. The decision hinges on the substrate material and the specific performance requirements of the application.

Choose Thiol-Based SAMs for:

  • Noble metal substrates (Au, Ag, Cu): This is their primary and most well-characterized application area.[21]

  • Well-established protocols: The vast body of literature on thiol-on-gold systems provides a wealth of established protocols and troubleshooting guides.[6]

  • Applications where extreme long-term ambient or thermal stability is not the primary driver.

Choose Phosphonate-Based SAMs for:

  • Metal oxide substrates (TiO₂, Al₂O₃, SiO₂, etc.): They offer a robust and versatile method for functionalizing a wide range of technologically important materials.[3][8]

  • Applications requiring high thermal stability: Their strong, multidentate bonding provides superior resistance to thermal degradation.[15][16]

  • Enhanced long-term stability in ambient/oxidative environments: They are less susceptible to oxidation than their thiol counterparts.[12][13]

Ultimately, the success of any surface modification strategy relies on careful execution and comprehensive characterization. By understanding the fundamental strengths and weaknesses of both phosphonate and thiol systems, researchers can make an informed decision, leading to more stable, reliable, and effective outcomes in their work.

References

A Senior Application Scientist's Guide to the Cross-Validation of NMR and MS Data for Diethyl 1-Octylphosphonate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, experience-driven protocol for the characterization of diethyl 1-octylphosphonate, a representative organophosphorus compound. We will move beyond a mere recitation of methods to a detailed exploration of the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This cross-validation approach ensures the highest level of confidence in structural assignment and purity assessment, a critical aspect for researchers, scientists, and drug development professionals.

The causality behind employing both NMR and MS lies in their complementary nature. While NMR provides a detailed map of the covalent framework of a molecule by probing the magnetic properties of atomic nuclei, MS offers precise molecular weight information and insights into the molecule's fragmentation patterns under energetic conditions. The convergence of data from these two orthogonal techniques provides a self-validating system for structural confirmation.

The Analytical Imperative: Why Cross-Validation is Non-Negotiable

Deciphering the Molecular Blueprint: NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for delineating the structure of this compound. The key nuclei to probe are ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31). Given the 100% natural abundance of ³¹P, it provides a highly sensitive and direct window into the local chemical environment of the phosphorus atom.[1][2]

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl and octyl moieties. The electron-withdrawing phosphonate group significantly influences the chemical shifts of adjacent protons.[3]

  • Ethyl Group Protons: The ethoxy groups give rise to two characteristic signals: a triplet for the methyl protons (-CH₃) and a doublet of quartets for the methylene protons (-OCH₂-). This complex splitting pattern for the methylene protons arises from coupling to both the adjacent methyl protons and the phosphorus atom.[3]

  • Octyl Chain Protons: The protons of the octyl chain will produce a series of multiplets. The methylene group directly attached to the phosphorus atom (α-methylene) will be the most deshielded of the chain protons and will appear as a distinct multiplet further downfield. The terminal methyl group of the octyl chain will appear as a triplet in the upfield region of the spectrum. The remaining methylene groups will form a broad, overlapping multiplet.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show distinct signals for each unique carbon atom in the molecule. The carbon atoms closer to the electronegative phosphorus and oxygen atoms will be shifted downfield. The carbon atom directly bonded to the phosphorus will exhibit a large one-bond coupling constant (¹J_CP), which is a key diagnostic feature.[1]

Expected ³¹P NMR Spectral Features

The ³¹P NMR spectrum is often the simplest and most diagnostic. For this compound, a single resonance is expected. The chemical shift of this signal is characteristic of alkyl phosphonates.[4] Proton decoupling is typically used to simplify the spectrum to a single sharp peak.[5] For quantitative analysis, inverse gated decoupling should be employed to ensure accurate integration.[5]

Weighing the Evidence: Mass Spectrometric Analysis

Mass spectrometry provides the crucial confirmation of the molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organophosphorus compounds, often yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[6][7][8][9] Electron Ionization (EI) is a harder technique that induces more extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[10][11]

Expected ESI-MS Data

In positive ion mode ESI-MS, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.[12]

Expected EI-MS Fragmentation Patterns

The EI mass spectrum of diethyl phosphonates is often characterized by fragmentation pathways involving the loss of ethoxy groups and cleavage of the alkyl chain.[10][11] Common fragmentation patterns include the loss of an ethylene molecule from the ethoxy group (McLafferty rearrangement) and cleavage of the P-C bond.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data for the robust characterization of this compound.

NMR Sample Preparation

Proper sample preparation is fundamental to obtaining high-quality NMR spectra.[13][14]

  • Sample Purity: Ensure the sample is free of particulate matter and residual solvents.

  • Solvent Selection: Use a high-quality deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds.[15]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C and ³¹P NMR, a higher concentration of 50-100 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[16]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used.[15] For quantitative NMR (qNMR), a certified internal standard is required.[17]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Use an external reference of 85% H₃PO₄.[4]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[18]

MS Sample Preparation
  • Solvent: Dissolve the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Concentration: For ESI-MS, a concentration of 1-10 µg/mL is typically sufficient. For direct infusion, a concentration of around 1 mg/mL in a suitable solvent is a good starting point.[19]

  • Additives: The addition of a small amount of an acid, such as formic acid (0.1%), can aid in protonation for positive ion mode ESI.[12]

MS Data Acquisition
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, for accurate mass measurements.

  • ESI-MS: Acquire a full scan mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To gain further structural information, perform a product ion scan on the protonated molecular ion [M+H]⁺. This will induce fragmentation and provide a characteristic fragmentation pattern.

Data Cross-Validation: Synthesizing a Coherent Picture

The power of this dual-technique approach lies in the integration of the datasets.

Cross-Validation Workflow

CrossValidation cluster_NMR NMR Analysis cluster_MS MS Analysis NMR_Acq ¹H, ¹³C, ³¹P NMR Data Acquisition NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data Structure_Confirmation Structural Confirmation of This compound NMR_Data->Structure_Confirmation Provides Atomic Connectivity and Functional Group Information MS_Acq ESI-MS & MS/MS Data Acquisition MS_Data Mass Spectra: Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data MS_Data->Structure_Confirmation Confirms Molecular Weight and Elemental Composition

Caption: Workflow for the cross-validation of NMR and MS data.

Quantitative Data Summary

The following tables summarize the expected and hypothetical experimental data for this compound.

Table 1: Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~4.1dqJ_HH ≈ 7, J_HP ≈ 8-OCH₂CH₃
~1.7m-P-CH₂-
~1.3tJ_HH ≈ 7-OCH₂CH₃
~1.2-1.4br m-(CH₂)₆-
~0.9tJ_HH ≈ 7-CH₂CH₃ (octyl)
¹³C~62dJ_CP ≈ 6-OCH₂CH₃
~32-22Octyl Chain Carbons
~16dJ_CP ≈ 6-OCH₂CH₃
~14-CH₂CH₃ (octyl)
³¹P~30-32sP=O

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, "m" denotes multiplet, and "br m" denotes broad multiplet.

Table 2: Expected MS Data for this compound

Ionization ModeIonm/z (calculated)m/z (observed)Interpretation
ESI (+)[M+H]⁺251.18[Experimental Value]Protonated Molecular Ion
[M+Na]⁺273.16[Experimental Value]Sodium Adduct
EIM⁺250.17[Experimental Value]Molecular Ion
[M-C₂H₄]⁺222.14[Experimental Value]Loss of Ethylene
[M-OC₂H₅]⁺205.14[Experimental Value]Loss of Ethoxy Radical

Conclusion: Achieving Analytical Certainty

The rigorous characterization of this compound, or any synthesized compound, is built upon a foundation of robust and orthogonal analytical data. The cross-validation of NMR and MS data, as detailed in this guide, provides a comprehensive and self-validating approach to structural elucidation and purity assessment. By understanding the principles behind each technique and following meticulous experimental protocols, researchers can achieve the highest level of confidence in their results, a critical requirement in the demanding fields of chemical research and drug development.

References

A Senior Scientist’s Guide to Benchmarking Novel P(V) Ligands: A Case Study on Diethyl 1-Octylphosphonate in the Heck-Mizoroki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis, with ligand choice being the most critical parameter influencing catalyst performance.[1] The dominant ligand classes are electron-rich, bulky trialkyl- and biarylphosphines (P(III) compounds), which have been optimized to facilitate key steps in the catalytic cycle.[2] However, the exploration of alternative, potentially more stable or cost-effective ligand classes remains a pertinent research objective. This guide addresses the conspicuous absence of simple dialkyl alkylphosphonates, a class of P(V) organophosphorus compounds, in the catalysis literature.

We present a comprehensive framework for benchmarking the performance of diethyl 1-octylphosphonate as a potential ligand in the palladium-catalyzed Heck-Mizoroki reaction. Instead of presenting non-existent historical data, we provide a scientifically grounded rationale for its evaluation, a detailed, self-validating experimental protocol for its direct comparison against established "gold standard" ligands, and a discussion of the anticipated mechanistic implications. This document is designed to empower researchers to explore this untapped chemical space and rigorously evaluate the catalytic potential of a novel ligand class.

Introduction: The Rationale for Exploring Phosphonate Ligands

The efficacy of phosphine ligands in palladium catalysis stems from their tunable steric and electronic properties.[3] Bulky, electron-rich phosphines, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding trialkylphosphines (e.g., cataCXium® A), are known to promote the oxidative addition of aryl halides and facilitate the final reductive elimination step, leading to high catalytic activity.[2][4] These P(III) compounds act as strong σ-donors, increasing electron density at the palladium center.

In contrast, this compound is a P(V) compound featuring a phosphoryl group (P=O). Key structural differences suggest a divergent electronic profile:

  • Reduced Electron Donation: The highly polarized P=O bond is electron-withdrawing, which is expected to decrease the electron-donating ability of the phosphorus atom compared to a trialkylphosphine. This could have a profound, and potentially detrimental, effect on the rate-limiting oxidative addition step in many cross-coupling cycles.[5]

  • Potential for Hemilability: The oxygen atom of the phosphoryl group could act as a hemilabile donor, temporarily coordinating to the palladium center. This behavior has been observed in other α-aminophosphonate ligands and can influence catalytic performance by modifying the steric and electronic environment of the metal during the catalytic cycle.[6]

  • Enhanced Stability: Phosphonates are generally more resistant to oxidation than many electron-rich phosphines, which can be air-sensitive.[7] This could translate to greater catalyst stability and longevity under certain process conditions.

Given these properties, this compound represents an intriguing, albeit untested, candidate ligand. Its potential for lower cost and higher stability provides a compelling reason to benchmark its performance against established, high-performance ligands. This guide outlines the definitive experimental workflow to achieve this.

The Arena: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation.[8] Its catalytic cycle is well-understood and highly sensitive to ligand effects, making it an ideal platform for this investigation.[9][10] The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product and regenerate the active catalyst.[10]

Catalytic Cycle of the Mizoroki-Heck Reaction

G pd0 L₂Pd(0) oa Oxidative Addition pd0->oa + Ar-X pd2 L₂Pd(Ar)(X) oa->pd2 olefin_assoc Olefin Association pd2->olefin_assoc + Olefin - L pi_complex L(Ar)(X)Pd(Olefin) olefin_assoc->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex L₂Pd(Alkyl)(X) migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride product_complex L₂Pd(H)(X) + Product beta_hydride->product_complex re Reductive Elimination (Base) product_complex->re re->pd0 - HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Performance: Experimental Design & Hypothetical Outcomes

To provide a meaningful benchmark, this compound (DEOP) must be tested against both a classic ligand and a modern, high-performance ligand under identical conditions.

  • The Classic Standard: Triphenylphosphine (PPh₃) is a widely used, inexpensive, and well-understood ligand. It serves as a baseline for catalytic activity.

  • The High-Performance Standard: Di(1-adamantyl)-n-butylphosphine (cataCXium® A) is a bulky, strongly electron-donating trialkylphosphine known for its high activity in various cross-coupling reactions.[11]

  • The Challenger: this compound (DEOP).

The following table outlines the experimental setup and presents a hypothetical outcome based on the chemical principles discussed above. Researchers should use the protocol in Section 4 to generate real data.

Table 1: Experimental Design and Hypothetical Performance in the Heck Coupling of Iodobenzene and Styrene

EntryLigand (L)Ligand TypeExpected ElectronicsCatalyst Loading (mol%)Temp (°C)Time (h)Hypothetical Yield (%)Rationale for Hypothetical Outcome
1PPh₃TriarylphosphineModerately Donating1.01001675%Baseline performance for a standard, well-established ligand.
2cataCXium® ATrialkylphosphineStrongly Donating, Bulky1.01004>98%The bulky, electron-rich nature is expected to accelerate oxidative addition and reductive elimination, leading to a fast, high-yielding reaction.[11]
3DEOPDialkyl AlkylphosphonateElectron-Poor (P=O)1.01002415%The electron-withdrawing P=O group is predicted to significantly slow the rate-limiting oxidative addition step, resulting in low conversion. The reaction may require higher temperatures or longer times to proceed.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology for synthesizing the experimental ligand and executing the comparative catalytic study.

Protocol 4.1: Synthesis of this compound (DEOP)

This procedure is adapted from the Arbuzov reaction, a standard method for forming C-P bonds.[12]

Materials:

  • n-Octyl bromide (1.0 equiv)

  • Triethyl phosphite (1.6 equiv)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine n-octyl bromide and triethyl phosphite in a round-bottom flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 195 °C and maintain for 6 hours. Ethyl bromide will distill from the reaction mixture as it forms.

  • After 6 hours, cool the reactor to 85 °C. The remaining crude product is this compound.

  • Purify the product by vacuum distillation (approx. 195 °C, 0.085 MPa vacuum) to yield the final product as a colorless oil.[12]

  • Confirm purity and structure using ¹H NMR, ³¹P NMR, and GC-MS.

Protocol 4.2: Benchmarking Ligand Performance in the Heck-Mizoroki Reaction

This general procedure should be run in parallel for each of the three ligands (PPh₃, cataCXium® A, and DEOP) to ensure a valid comparison.

Experimental Workflow Diagram

G setup 1. Reaction Setup - Dry Schlenk flask - Inert atmosphere (N₂) reagents 2. Add Solids - Pd(OAc)₂ (1 mol%) - Ligand (2.2 mol%) - K₂CO₃ (2.0 equiv) setup->reagents liquids 3. Add Liquids - Anhydrous Toluene - Iodobenzene (1.0 equiv) - Styrene (1.2 equiv) reagents->liquids reaction 4. Reaction - Heat to 100 °C - Stir for 24 h - Monitor by GC-MS liquids->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup analysis 6. Analysis & Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify via Chromatography workup->analysis product Characterized Product (trans-Stilbene) analysis->product

Caption: Standard workflow for the comparative Heck reaction study.

Materials (per reaction):

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Ligand (PPh₃, cataCXium® A, or DEOP) (0.022 mmol, 2.2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), dried

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), the respective ligand (0.022 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add iodobenzene (112 µL, 1.0 mmol) followed by styrene (138 µL, 1.2 mmol) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for the designated time (up to 24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 16, 24 hours) and analyzing by GC-MS to determine the conversion of iodobenzene.

  • Upon completion or at the final time point, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the trans-stilbene product.

  • Calculate the isolated yield and compare it across the three ligand systems.

Conclusion and Future Outlook

This guide provides the necessary framework to rigorously evaluate this compound as a novel ligand in palladium catalysis. While our hypothesis, grounded in fundamental electronic principles, predicts poor performance relative to established phosphine ligands, empirical data is the ultimate arbiter. The provided protocols ensure that such data can be generated reliably and compared meaningfully.

Should this compound show unexpected activity, it could open a new, unexplored avenue in ligand design, prompting further investigation into the role of P(V) compounds in catalysis. Conversely, confirming its inadequacy as a ligand would still be a valuable result, reinforcing our understanding of the electronic prerequisites for an effective catalytic system. In either case, the execution of this systematic benchmark represents a step forward in the rational design and discovery of next-generation catalysts.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DIETHYL 1-OCTYLPHOSPHONATE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper disposal of DIETHYL 1-OCTYLPHOSPHONATE. Designed for researchers, scientists, and drug development professionals, the following procedures synthesize regulatory standards with practical laboratory applications to ensure personnel safety, environmental protection, and institutional compliance. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste streams effectively and safely.

Hazard Assessment: The Rationale for Stringent Disposal

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of meticulous disposal protocols. As an organophosphorus compound, its potential for biological interaction and environmental persistence necessitates that it be treated as a hazardous substance from acquisition to disposal. The primary hazards associated with this compound establish the basis for the stringent handling and disposal requirements outlined in this guide.

According to aggregated data from the European Chemicals Agency (ECHA) and other safety data sheets, this compound presents specific, well-defined hazards.[1][2][3] These are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Category Hazard Code Hazard Statement Rationale for Disposal Protocol
Skin Corrosion/IrritationH315Causes skin irritationDictates the mandatory use of chemical-resistant gloves and lab coats to prevent direct contact. Contaminated materials become hazardous waste.
Serious Eye Damage/IrritationH319Causes serious eye irritationRequires the use of safety goggles or face shields. Any spill poses a significant risk, necessitating a formal spill response plan.
Aquatic Toxicity (Potential)Not Classified(Implied for Organophosphates)Organophosphorus compounds can be toxic to aquatic life.[4] This underpins the strict prohibition of sewer or environmental disposal.

Pre-Disposal: Waste Segregation and Storage

Proper disposal begins long before the waste leaves the laboratory. It starts with rigorous segregation and compliant temporary storage. The primary objective is to prevent unintended chemical reactions that could generate heat, toxic gases, or fire.[5][6]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., High-Density Polyethylene - HDPE, borosilicate glass) for collecting this compound waste. Ensure the container has a secure, vapor-tight lid.

  • Labeling: Immediately label the waste container using a standardized hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated Hazard Pictograms (e.g., Irritant)

    • Accumulation Start Date

  • Segregate from Incompatibles: Store the designated waste container in a secondary containment bin within a ventilated cabinet. This isolates it from incompatible chemical classes. The causality for this segregation is to prevent dangerous reactions.[6][7]

Store SEPARATELY From: Reason for Segregation (Potential Reaction)
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)May cause hydrolysis, potentially releasing heat and vapors.
Strong Bases (e.g., Sodium Hydroxide)Can initiate a vigorous hydrolysis reaction. While hydrolysis is a disposal method, uncontrolled mixing is hazardous.
  • Maintain Inventory: Keep a log of the approximate volume of waste added to the container. This is critical for compliance with institutional waste accumulation limits.

Spill and Emergency Procedures

In the event of an accidental release, a structured and immediate response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated (e.g., by ensuring the chemical fume hood is operational).

  • Don Appropriate PPE: Before re-entering the area, don the required Personal Protective Equipment:

    • Double-glove with chemical-resistant gloves (e.g., nitrile).

    • Wear chemical splash goggles and a face shield.

    • Wear a fully-buttoned, chemical-resistant lab coat.

    • If the spill is large or ventilation is poor, a NIOSH-approved respirator may be necessary.[8]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Absorb and Collect: Gently cover and absorb the contained spill with the sorbent material. Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Arrange for pickup via your institution's Environmental Health & Safety (EHS) office.

spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Ventilation alert->assess ppe Don Full PPE: Gloves, Goggles, Lab Coat assess->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material & Collect Waste contain->absorb decon Decontaminate Surface (Soap & Water) absorb->decon dispose Package & Label Waste for EHS Pickup decon->dispose

Caption: Workflow for responding to a this compound spill.

Approved Disposal Methodologies

The final disposition of chemical waste must adhere to federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Therefore, all disposal methods must be compliant and fully documented.

start Waste Generated collect Collect in Labeled, Compatible Container start->collect store Store in Ventilated Area, Segregated from Incompatibles collect->store decision Is Waste Quantity > 100g or > 1L? store->decision contractor Primary Method: Dispose via Licensed Hazardous Waste Contractor decision->contractor Yes decision->contractor No (Recommended) hydrolysis_node Alternative (Small Scale Only): In-Lab Chemical Hydrolysis decision->hydrolysis_node No (Expert Use Only) hydrolysis_node->contractor Dispose of Neutralized Product via Contractor

Caption: Decision pathway for selecting the appropriate disposal method.

Method 1: Licensed Hazardous Waste Contractor (Primary Recommended Method)

This is the most secure, compliant, and universally recommended method for the disposal of this compound.

  • Causality: Licensed contractors are equipped with the facilities (e.g., high-temperature incinerators) and permits required by RCRA to handle and destroy hazardous chemical waste.[12] This method transfers the liability for final disposal to a certified expert, ensuring environmental and legal compliance.

  • Protocol:

    • Ensure the waste is collected and stored as described in Section 2.

    • Contact your institution's EHS department to schedule a waste pickup.

    • Provide the EHS team with an accurate description of the waste stream (chemical name, concentration, quantity).

    • Follow all institutional procedures for waste handover and documentation.

Method 2: In-Lab Chemical Neutralization (Expert Use, Small Quantities Only)

For very small quantities (e.g., < 100 mL), chemical hydrolysis can be used to break the ester bonds of the organophosphate, reducing its toxicity. This procedure should only be performed by personnel experienced with handling reactive chemicals and requires careful control. The underlying mechanism is a nucleophilic substitution at the phosphorus center.[13][14]

  • Causality: Alkaline hydrolysis breaks the P-O-C (phosphoester) bonds, converting the organophosphate into less toxic phosphate and alcohol salts.[15][16] This is a detoxification process, but the resulting solution must still be disposed of properly.

  • Experimental Protocol (General Guidance):

    • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

    • Prepare Hydrolysis Solution: Prepare a 10-15% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., a 9:1 mixture of ethanol to water). Caution: This solution is highly corrosive.

    • Cool the Reaction: Place the hydrolysis solution in a robust container (e.g., a heavy-walled flask) within an ice bath to manage the heat of reaction.

    • Slow Addition: While stirring vigorously, slowly add the this compound waste to the cooled basic solution. The reaction can be exothermic. Maintain the temperature below 40°C.

    • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure the reaction goes to completion.

    • Neutralization and Verification:

      • After the reaction period, cool the mixture again in an ice bath.

      • Slowly neutralize the solution to a pH between 6.0 and 8.0 by adding an acid (e.g., 1M Hydrochloric Acid or Sulfuric Acid).

      • Verify the final pH with a calibrated pH meter or pH strips.

    • Final Disposal: The neutralized, detoxified solution should be collected in a new, clearly labeled waste container and disposed of via your licensed hazardous waste contractor. Do not pour it down the drain.

References

Navigating the Safe Handling of DIETHYL 1-OCTYLPHOSPHONATE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of DIETHYL 1-OCTYLPHOSPHONATE (CAS No. 1068-07-1), moving beyond mere compliance to foster a culture of proactive safety. Here, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the risks and the corresponding protective measures.

Understanding the Compound: Hazard Profile

This compound is an organophosphorus compound primarily utilized in research and development settings.[1] While not classified for acute toxicity, its primary hazards are significant and demand rigorous adherence to safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

These classifications are the cornerstone of our personal protective equipment (PPE) selection and handling procedures. The phosphonate functional group can interact with biological tissues, leading to irritation upon direct contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-checking but a scientifically informed decision to create an effective barrier between the researcher and the chemical.

1. Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1]

  • Scientific Rationale: The "serious eye irritation" classification (H319) indicates the potential for more than transient discomfort.[3] Splashes can cause significant inflammation and potential damage to the cornea. Standard safety glasses are insufficient as they do not protect from splashes from all angles. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in conjunction with safety goggles for full facial protection.

2. Skin and Body Protection: An Impermeable Barrier

  • Mandatory Equipment:

    • Gloves: Chemical-resistant, impervious gloves that have been inspected prior to use.[1] While the specific glove material is not always listed, nitrile gloves are a common and effective choice for many organophosphorus compounds. Always consult a glove compatibility chart for the specific chemical you are using.

    • Protective Clothing: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[1]

  • Scientific Rationale: The "causes skin irritation" classification (H315) necessitates that any potential for skin contact be eliminated.[3] Organophosphates can be absorbed through the skin, and while this specific compound is not noted for systemic toxicity, preventing dermal exposure is crucial to avoid localized reactions. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[4]

3. Respiratory Protection: A Precautionary Measure

  • Conditional Requirement: In well-ventilated areas, such as under a chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating aerosols or vapors, or if exposure limits are exceeded, a full-face respirator should be used.[1]

  • Scientific Rationale: While this compound has a low vapor pressure, certain operations (e.g., heating, sonicating) can increase the concentration of airborne particles.[1] Organophosphate compounds, as a class, can inhibit acetylcholinesterase, an enzyme critical for nerve function, if inhaled in sufficient quantities.[5][6] Although specific occupational exposure limits (OELs) for this compound are not established, the general principle for organophosphates is to minimize inhalation exposure.[1][5]

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Protects against serious eye irritation (H319) from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin irritation (H315) and dermal absorption.
Body Protection Lab coat, impervious clothingMinimizes skin contact from spills or splashes.
Respiratory Use in a well-ventilated area; respirator if aerosols are generatedPrevents inhalation of potentially harmful vapors or aerosols.
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

1. Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked and secured.

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][7] Do not eat, drink, or smoke in the laboratory.

2. Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][8]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin with soap and plenty of water.[1][4] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Chemical Spill Response Workflow

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Safety First Assess Assess Spill Size & Risk (Consult SDS) Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill DonPPE Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat SmallSpill->DonPPE Yes LargeSpill Contact Emergency Personnel & EHS Office Immediately SmallSpill->LargeSpill No Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Collect Absorbed Material into a Labeled, Sealed Container for Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of PPE and Waste Container via EHS Office Decontaminate->Dispose End Incident Reported Dispose->End LargeSpill->End

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials, empty containers) must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[10] The label should include the chemical name and associated hazards.

  • Disposal Method: Do not discharge into sewer systems or the environment.[1] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] The most practical and safest method for most research institutions is to arrange for pickup by a licensed hazardous waste contractor through your Environmental Health and Safety (EHS) office.[11]

  • Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[10] The cleaned container can then be recycled or reconditioned. Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

By integrating these detailed safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery and innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.